AZD8848
Beschreibung
AZD-8848 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a Toll-like receptor 7 agonist; structure in first source
Eigenschaften
IUPAC Name |
methyl 2-[3-[[3-(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)propyl-(3-morpholin-4-ylpropyl)amino]methyl]phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43N7O5/c1-3-4-16-41-28-32-26(30)25-27(33-28)36(29(38)31-25)13-7-12-35(11-6-10-34-14-17-40-18-15-34)21-23-9-5-8-22(19-23)20-24(37)39-2/h5,8-9,19H,3-4,6-7,10-18,20-21H2,1-2H3,(H,31,38)(H2,30,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFIBEHSXLKJGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CCCN(CCCN3CCOCC3)CC4=CC=CC(=C4)CC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866269-28-5 | |
| Record name | AZD-8848 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866269285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-8848 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14868 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-[[[3-(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)propyl][3-(4-morpholinyl)propyl]amino]methyl]-benzeneacetic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-8848 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/322ZMR6920 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZD8848: A Technical Guide to its Mechanism of Action as a TLR7 Agonist Antedrug
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD8848 is a selective Toll-like receptor 7 (TLR7) agonist developed for the potential treatment of allergic asthma and rhinitis.[1][2] It was designed as an "antedrug," a compound that is potent at its target site—the respiratory tract—but is rapidly metabolized into a significantly less active form upon entering systemic circulation to minimize side effects.[3] This guide provides a detailed overview of the core mechanism of action of this compound, summarizing its pharmacological properties, the signaling pathways it initiates, and key findings from preclinical and clinical investigations. While showing promise in modulating immune responses, its development was hampered by systemic side effects upon repeated dosing, offering important lessons for the development of inhaled immunomodulators.[4]
Core Mechanism of Action: Selective TLR7 Agonism
This compound functions as a potent and selective agonist for Toll-like receptor 7 (TLR7), an endosomally located receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses.[1][2][5] By mimicking this natural ligand, this compound activates a downstream signaling cascade that shifts the immune response from a T-helper type 2 (Th2) dominant profile, characteristic of allergic diseases, towards a Th1-dominant profile.[4][6] This immunomodulation is central to its therapeutic rationale.[6] this compound has demonstrated no activity against human TLR8 or other human TLRs, highlighting its selectivity.[1]
The Antedrug Strategy
A key feature of this compound's design is its classification as an antedrug. It is a metabolically labile ester that is highly active topically (e.g., when inhaled).[3] However, upon entry into the bloodstream, it is rapidly hydrolyzed by the enzyme butyrylcholinesterase into a much less active carboxylic acid metabolite.[3] This design aims to restrict pharmacological activity to the lungs, thereby reducing the risk of systemic side effects typically associated with TLR7 agonists, such as influenza-like symptoms from systemic cytokine production.[3][4]
Signaling Pathway
Activation of TLR7 by this compound initiates a well-defined intracellular signaling cascade primarily mediated by the myeloid differentiation primary response 88 (MyD88) adaptor protein.[2][7]
-
Recruitment of MyD88: Upon ligand binding, TLR7 dimerizes and recruits MyD88 to its Toll/IL-1 receptor (TIR) domain.[8][9]
-
IRAK and TRAF6 Activation: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family.[2] This complex subsequently interacts with TNF receptor-associated factor 6 (TRAF6).[2][8]
-
Transcription Factor Activation: This cascade culminates in the activation of two key transcription factors:
The induction of Type I interferons is critical to the therapeutic effect, as they are known to inhibit Th2 responses.[4]
Quantitative Pharmacological Data
The potency and activity of this compound have been characterized in various assays.
| Parameter | Species/System | Value | Reference |
| In Vitro Potency | |||
| EC₅₀ (IFNα induction) | Human PBMCs | 4 nM | [1] |
| IC₅₀ (IL-5 inhibition) | Human T-cells | 0.2-1.0 nM | [1] |
| pEC₅₀ | Human TLR7 | 7.0 | [1] |
| pEC₅₀ | Rat TLR7 | 6.6 | [1] |
| Pharmacokinetics | |||
| Half-life | Rat blood | 0.2 min | [1] |
| Clinical Efficacy (NCT00999466) | |||
| Late Asthmatic Response (LAR) | Patients with mild asthma | 27% reduction in FEV₁ fall vs. placebo (p=0.035) at 1 week post-treatment | [5][6] |
| Airway Hyper-responsiveness (AHR) | Patients with mild asthma | Treatment ratio: 2.20 (p=0.024) vs. placebo at 1 week post-treatment | [5][6] |
Experimental Protocols & Methodologies
The mechanism and effects of this compound were primarily elucidated through clinical trials. The methodologies of these key studies are detailed below.
Single and Multiple Ascending Dose Studies (NCT01560234, NCT01818869)
-
Objective: To assess the safety, tolerability, and pharmacodynamics of inhaled this compound in healthy volunteers.[4]
-
Study Design: Randomized, double-blind, placebo-controlled, ascending dose design.[4]
-
Drug Administration:
-
Key Assessments:
Allergen Challenge Study in Asthmatic Patients (NCT00999466)
-
Objective: To evaluate the efficacy and safety of intranasal this compound on allergen-induced responses in patients with mild allergic asthma.[6][10]
-
Study Design: Double-blind, randomized, placebo-controlled, parallel-group study.[6][10]
-
Patient Population: 51 patients with mild-to-moderate allergic asthma and a confirmed late asthmatic response (LAR).[10]
-
Drug Administration: this compound (60 μg) or placebo administered intranasally once-weekly for 8 weeks.[6][11]
-
Efficacy Assessments: Performed at 1 and 4 weeks after the final dose.[6]
-
Primary Outcome: The late asthmatic response (LAR), measured as the fall in forced expiratory volume in 1 second (FEV₁) after an allergen challenge.[6]
-
Secondary Outcomes: Airway hyper-responsiveness (AHR) to methacholine, and levels of sputum eosinophils and Th2 cytokines post-allergen challenge.[5][6][10]
-
Summary of Findings and Clinical Implications
-
Preclinical Efficacy: In a rat allergy model, weekly lung dosing of this compound demonstrated efficacy that persisted for 26 days beyond the final dose, suggesting a potential for long-lasting modulation of the adaptive immune response.[4]
-
Target Engagement in Humans: Inhalation of this compound in healthy volunteers confirmed target engagement within the lung, demonstrated by a significant induction of CXCL10 in sputum.[4] The antedrug property was also confirmed, with a lack of systemic exposure to the parent compound.[4]
-
Clinical Efficacy: Intranasal administration over 8 weeks significantly attenuated the allergen-induced late asthmatic response and airway hyper-responsiveness one week after treatment completion.[6][10]
-
Limiting Side Effects: Despite the antedrug design, repeated dosing led to significant clinical challenges. A second inhaled dose, given one week after the first, amplified the systemic interferon signal in a majority of participants, resulting in significant influenza-like symptoms, including fever.[4] This "spillover" of locally induced Type I interferon into the systemic circulation limited the utility and tolerability of the inhaled antedrug approach, leading to the termination of the multiple-dose trial.[4]
Conclusion
This compound is a selective TLR7 agonist that effectively activates innate immune signaling to suppress Th2-mediated allergic responses. Its design as an antedrug successfully limited systemic exposure to the parent molecule. However, the potent local induction of Type I interferons in the lung led to systemic spillover and dose-limiting influenza-like side effects upon repeated administration. The clinical journey of this compound provides a critical case study for the development of inhaled immunomodulatory drugs, highlighting the challenge of containing a potent biological response to a local compartment and managing the systemic consequences of locally produced mediators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential value of pharmacological agents acting on toll-like receptor (TLR) 7 and/or TLR8 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 5. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TLR7 ligand prevents allergen-induced airway hyperresponsiveness and eosinophilia in allergic asthma by a MYD88-dependent and MK2-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
AZD8848: A TLR7 Agonist for the Treatment of Asthma and Allergic Rhinitis - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD8848 is a potent and selective Toll-like receptor 7 (TLR7) agonist that has been investigated as a novel immunomodulatory agent for the treatment of allergic asthma and rhinitis. By activating TLR7, this compound stimulates the innate immune system, leading to a shift from a Th2-dominant to a Th1-dominant immune response, which is thought to counteract the underlying pathophysiology of allergic diseases. This technical guide provides a comprehensive overview of the research on this compound, including its mechanism of action, preclinical data, and clinical trial findings in asthma and allergic rhinitis. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction
Allergic asthma and rhinitis are chronic inflammatory diseases characterized by a T-helper type 2 (Th2) cell-mediated immune response to environmental allergens. This leads to the production of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13, resulting in eosinophilic inflammation, airway hyperresponsiveness, and mucus production. The "hygiene hypothesis" suggests that reduced exposure to microbial products in early life may contribute to the development of allergic diseases by skewing the immune system towards a Th2 phenotype.
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns. TLR7, which recognizes single-stranded viral RNA, is a key mediator of antiviral immunity. Activation of TLR7 by agonists like this compound has been shown to induce the production of type I interferons (IFN-α/β) and other Th1-polarizing cytokines, thereby suppressing Th2-mediated allergic inflammation.[1] this compound is an antedrug, designed to be rapidly metabolized to a less active form in the systemic circulation, thereby minimizing systemic side effects.[2]
Mechanism of Action: TLR7 Signaling Pathway
This compound exerts its immunomodulatory effects by activating the TLR7 signaling pathway, primarily in plasmacytoid dendritic cells (pDCs). Upon binding of this compound to TLR7 in the endosome, a conformational change is induced, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving the recruitment and activation of IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this leads to the activation of transcription factors such as interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB), which drive the expression of type I interferons and pro-inflammatory cytokines.
Clinical Trials in Allergic Asthma
A key clinical trial (NCT00999466) evaluated the efficacy and safety of intranasally administered this compound in patients with mild allergic asthma.[3][4]
Experimental Protocol
-
Study Design: Double-blind, randomized, placebo-controlled, parallel-group study.[3]
-
Patient Population: 51 patients with mild-to-moderate allergic asthma with a confirmed late asthmatic response (LAR).[4]
-
Treatment Regimen: Intranasal this compound (60 μg) or placebo, once-weekly for 8 weeks.[3]
-
Primary Outcome: Change in the late asthmatic response (LAR), measured as the fall in forced expiratory volume in 1 second (FEV1) after an allergen challenge, at 1-week post-treatment.[3]
-
Secondary Outcomes: Airway hyper-responsiveness (AHR) to methacholine, and levels of plasma and sputum cytokines and eosinophils.[3]
Efficacy Data
| Outcome Measure | This compound vs. Placebo | p-value | Citation |
| Late Asthmatic Response (LAR) | |||
| Average fall in FEV1 (1 week post-treatment) | 27% reduction | 0.035 | [3] |
| Maximal fall in FEV1 (1 week post-treatment) | 18% reduction | 0.076 | [1] |
| Average fall in FEV1 (4 weeks post-treatment) | Not statistically significant | 0.349 | [1] |
| Airway Hyper-responsiveness (AHR) | |||
| Post-allergen methacholine challenge (1 week post-treatment) | Treatment ratio: 2.20 | 0.024 | [3] |
| Post-allergen methacholine challenge (4 weeks post-treatment) | No significant effect | - | [3] |
| Sputum Biomarkers (1 week post-treatment) | |||
| Th2 Cytokines (IL-5, IL-13) & Eosinophils | No significant difference | >0.05 | [3] |
Safety and Tolerability
This compound was generally well-tolerated, with a similar incidence of adverse events between the active and placebo groups.[3][4] The most common adverse events were mild and included headache and influenza-like symptoms.[4]
Clinical Trials in Allergic Rhinitis
This compound has also been evaluated for the treatment of allergic rhinitis in several clinical trials (NCT00688779 and NCT00770003).[5][6]
Experimental Protocol
-
Study Design: Placebo-controlled, single ascending dose and repeat challenge/treatment studies.[5]
-
Patient Population: Healthy subjects and patients with allergic rhinitis.[5]
-
Treatment Regimen: Single intranasal doses of this compound (0.3-600 μg) or once-weekly intranasal doses (30 and 60 μg) for five weeks.[5][6]
-
Primary Outcome: Nasal symptoms following allergen challenge.[5]
-
Secondary Outcomes: Levels of tryptase and α2-macroglobulin in nasal lavage fluid, and plasma biomarkers of TLR7 activation.[5]
Efficacy Data
| Outcome Measure | This compound vs. Placebo | p-value | Citation |
| Nasal Symptoms | |||
| Total nasal symptoms (10 mins post-allergen challenge) | Reduced up to 8 days after final dose | <0.05 (from day 4 onwards) | [5][6] |
| Nasal Lavage Biomarkers | |||
| Tryptase | Reduced | - | [5] |
| α2-macroglobulin | Reduced | - | [5] |
| Plasma Biomarkers | |||
| Interleukin-1 receptor antagonist | Elevated | - | [5] |
Safety and Tolerability
Intranasal this compound produced reversible reductions in blood lymphocytes and dose-dependent flu-like symptoms, which were generally mild to moderate and transient.[5] The most common adverse events were flu-like symptoms and epistaxis.[5]
Preclinical Studies
Preclinical studies in animal models of allergic rhinitis and asthma have demonstrated the efficacy of this compound in reducing airway inflammation and hyperresponsiveness. In a Brown Norway rat model, intranasal administration of this compound was shown to inhibit the increase in bronchoalveolar lavage eosinophilia and interleukin-13 levels.[7] These effects were sustained for up to 4 weeks after the cessation of weekly dosing.[7] In ovalbumin-sensitized guinea pigs, this compound significantly inhibited the increase in nasal resistance and the influx of eosinophils into the nasal cavity.[7]
Conclusion
This compound, a TLR7 agonist, has demonstrated promising efficacy in reducing allergen-induced responses in patients with mild allergic asthma and allergic rhinitis. Its mechanism of action, which involves shifting the immune response from a Th2 to a Th1 phenotype, represents a novel approach to the treatment of allergic diseases. While the clinical development of this compound for these indications has not progressed to market approval, the data from these studies provide valuable insights into the potential of TLR7 agonism as a therapeutic strategy for allergic airway diseases. Further research is warranted to explore the full potential of this and other TLR7 agonists in the management of asthma and allergic rhinitis.
References
- 1. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 2. Unraveled role of TLR7-mediated interferon signaling activation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression and activation of intracellular receptors TLR7, TLR8 and TLR9 in peripheral blood monocytes from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
AZD8848: A Technical Guide to a Selective TLR7 Agonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AZD8848, a selective Toll-like receptor 7 (TLR7) agonist. It details the compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental protocols used in its evaluation. This document is intended to serve as a core resource for professionals in the fields of immunology, respiratory diseases, and drug development.
Introduction to this compound
This compound is a novel, selective TLR7 agonist that was developed for the treatment of allergic asthma and allergic rhinitis.[1] It is designed as an "antedrug," a metabolically labile ester that is active topically but is rapidly hydrolyzed by butyrylcholinesterase in the circulation to a significantly less active metabolite.[1][2] This design aims to restrict its pharmacological effects to the site of administration, thereby minimizing systemic side effects often associated with TLR7 agonists, such as influenza-like symptoms.[2][3] By activating TLR7, this compound stimulates the innate immune system to produce Type 1 interferons (IFNs), which can upregulate T-helper type 1 (Th1) responses and consequently downregulate the T-helper type 2 (Th2) responses that are characteristic of allergic diseases.[1][4]
Mechanism of Action: TLR7 Signaling Pathway
Toll-like receptor 7 is an endosomal receptor primarily expressed by plasmacytoid dendritic cells (pDCs).[1] It recognizes single-stranded RNA (ssRNA) viruses.[1] Upon activation by an agonist like this compound, TLR7 initiates a signaling cascade that is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[5] This leads to the recruitment and activation of several downstream molecules, including interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).[5] Ultimately, this cascade results in the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7), leading to the production of pro-inflammatory cytokines and, crucially, Type I interferons like IFN-α.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. atsjournals.org [atsjournals.org]
- 3. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development and Characterization of an Allergic Asthma Rat Model for Interventional Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. atsjournals.org [atsjournals.org]
AZD8848: A Technical Whitepaper on its Antedrug Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD8848 is a potent and selective Toll-like receptor 7 (TLR7) agonist developed as an "antedrug" for the localized treatment of allergic asthma and rhinitis.[1][2] The core concept behind its design is to elicit a therapeutic effect at the site of administration—the respiratory tract—while minimizing systemic exposure and associated adverse effects.[1] This is achieved through its chemical structure as a metabolically labile ester, which is rapidly hydrolyzed by plasma butyrylcholinesterase into a significantly less active carboxylic acid metabolite upon entering the bloodstream.[1][3] This technical guide provides an in-depth analysis of the antedrug properties of this compound, its mechanism of action, and a summary of key preclinical and clinical findings.
Introduction: The Antedrug Concept
An antedrug is a pharmacologically active compound designed to undergo rapid biotransformation into an inactive or significantly less active metabolite after achieving its therapeutic effect at the target site. This strategy is particularly advantageous for topical or localized drug delivery, such as inhalation or intranasal administration, as it mitigates the risk of systemic side effects commonly associated with the parent drug. This compound exemplifies this approach, aiming to harness the immunomodulatory effects of TLR7 agonism within the airways to counteract the T-helper type 2 (Th2) inflammation characteristic of asthma, without inducing systemic cytokine release and the consequent influenza-like symptoms.[4][5]
Mechanism of Action: TLR7 Agonism and Th1/Th2 Polarization
This compound functions as a selective agonist of TLR7, a key receptor in the innate immune system that recognizes single-stranded RNA viruses.[1][6] Activation of TLR7 on immune cells, such as plasmacytoid dendritic cells, initiates a signaling cascade that leads to the production of type I interferons (e.g., IFNα) and other pro-inflammatory cytokines.[4][7] This response promotes the differentiation of T-helper cells towards a Th1 phenotype, which is crucial for antiviral immunity. In the context of allergic asthma, which is predominantly a Th2-driven disease, the induction of a Th1 response by this compound can down-regulate the Th2-mediated inflammation, thereby reducing allergen responsiveness.[1][6]
Caption: Signaling pathway of this compound via TLR7 agonism.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro, preclinical, and clinical studies.
Table 1: In Vitro Potency of this compound and its Metabolite
| Assay | This compound | Acid Metabolite | Reference |
| IFNα Induction (human PBMCs) | EC₅₀: 4 nM | >1000-fold less active | [4] |
| IL-5 Inhibition (human T-cells) | IC₅₀: 0.2–1.0 nM | >1000-fold less active | [4] |
| Human TLR8 Activity | No activity up to 10 µM | Not specified | [4] |
Table 2: Pharmacokinetic Properties
| Parameter | Value | Notes | Reference |
| Plasma Half-life (t½) | 2-3 minutes | Rapidly converted to a weakly active metabolite. | [1] |
| Metabolite Half-life (t½) | 36 minutes | The acid metabolite has a longer half-life but is significantly less potent. | [1] |
| Systemic Exposure (Inhalation) | <0.1 nmol/L | Maximal plasma concentration detected, which is 1000-fold below the in vitro EC₅₀ for TLR7 stimulation. | [4] |
| Systemic Exposure (Intranasal) | Peaks at 15 min post-dose | Rapidly declines to undetectable levels. | [2] |
| Metabolism | Hydrolyzed by butyrylcholinesterase | Occurs upon entry into the circulation. | [1][3] |
Table 3: Clinical Efficacy and Dosing
| Study Population | Route | Dose | Key Efficacy Outcome | Reference |
| Healthy Volunteers | Inhalation | Up to 30 µg (single dose) | Well-tolerated; induced CXCL10 in sputum. | [4] |
| Healthy Volunteers | Inhalation | 30 µg (weekly) | Second dose led to influenza-like symptoms. | [4] |
| Mild Allergic Asthma | Intranasal | 60 µg (once-weekly for 8 weeks) | 27% reduction in average Late Asthmatic Response (LAR) fall in FEV₁ vs. placebo at 1 week post-treatment (p=0.035). | [1][2][6] |
| Mild Allergic Asthma | Intranasal | 60 µg (once-weekly for 8 weeks) | Reduced post-allergen airway hyper-responsiveness (AHR) at 1 week post-dosing (p=0.024). | [1][6] |
Experimental Protocols
In Vitro Cellular Potency Assays
Objective: To determine the potency of this compound and its acid metabolite in stimulating IFNα production and inhibiting Th2 cytokine release.
Methodology:
-
IFNα Induction: Human peripheral blood mononuclear cells (PBMCs) were isolated and incubated with varying concentrations of this compound or its metabolite. After a specified incubation period, the supernatant was collected, and IFNα levels were quantified by ELISA. The EC₅₀ value was calculated.[4]
-
IL-5 Inhibition: Human T-cells were stimulated with either phytohaemagglutinin (PHA) or through antigen presentation to induce IL-5 production. The cells were co-incubated with different concentrations of this compound or its metabolite. IL-5 levels in the supernatant were measured, and the IC₅₀ was determined.[4]
Brown Norway Rat Allergy Model
Objective: To assess the in vivo efficacy of this compound in a preclinical model of allergic airway inflammation.
Methodology:
-
Sensitization and Challenge: Brown Norway rats were sensitized to ovalbumin (OVA). Subsequently, the rats were challenged with OVA to induce an allergic inflammatory response in the lungs.[4]
-
Treatment: this compound was delivered to the lungs of the rats 24 hours before and 24 hours after the OVA challenge.[4]
-
Outcome Measures: Bronchoalveolar lavage (BAL) was performed to collect lung fluid. Eosinophil counts and IL-13 levels in the BAL fluid were quantified to assess the extent of inflammation. The dose-dependent suppression of these markers by this compound was evaluated.[4]
Caption: Experimental workflow for the Brown Norway rat allergy model.
Human Clinical Trials (Inhalation and Intranasal)
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers and patients with mild asthma.
Methodology (Inhalation Study - NCT01560234):
-
Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies.[4]
-
Participants: Healthy volunteers.
-
Intervention: Single or weekly doses of this compound solution administered via a Spira nebulizer.[4]
-
Outcome Measures:
Methodology (Intranasal Study - NCT00999466):
-
Design: Double-blind, randomized, parallel-group study.[6]
-
Participants: Patients with mild-to-moderate allergic asthma.[6]
-
Intervention: this compound (60 µg) or placebo administered intranasally once-weekly for 8 weeks.[6]
-
Outcome Measures:
-
Primary Efficacy: Late Asthmatic Response (LAR) fall in Forced Expiratory Volume in 1 second (FEV₁) after allergen challenge at 1-week post-treatment.[6]
-
Secondary Efficacy: Airway hyper-responsiveness (AHR) to methacholine, sputum eosinophils, and Th2 cytokines.[2][6]
-
Safety: Incidence of adverse events.[6]
-
Benefits and Limitations of the Antedrug Approach
Benefits:
-
Reduced Systemic Side Effects: The rapid metabolism of this compound to a less active form minimizes systemic exposure, thereby reducing the risk of influenza-like symptoms that have been observed with systemically administered TLR7 agonists.[4][5]
-
Targeted Therapeutic Action: The antedrug design ensures that the pharmacological activity is primarily localized to the respiratory tract, where it is needed to counteract allergic inflammation.[4]
-
Prolonged Local Efficacy: Preclinical data suggests that even with rapid systemic clearance, repeated local administration can lead to a sustained therapeutic effect, lasting at least 26 days after the final dose in a rat model.[4]
Limitations:
-
Systemic Spill-over of Local Effects: Despite the successful antedrug design preventing systemic exposure to the parent drug, clinical studies with inhaled this compound showed that the locally induced type I interferons can "spill over" into the systemic circulation.[4] This led to an amplified systemic interferon signal and influenza-like symptoms after a second dose, ultimately limiting the utility of the inhaled approach at the tested regimen.[4][5]
-
Therapeutic Window: The need to balance local efficacy with the potential for systemic effects from locally produced mediators presents a challenge in defining the optimal dose and dosing frequency.
Conclusion
This compound is a well-characterized TLR7 agonist antedrug that successfully restricts the parent compound's activity to the site of administration. Its rapid systemic inactivation is a key feature designed to improve the safety profile of this class of immunomodulators. While intranasal administration has shown promise in reducing allergen-induced responses in asthma patients, the development of the inhaled formulation was hampered by the systemic effects of locally produced cytokines.[4][6] This highlights a critical consideration for the development of inhaled immunomodulatory antedrugs: the biological consequences of the local pharmacology can extend beyond the site of drug action. Future research in this area will need to carefully optimize dosing regimens and potentially explore combinations with other agents to maximize the therapeutic index of locally acting TLR7 agonists.
References
- 1. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Potential value of pharmacological agents acting on toll-like receptor (TLR) 7 and/or TLR8 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
AZD8848: A Technical Guide to its Role in Modulating Th1/Th2 Responses
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This document provides an in-depth technical analysis of AZD8848, a Toll-like receptor 7 (TLR7) agonist, and its role in modulating the critical balance between T-helper type 1 (Th1) and T-helper type 2 (Th2) immune responses. The therapeutic strategy is based on the 'hygiene hypothesis,' which posits that insufficient exposure to certain infections can lead to a Th2-dominant immune system, predisposing individuals to allergic diseases like asthma.[1] By activating TLR7, this compound aims to mimic a viral infection signal, thereby upregulating a Th1 response to counteract the underlying Th2-driven inflammation in allergic conditions.[1][2]
This compound is specifically designed as an "antedrug," a metabolically labile ester that is topically active but rapidly hydrolyzed by plasma butyrylcholinesterase into a significantly less active metabolite upon entering systemic circulation.[2] This approach is intended to maximize local immunomodulatory effects in the respiratory tract while minimizing systemic side effects, such as influenza-like symptoms, which are a known drawback of systemically administered TLR7 agonists.[2][3][4]
Mechanism of Action: TLR7-Mediated Immune Polarization
This compound functions as a synthetic agonist for Toll-like receptor 7 (TLR7), a pattern recognition receptor primarily expressed by plasmacytoid dendritic cells (pDCs) and other immune cells within the endosome.[2] TLR7's natural ligands are single-stranded RNA (ssRNA) viruses.[2]
The activation of TLR7 by this compound initiates a downstream signaling cascade that is central to its immunomodulatory effect:
-
Initiation: this compound binds to TLR7 in the endosome, triggering a conformational change.
-
MyD88 Recruitment: The activated receptor recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88).[2]
-
Complex Formation: MyD88 then associates with interleukin-1 receptor-associated kinases (IRAK-1, IRAK-4) and TNF receptor-associated factor 6 (TRAF6).[2]
-
Transcription Factor Activation: This complex activates two key transcription factors:
-
Th1 Polarization: Both Type I IFNs and IL-12 are potent inducers of a Th1 immune response. They promote the differentiation of naive T-helper cells into Th1 cells, which are characterized by the secretion of IFN-γ.
-
Th2 Suppression: The resulting increase in IFN-γ actively suppresses the proliferation of Th2 cells and downregulates the production of Th2-associated cytokines such as IL-4, IL-5, and IL-13, which are key mediators of allergic inflammation.[2][5]
Signaling Pathway Diagram
Preclinical Evidence
Preclinical studies in various animal models of allergic rhinitis and asthma have demonstrated that this compound can effectively suppress Th2-driven inflammatory responses.
| Model | Route | Key Findings | Reference |
| Brown Norway Rat (Ovalbumin challenge) | Inhalation | - Significantly and dose-dependently inhibited bronchoalveolar lavage (BAL) eosinophilia and IL-13 levels. - Effects on IL-13 lasted for ~7 days after a single dose. - Once-weekly dosing resulted in effects lasting for 4 weeks after treatment cessation. | [6] |
| A/J Mouse (Ovalbumin challenge) | Intranasal | - Prophylactic and therapeutic weekly dosing provided prolonged control against BAL eosinophilia, Th2 cytokine production, and airway hyperresponsiveness. - Efficacy lasted for weeks after dosing ended. | [6] |
| Guinea Pig (Ovalbumin challenge) | Intranasal | - Inhibited the increase in nasal resistance by 39-68% at doses of 0.01-1 mg/kg. - Inhibited eosinophil influx into nasal lavage by >70%. - Efficacy was comparable to beclomethasone. | [6] |
Experimental Protocols: Representative Preclinical Model
A common preclinical model used to evaluate this compound is the ovalbumin (OVA)-sensitized Brown Norway rat.
-
Sensitization: Rats are sensitized to OVA, typically via intraperitoneal injections of OVA mixed with an adjuvant (e.g., alum) over a period of several days to induce a robust Th2-biased immune response.
-
Treatment: Animals receive this compound or a vehicle control, often via inhalation or intranasal administration, at various doses and frequencies (e.g., single dose, once-weekly for several weeks).
-
Challenge: Following the treatment period, animals are challenged with an aerosolized solution of OVA directly into the airways to provoke an allergic inflammatory response.
-
Analysis: At a specified time post-challenge (e.g., 24-48 hours), bronchoalveolar lavage (BAL) fluid is collected. The fluid is analyzed for inflammatory cell counts (particularly eosinophils) and levels of Th2 cytokines (e.g., IL-13, IL-5) using techniques like ELISA or multiplex assays. Airway hyperresponsiveness may also be measured.[6]
Clinical Evidence in Mild Allergic Asthma
The primary clinical investigation of intranasal this compound for asthma was a double-blind, randomized, placebo-controlled study (NCT00999466) in patients with mild allergic asthma.[1][2][7]
| Outcome Measure | Time Point | Result (this compound vs. Placebo) | p-value | Reference |
| Late Asthmatic Response (LAR) (Average fall in FEV₁) | 1 week post-treatment | 27% reduction | 0.035 | [1][2][7] |
| 4 weeks post-treatment | No significant difference | 0.349 | [2] | |
| Airway Hyper-responsiveness (AHR) (Methacholine challenge) | 1 week post-treatment | Significant reduction | 0.024 | [1][2] |
| 4 weeks post-treatment | No effect | - | [1][2] | |
| Sputum Th2 Cytokines (IL-5, IL-13) | 1 week post-treatment | Trend towards reduction, but no significant change | >0.05 | [2][7] |
| Sputum Eosinophils | 1 week post-treatment | Trend towards reduction, but no significant change | >0.05 | [2][7] |
| Plasma Cytokines | 1 week post-treatment | No significant change | - | [2] |
While this compound demonstrated a statistically significant clinical benefit by attenuating the late asthmatic response and airway hyper-responsiveness one week after the final dose, this effect was not sustained at four weeks.[1][2][7] Critically, the study did not find a significant change in the primary biomarkers of Th2 inflammation (sputum eosinophils and Th2 cytokines), although a non-significant trend towards reduction was observed.[2] This suggests that while intranasal administration can impact lower airway responses, the induced immunomodulation may not have been potent enough to cause a statistically significant shift in established Th2 inflammatory markers in this patient population and dosing regimen.[2]
Experimental Protocols: NCT00999466 Clinical Trial
-
Study Design: A double-blind, randomised, parallel-group study.
-
Participants: 51 male and female non-smokers (18–55 years) with a diagnosis of mild-to-moderate allergic asthma and a positive skin prick test to a relevant allergen.[2][7]
-
Intervention: Participants received either this compound (60 μg) or a matching placebo, administered as a single spray into each nostril (total of two sprays) once-weekly for 8 weeks.[1][2]
-
Efficacy Assessments: The primary and secondary outcomes were assessed at 1 week and 4 weeks after the last dose.
-
Allergen Challenge: A standardized inhaled allergen challenge was performed to induce an asthmatic response. The late asthmatic response (LAR) was measured as the fall in Forced Expiratory Volume in 1 second (FEV₁) between 3 and 10 hours post-challenge.[2]
-
Biomarker Analysis: Sputum was induced before and after the allergen challenge. Cytokine levels were measured from sputum samples using multiplex assays (MSD Proinflammatory II 4-plex plates).[2]
Clinical Trial Workflow Diagram
Summary and Conclusion
This compound is a TLR7 agonist designed to shift the immune balance from a pro-allergic Th2 response towards a Th1 response, thereby reducing allergic inflammation.
-
Mechanism: It activates the TLR7-MyD88 pathway, leading to the production of Type I IFNs and IL-12, which are key drivers of Th1 cell differentiation and subsequent suppression of the Th2 pathway.[2]
-
Preclinical Support: Animal models of allergic airway disease consistently show that this compound can suppress key features of Th2 inflammation, including eosinophilia and Th2 cytokine production, with a prolonged duration of action.[6]
-
Clinical Translation: In human subjects with mild allergic asthma, intranasal this compound provided a significant, albeit transient, clinical benefit by reducing the late asthmatic response to allergen challenge.[1][2][7] However, this clinical improvement was not accompanied by a statistically significant reduction in sputum Th2 cytokines or eosinophils.[2]
-
Challenges: The antedrug approach successfully limits systemic exposure, but achieving a sufficiently potent local immunomodulatory effect in the lower airways via intranasal administration remains a challenge.[2] Other studies with inhaled this compound have shown that while local target engagement is achieved, systemic spillover of Type I interferons can occur, leading to dose-limiting influenza-like symptoms.[3][4]
References
- 1. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 5. Th1/Th2: R&D Systems [rndsystems.com]
- 6. | BioWorld [bioworld.com]
- 7. publications.ersnet.org [publications.ersnet.org]
AZD8848 and Its Impact on Interferon-Inducible Gene Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8848 is a potent and selective agonist of Toll-like receptor 7 (TLR7), developed as an antedrug for localized administration, primarily through inhalation.[1] TLR7 activation plays a crucial role in the innate immune system by recognizing single-stranded viral RNA, leading to the induction of type I interferons (IFNs) and subsequent modulation of the immune response.[1][2] This technical guide provides an in-depth analysis of the effects of this compound on the expression of interferon-inducible genes (ISGs), drawing from available preclinical and clinical data. It aims to offer a comprehensive resource for researchers and professionals involved in immunology, respiratory diseases, and drug development.
Mechanism of Action: TLR7-Mediated Interferon Response
This compound exerts its biological effects by binding to and activating TLR7, which is predominantly expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and other immune cells. This activation initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway. This cascade culminates in the activation of transcription factors, including interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB).[3] The activation of these factors leads to the transcription and secretion of type I interferons (IFN-α and IFN-β).[1][2]
Secreted type I interferons then act in an autocrine and paracrine manner, binding to the type I interferon receptor (IFNAR) complex on various cell types. This binding triggers the JAK-STAT signaling pathway, leading to the phosphorylation and nuclear translocation of STAT1 and STAT2. These form a complex with IRF9, known as the IFN-stimulated gene factor 3 (ISGF3). The ISGF3 complex binds to IFN-stimulated response elements (ISREs) in the promoters of a wide array of interferon-inducible genes, driving their transcription.[4]
Visualizing the Signaling Pathway
The following diagram illustrates the signaling pathway from TLR7 activation by this compound to the induction of interferon-inducible genes.
Caption: TLR7 agonist this compound signaling pathway.
Effect of this compound on Interferon-Inducible Gene Expression: Clinical Findings
Clinical studies with inhaled this compound have demonstrated its ability to engage the TLR7 pathway and induce the expression of interferon-stimulated genes locally in the lungs.
Key Biomarker: CXCL10
The chemokine CXCL10 (C-X-C motif chemokine ligand 10), also known as Interferon-gamma-inducible protein 10 (IP-10), is a well-established and sensitive biomarker of type I interferon activity.[1] In a single ascending dose study in healthy volunteers (NCT01560234), inhalation of this compound resulted in a significant induction of CXCL10 protein in sputum.[1]
In a subsequent multiple ascending dose study (NCT01818869), a 30 µg dose of this compound also induced a significant elevation in plasma CXCL10 levels 24 hours after the first dose compared to placebo (p=0.0001).[1] Interestingly, a second weekly dose led to a statistically greater induction of plasma CXCL10 compared to the first dose (p<0.05).[1] This amplified systemic interferon signal after the second dose was associated with the onset of influenza-like symptoms in a majority of participants, ultimately leading to the discontinuation of the trial.[1]
Broader Interferon Gene Signature
While CXCL10 is the most prominently reported ISG in the context of this compound clinical trials, the initial studies indicated a broader impact on interferon-stimulated genes. Inhalation of this compound in healthy volunteers was associated with an increase in "IFN-stimulated genes and protein in sputum".[1] However, specific quantitative data for a wider range of ISGs from these studies are not publicly available.
In contrast, a study in patients with mild asthma (NCT00999466) who received intranasal this compound did not show significant changes in interferon-regulated gene expression one week after dosing. This discrepancy may be due to differences in the route of administration, dosage, patient population, and timing of sample collection.
Quantitative Data Summary
The following table summarizes the key quantitative findings related to the induction of the interferon-inducible gene product CXCL10 by this compound.
| Study ID | Population | Intervention | Sample Type | Biomarker | Key Finding | p-value | Reference |
| NCT01818869 | Healthy Volunteers | Inhaled this compound (30 µg) | Plasma | CXCL10 | Significant elevation 24h post-1st dose vs. placebo | 0.0001 | [1] |
| NCT01818869 | Healthy Volunteers | Inhaled this compound (30 µg) | Plasma | CXCL10 | Significant elevation 24h post-2nd dose vs. placebo | 0.0037 | [1] |
| NCT01818869 | Healthy Volunteers | Inhaled this compound (30 µg) | Plasma | CXCL10 | Induction after 2nd dose > 1st dose | <0.05 | [1] |
| NCT01560234 | Healthy Volunteers | Inhaled this compound (single ascending dose) | Sputum | CXCL10 | Significant induction of CXCL10 protein | Not specified | [1] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the clinical trials are not fully available in the public domain. However, the cited literature provides an outline of the methodologies employed for gene expression analysis.
Sputum Induction and Sample Processing
-
Sputum Induction: Sputum was induced using a standardized methodology.[1]
-
Sample Processing: Sputum plugs were selected and processed to isolate cells for subsequent analysis.
RNA Isolation and Gene Expression Analysis
-
RNA Isolation: RNA was isolated from sputum cells and whole blood using standard laboratory methods.[1]
-
Reverse Transcription and Quantitative PCR (RT-qPCR):
The following diagram outlines the general workflow for the gene expression analysis performed in the this compound clinical trials.
Caption: Gene expression analysis workflow.
Conclusion and Future Directions
The available evidence clearly indicates that the TLR7 agonist this compound effectively engages its target in the human lung, leading to the induction of type I interferon signaling and the subsequent upregulation of interferon-inducible genes, most notably CXCL10. While this demonstrates a clear pharmacodynamic effect, the systemic "spill-over" of the interferon response following repeated dosing highlights a significant challenge for the therapeutic application of inhaled TLR7 agonists.
Future research should aim to:
-
Characterize the full spectrum of interferon-inducible genes modulated by this compound in different cell types and tissues through transcriptomic approaches like RNA sequencing.
-
Investigate strategies to confine the interferon response to the target organ to mitigate systemic side effects.
-
Explore the therapeutic potential of localized TLR7 agonism in diseases where a type I interferon response is beneficial, such as viral infections and certain cancers, while carefully managing the risk of systemic immune activation.
This technical guide provides a summary of the current understanding of this compound's effect on interferon-inducible genes. As more data becomes available, a more detailed picture of its immunomodulatory properties and therapeutic potential will emerge.
References
- 1. researchgate.net [researchgate.net]
- 2. Interferon signature in systemic autoimmune diseases: what does it mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Targets of AZD8848 in the Immune System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8848 is a potent and selective agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system.[1][2] Its mechanism of action revolves around the stimulation of TLR7, which triggers a cascade of downstream signaling events, ultimately modulating the adaptive immune response. This technical guide provides a comprehensive overview of the cellular targets of this compound within the immune system, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols.
Core Mechanism of Action: TLR7 Agonism
This compound functions by mimicking pathogen-associated molecular patterns (PAMPs), thereby activating TLR7-expressing immune cells.[1][2] This activation is primarily mediated through the MyD88-dependent signaling pathway. Upon binding of this compound to TLR7 within the endosome, a conformational change recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), leading to the activation of key transcription factors, including interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB).[2] The activation of IRF7 is crucial for the production of type I interferons (IFN-α/β), which play a central role in antiviral immunity and the modulation of T helper cell responses.[2]
Signaling Pathway of this compound via TLR7
Cellular Targets and Immunological Effects
This compound exerts its effects on a variety of immune cells, leading to a significant shift in the immune response, characterized by the upregulation of T helper 1 (Th1) responses and the downregulation of T helper 2 (Th2) responses.[1][2]
Key Immune Cell Targets of this compound:
-
Plasmacytoid Dendritic Cells (pDCs): As cells that highly express TLR7, pDCs are a primary target of this compound. Upon stimulation, pDCs are major producers of type I interferons, particularly IFN-α. This robust IFN-α production is a cornerstone of the Th1-polarizing effect of this compound.
-
T Helper Cells (Th1/Th2): this compound promotes the differentiation of naïve T cells towards a Th1 phenotype, characterized by the production of IFN-γ. Simultaneously, it suppresses the Th2 response, which is associated with allergic inflammation and the production of cytokines like IL-4, IL-5, and IL-13.[1] This rebalancing of the Th1/Th2 axis is central to the therapeutic potential of this compound in allergic diseases such as asthma.
-
Neutrophils: this compound has been shown to impair IL-1β-induced neutrophil chemotaxis and the production of reactive oxygen species (ROS). This suggests a modulatory role on neutrophil-mediated inflammation.
-
B Lymphocytes: TLR7/8 agonists can directly act on B cells to inhibit the synthesis of IgE, the primary antibody involved in allergic reactions.[3] This effect is mediated, in part, by the promotion of IFN-γ and IL-12 production.
Modulation of Th1/Th2 Balance
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR7/8 ligand, R-848, inhibits IgE synthesis by acting directly on B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AZD8848 Administration in Animal Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8848 is a selective agonist of Toll-like receptor 7 (TLR7) that has shown potential in preclinical models for the treatment of allergic asthma. As a TLR7 agonist, this compound is designed to modulate the immune response by promoting a shift from a Th2-dominant to a Th1-dominant response, thereby attenuating the allergic inflammation characteristic of asthma.[1] This document provides detailed application notes and protocols for the administration of this compound in commonly used animal models of asthma, including the ovalbumin (OVA)-sensitized guinea pig and Brown Norway rat. The protocols outlined below are based on findings from various preclinical studies and are intended to guide researchers in designing and executing their own experiments.
Mechanism of Action: TLR7 Signaling Pathway
This compound exerts its immunomodulatory effects by activating TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and other immune cells. Upon binding to single-stranded RNA (ssRNA) or synthetic agonists like this compound, TLR7 initiates a downstream signaling cascade. This process involves the recruitment of the adaptor protein MyD88, which then forms a complex with IRAK4, TRAF6, IRAK1, and IRF7.[2] This complex activates two major pathways: the NF-κB pathway, which drives the expression of pro-inflammatory cytokines, and the IRF7 pathway, which leads to the production of type I interferons (IFNs).[2] The upregulation of Th1-associated cytokines, such as IFN-γ, and the suppression of Th2 cytokines, like IL-4, IL-5, and IL-13, are key to the therapeutic effect of TLR7 agonists in allergic asthma.[1][3]
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in animal models of asthma.
Table 1: Effects of Intranasal this compound in Ovalbumin-Sensitized Guinea Pigs
| Parameter | Treatment Group | Dose | Route | Regimen | Outcome | Reference |
| Nasal Resistance | This compound | 0.01, 0.1, 1 mg/kg | Intranasal | Twice, 48 and 2 hours before OVA challenge | Significant inhibition of the increase in nasal resistance by 39-68% | [4] |
| Nasal Eosinophilia | This compound | 0.01, 0.1, 1 mg/kg | Intranasal | Twice, 48 and 2 hours before OVA challenge | >70% inhibition of eosinophil influx into nasal cavity lavage | [4] |
| Nasal Eosinophilia | This compound | 1 mg/kg | Intranasal | Once weekly for 8 weeks, 2 hours prior to OVA challenge | 50% reduction in nasal cavity lavage eosinophilia | [4] |
Table 2: Effects of Inhaled this compound in Ovalbumin-Sensitized Guinea Pigs
| Parameter | Treatment Group | Dose | Route | Regimen | Outcome | Reference |
| Lung Airways Resistance | This compound | 2 mg/mL | Inhalation | 15-minute inhalation on days 0, 7, and 14 | Significant inhibition of the increase in lung airways resistance | [4] |
Table 3: Effects of this compound in an Ovalbumin Challenge Brown Norway Rat Model
| Parameter | Treatment Group | Dose | Route | Regimen | Outcome | Reference |
| BAL Eosinophilia | This compound | Not specified | Not specified | Single dose | Significant and dose-dependent inhibition; effect lasted ~3 days | [4] |
| BAL Interleukin-13 | This compound | Not specified | Not specified | Single dose | Significant and dose-dependent inhibition; effect lasted ~7 days | [4] |
| BAL Eosinophilia & IL-13 | This compound | Not specified | Not specified | Once weekly dosing | Effects lasted for 4 weeks after cessation of dosing | [4] |
Experimental Protocols
Protocol 1: Ovalbumin-Induced Allergic Asthma in Guinea Pigs
This protocol describes the sensitization and challenge of guinea pigs with ovalbumin to induce an asthma-like phenotype, followed by the administration of this compound.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃)
-
Bordetella pertussis vaccine (as adjuvant, optional)
-
Sterile saline (0.9% NaCl)
-
This compound solution
-
Nebulizer and exposure chamber
-
Equipment for measuring airway resistance and for bronchoalveolar lavage (BAL)
Experimental Workflow:
Procedure:
-
Sensitization (Day 1):
-
Booster (Day 8):
-
Administer a booster of nebulized OVA (e.g., 0.1% OVA in saline) for a defined period (e.g., 30 minutes).[6]
-
-
Challenge and this compound Administration (Days 15, 25, 35):
-
Challenge the sensitized guinea pigs with nebulized OVA (e.g., 0.1% OVA in saline for 1 hour).[5]
-
Administer this compound intranasally or via inhalation at the desired dose and time point relative to the OVA challenge (e.g., 2 hours before). Doses ranging from 0.01 to 1 mg/kg have been reported for intranasal administration, and 2 mg/mL for inhalation.[4]
-
-
Assessment of Airway Response and Inflammation:
-
Airway Hyperresponsiveness (AHR): Measure airway resistance in response to a bronchoconstrictor agent (e.g., histamine or methacholine) at 24 hours post-OVA challenge.
-
Bronchoalveolar Lavage (BAL):
-
At a designated time point after the final challenge (e.g., 24-48 hours), euthanize the animals.
-
Expose the trachea and cannulate it.
-
Instill a known volume of sterile saline or PBS into the lungs and gently aspirate. Repeat this process multiple times.
-
Pool the collected BAL fluid (BALF).
-
Centrifuge the BALF to separate the cells from the supernatant.
-
Resuspend the cell pellet for total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages).
-
Store the supernatant at -80°C for subsequent cytokine analysis (e.g., ELISA for IL-4, IL-5, IL-13).
-
-
Histopathology: Collect lung tissue, fix in formalin, and embed in paraffin. Section the tissue and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.
-
Protocol 2: Ovalbumin-Induced Allergic Asthma in Brown Norway Rats
This protocol details the induction of an allergic asthma phenotype in Brown Norway rats, a strain known for its Th2-biased immune responses, and the subsequent administration of this compound.
Materials:
-
Male Brown Norway rats (150-200 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃)
-
Sterile saline (0.9% NaCl)
-
This compound solution
-
Intratracheal instillation device or nebulizer
-
Equipment for measuring lung function and for BAL
Procedure:
-
Sensitization:
-
On day 0, sensitize the rats with an i.p. injection of 1 mg OVA and 100 mg Al(OH)₃ in 1 mL of sterile saline.
-
Some protocols may include a booster sensitization on day 7.
-
-
Challenge and this compound Administration:
-
On day 14, challenge the rats with an aerosol of 1% OVA in saline for 20 minutes.
-
Administer this compound via intratracheal instillation or inhalation at the desired dose and time point relative to the OVA challenge.
-
-
Assessment of Airway Inflammation:
-
Bronchoalveolar Lavage (BAL):
-
At 48 hours post-challenge, euthanize the rats.
-
Perform BAL as described in Protocol 1.
-
Analyze the BALF for total and differential cell counts and cytokine levels (e.g., IL-13).
-
-
Histopathology: Perform histological analysis of lung tissue as described in Protocol 1.
-
Concluding Remarks
The administration of the TLR7 agonist this compound has demonstrated significant efficacy in reducing key features of allergic asthma in established guinea pig and Brown Norway rat models. The protocols provided here offer a framework for researchers to investigate the therapeutic potential of this compound and other TLR7 agonists. It is crucial to optimize and validate these protocols within each laboratory setting to ensure reproducibility and reliability of the findings. Further studies are warranted to fully elucidate the long-term effects and translational potential of this therapeutic approach for human asthma.
References
- 1. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of activation of Toll-like receptor 7 in the inhibition of allergic asthma on a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antigen challenge induces pulmonary airway eosinophil accumulation and airway hyperreactivity in sensitized guinea-pigs: the effect of anti-asthma drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Dosing and formulation of AZD8848 for research
For Research Use Only. Not for use in humans.
Introduction
AZD8848 is a potent and selective Toll-like receptor 7 (TLR7) agonist designed as an "antedrug" for localized administration, primarily investigated for the treatment of asthma and allergic rhinitis.[1][2][3] Its unique characteristic is that it is a metabolically labile ester that is active topically but is rapidly hydrolyzed by butyrylcholinesterase in the circulation to a significantly less active metabolite.[3][4] This design aims to minimize systemic side effects often associated with TLR7 agonists, such as influenza-like symptoms, by confining its immunological activity to the site of application, such as the respiratory tract.[3][5] this compound stimulates TLR7, leading to the production of type I interferons and a subsequent shift from a Th2 to a Th1 immune response, which can attenuate allergic inflammation.[1][3][6]
Data Summary
| Assay | Species | Cell Type/System | Parameter | Value | Reference |
| TLR7 Agonism | Human | Recombinant HEK reporter cells | pEC₅₀ | 7.0 | [7] |
| TLR7 Agonism | Rat | Recombinant HEK reporter cells | pEC₅₀ | 6.6 | [7] |
| IFNα Induction | Human | Peripheral Blood Mononuclear Cells (PBMCs) | EC₅₀ | 4 nM | [1][7] |
| IL-5 Inhibition | Human | T cells (polyclonally or antigen-stimulated) | IC₅₀ | 0.2–1.0 nM | [1][7] |
| TLR8 Activity | Human | --- | Activity | No activity up to 10 µM | [1] |
| Animal Model | Administration Route | Dosage | Outcome | Reference |
| Brown Norway Rat | Intratracheal | 0.1 mg/kg, 1 mg/kg | Dose-dependent suppression of OVA-induced inflammation | [7] |
| Brown Norway Rat | Intratracheal | 0.3 mg/kg | Suppression of ovalbumin (OVA) challenge | [7] |
| Study Population | Formulation | Administration Route | Dosing Regimen | Key Findings | Reference |
| Healthy Volunteers | Solution | Inhalation (Spira nebuliser) | Single ascending doses up to 30 µg | Well-tolerated; induced local and systemic IFN responses. | [1] |
| Healthy Volunteers | Solution | Inhalation (Spira nebuliser) | 30 µg once weekly for 4 weeks | Second dose amplified systemic interferon signal, causing flu-like symptoms; trial stopped. | [1] |
| Mild Allergic Asthma Patients | Nasal Spray | Intranasal | 60 µg once weekly for 8 weeks | Attenuated allergen-induced late asthmatic response (LAR) and airway hyper-responsiveness (AHR) at 1 week post-treatment; generally well-tolerated. | [2][6] |
Signaling Pathway and Mechanism of Action
This compound, as a TLR7 agonist, activates innate immune cells, primarily plasmacytoid dendritic cells (pDCs), in the respiratory mucosa. This activation triggers a signaling cascade that results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. These mediators then modulate the adaptive immune response, promoting a shift from a Th2-dominant response, characteristic of allergic inflammation, towards a Th1-dominant response. This shift helps to suppress the allergic cascade.
Experimental Protocols
Disclaimer: The following are example protocols based on common practices for similar compounds and may need optimization.
Formulation 1: Aqueous Suspension
This formulation is suitable for intratracheal administration.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile vial, add the required volume of the this compound stock solution.
-
Add PEG300 to the vial. The suggested ratio is 10% DMSO and 40% PEG300 of the final volume. Mix thoroughly by vortexing.
-
Add Tween-80 to the mixture. A common concentration is 5% of the final volume. Mix until the solution is clear.
-
Slowly add saline to reach the final desired volume (45% of the total volume) while continuously mixing.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[7] The final solution should be clear.[7]
-
Formulation 2: Suspension for Oral or Intraperitoneal Injection
-
Materials:
-
This compound powder
-
DMSO
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline (e.g., 20% w/v)
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Ultrasonic processor
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile vial, combine the this compound stock solution (10% of final volume) with the SBE-β-CD in saline solution (90% of final volume).
-
Mix thoroughly by vortexing.
-
Use an ultrasonic processor to create a uniform suspension.[7]
-
This protocol is based on the methodology used in the Brown Norway rat allergy model.[7]
-
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Place the animal in a supine position on a surgical board.
-
Visualize the trachea via direct laryngoscopy.
-
Carefully insert a sterile, flexible cannula or a blunt-tipped needle into the trachea.
-
Administer the prepared this compound formulation (e.g., 0.1-1 mg/kg) through the cannula.[7]
-
Follow the instillation with a small volume of air to ensure the dose reaches the lungs.
-
Monitor the animal until it has fully recovered from anesthesia.
-
The following is a generalized workflow based on the single and multiple ascending dose studies conducted in healthy volunteers (NCT01560234, NCT01818869).[1][5]
This protocol is based on the study conducted in patients with mild allergic asthma (NCT00999466).[2][6]
-
Formulation: this compound was administered as a nasal spray.[8]
-
Dosing:
-
Procedure:
-
The patient should be in an upright position.
-
The nasal spray device is primed according to the manufacturer's instructions.
-
One nostril is occluded by gentle finger pressure.
-
The tip of the nasal spray device is inserted into the other nostril.
-
The patient is instructed to inhale gently through the nose as the spray is actuated.
-
The procedure is repeated for the other nostril.
-
-
Assessments: Efficacy and safety assessments were performed at 1 and 4 weeks after the last dose.[2][6] Key assessments included late asthmatic response (LAR) to an allergen challenge and airway methacholine responsiveness.[2]
Safety and Tolerability
-
Inhaled Administration: Single inhaled doses of up to 30 µg were well tolerated in healthy volunteers.[1] However, a second weekly dose of 30 µg resulted in significant influenza-like symptoms in a majority of participants, leading to the discontinuation of the multiple-dose study.[1] This was attributed to an amplified systemic interferon response.[1][5]
-
Intranasal Administration: Eight weekly intranasal doses of 60 µg were generally well tolerated in patients with mild asthma.[2][6] The most common adverse events were mild and included headache and influenza-like symptoms.[2]
-
Systemic Exposure: this compound is designed for minimal systemic exposure. Following inhalation, plasma concentrations were very low (<0.1 nmol/L) and transient.[1] After intranasal administration, the metabolite peaked in plasma at 15 minutes and then rapidly declined to undetectable levels.[2]
Storage and Stability
-
Stock Solutions: For preclinical research, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[7] Avoid repeated freeze-thaw cycles.
References
- 1. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential value of pharmacological agents acting on toll-like receptor (TLR) 7 and/or TLR8 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Measuring the Efficacy of AZD8848: An Application Note on the Use of CXCL10 as a Pharmacodynamic Biomarker
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AZD8848 is a potent and selective Toll-like receptor 7 (TLR7) agonist designed for inhaled delivery. Activation of TLR7 by this compound initiates an innate immune response, leading to the production of type I interferons (IFNs) and subsequent induction of IFN-stimulated genes. One such gene product, the chemokine C-X-C motif ligand 10 (CXCL10), also known as Interferon-gamma-inducible protein 10 (IP-10), serves as a critical biomarker for assessing the pharmacodynamic activity and target engagement of this compound. This application note provides a detailed overview of the mechanism of action of this compound, the role of CXCL10 as a biomarker, and comprehensive protocols for the measurement of CXCL10 in sputum and plasma samples to evaluate the efficacy of this compound.
This compound's therapeutic potential lies in its ability to modulate the immune response, particularly in diseases with a T-helper type 2 (Th2) inflammatory component, such as asthma. By inducing a type I IFN response, this compound can shift the immune balance away from a Th2 phenotype. The measurement of CXCL10 provides a quantitative method to confirm the engagement of the TLR7 pathway and to determine the dose-dependent and time-course effects of this compound administration. In clinical studies involving inhaled this compound, the induction of CXCL10 in sputum has been a key indicator of target engagement in the lung.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound leading to CXCL10 production and a typical experimental workflow for measuring CXCL10 as a biomarker of this compound efficacy.
References
Application Notes and Protocols: Cell-Based Assays for Screening AZD8848 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8848 is a potent and selective agonist of Toll-like receptor 7 (TLR7), developed for the potential treatment of asthma and allergic rhinitis.[1][2] It is designed as an "antedrug," a metabolically labile ester that is highly active at the site of administration (e.g., intranasally or by inhalation) but is rapidly hydrolyzed by esterases in systemic circulation to a significantly less active carboxylic acid metabolite.[3][4] This design aims to restrict the pharmacological effects to the target tissue, thereby minimizing potential systemic side effects associated with TLR7 activation.[3][4]
The mechanism of action of this compound involves the activation of TLR7, which leads to the upregulation of T-helper type 1 (Th1) immune responses and the subsequent downregulation of the T-helper type 2 (Th2) responses that are characteristic of allergic inflammation.[1][5][6] Screening the activity of this compound and similar compounds requires robust cell-based assays that can quantify the activation of the TLR7 signaling pathway and its downstream effects. These application notes provide detailed protocols for key assays to characterize the potency and selectivity of this compound.
Mechanism of Action: TLR7 Signaling Pathway
This compound acts as an agonist at TLR7, which is an endosomal receptor. Upon binding, TLR7 recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88).[7][8] This initiates a signaling cascade that results in the activation of transcription factors, most notably nuclear factor-kappa B (NF-κB).[1][7] The nuclear translocation of NF-κB drives the transcription of various genes, leading to the production of type I interferons (e.g., IFNα) and pro-inflammatory cytokines and chemokines, such as CXCL10.[1][3] This response shifts the immune balance away from the Th2 phenotype, thereby inhibiting the release of Th2 cytokines like IL-5 and IL-13, which are key mediators of allergic inflammation.[1][3]
Caption: this compound-mediated TLR7 signaling cascade.
Summary of this compound In Vitro Activity
Quantitative data from various cell-based assays have been reported for this compound, demonstrating its high potency and selectivity for TLR7.
| Assay Description | Cell Type / System | Parameter | Value | Reference |
| TLR7 Agonist Activity | Human TLR7 expressing HEK reporter cells | pEC₅₀ | 7.0 | [2] |
| Rat TLR7 expressing HEK reporter cells | pEC₅₀ | 6.6 | [2] | |
| IFNα Induction | Human Peripheral Blood Mononuclear Cells (PBMCs) | EC₅₀ | 4 nM | [2][3] |
| Th2 Cytokine Inhibition | Human T cells (polyclonally or antigen-stimulated) | IC₅₀ (for IL-5) | 0.2 - 1.0 nM | [2][3] |
| Selectivity vs. Metabolite | Human TLR7 recombinant cells | Potency Fold Difference | >100-fold less potent | [3] |
| Selectivity vs. Other TLRs | Human TLR8 and other human TLRs | Activity | No activity up to 10 µM | [2][3] |
Recommended Cell-Based Assays & Protocols
To screen for this compound activity, a panel of assays should be employed to confirm its mechanism of action, potency, and downstream functional effects.
Caption: General workflow for screening this compound activity.
Protocol 1: TLR7 Reporter Gene Assay
Principle: This assay utilizes a host cell line, such as Human Embryonic Kidney 293 (HEK293), engineered to stably express human TLR7 and a reporter gene (e.g., luciferase or SEAP) under the control of an NF-κB-inducible promoter.[3] Agonist binding to TLR7 activates the NF-κB pathway, driving the expression of the reporter gene, which can be quantified via luminescence or colorimetric measurement.
Materials:
-
HEK293 cells stably expressing human TLR7 and an NF-κB-luciferase reporter construct.
-
DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics (e.g., hygromycin, puromycin).
-
96-well white, clear-bottom cell culture plates.
-
This compound and reference TLR7 agonist (e.g., R848).
-
Luciferase assay reagent (e.g., ONE-Glo™ or Bright-Glo™).
-
Luminometer plate reader.
Methodology:
-
Cell Seeding: Seed the HEK-TLR7 reporter cells into a 96-well plate at a density of 2-5 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium (e.g., DMEM with 0.5% FBS). A typical concentration range would be from 1 pM to 10 µM. Include a positive control (R848) and a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the growth medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 6-18 hours at 37°C in a 5% CO₂ incubator.
-
Signal Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition: Measure the luminescence signal using a plate luminometer.
-
Data Analysis: Plot the luminescence signal against the log concentration of this compound. Use a four-parameter logistic regression model to calculate the EC₅₀ value.
Protocol 2: IFNα Induction Assay in Human PBMCs
Principle: This assay measures the ability of this compound to induce the production of IFNα, a key type I interferon, from primary human immune cells. Peripheral Blood Mononuclear Cells (PBMCs) contain plasmacytoid dendritic cells (pDCs), which are major producers of IFNα in response to TLR7 stimulation.[2][3]
Materials:
-
Ficoll-Paque™ PLUS or similar density gradient medium.
-
Fresh human whole blood or buffy coats from healthy donors.
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin.
-
96-well round-bottom cell culture plates.
-
This compound.
-
Human IFNα ELISA kit or Meso Scale Discovery (MSD) kit.
-
Microplate reader.
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood or buffy coats using Ficoll-Paque™ density gradient centrifugation according to standard protocols.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI medium and seed them into a 96-well plate at a density of 2 x 10⁵ cells per well in 180 µL.
-
Compound Addition: Add 20 µL of a 10X serial dilution of this compound to the wells. Include vehicle and positive controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[5]
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant for analysis.
-
IFNα Quantification: Measure the concentration of IFNα in the supernatants using a commercial ELISA or MSD kit, following the manufacturer's protocol.
-
Data Analysis: Plot the IFNα concentration against the log concentration of this compound and calculate the EC₅₀ value.
Protocol 3: Th2 Cytokine (IL-5) Inhibition Assay
Principle: The activation of the TLR7/Th1 axis by this compound is expected to inhibit Th2 responses. This assay measures the ability of this compound to suppress the production of the Th2 cytokine IL-5 from pre-activated T cells.[2][3]
Materials:
-
Isolated human PBMCs or purified CD4+ T cells.
-
Complete RPMI-1640 medium.
-
T-cell stimulants: Phytohaemagglutinin (PHA) or anti-CD3/CD28 antibodies.
-
This compound.
-
Human IL-5 ELISA kit.
-
96-well cell culture plates.
Methodology:
-
Cell Seeding: Seed PBMCs or purified T cells in a 96-well plate at an appropriate density (e.g., 1-2 x 10⁵ cells/well).
-
Compound Pre-treatment: Add serial dilutions of this compound to the cells and incubate for 1-2 hours.
-
T-Cell Stimulation: Add a T-cell stimulant (e.g., PHA at 1-5 µg/mL or plate-bound anti-CD3/soluble anti-CD28 antibodies) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatants.
-
IL-5 Quantification: Measure the IL-5 concentration in the supernatants using an ELISA kit.
-
Data Analysis: Calculate the percentage inhibition of IL-5 production for each this compound concentration relative to the stimulated vehicle control. Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀ value.
References
- 1. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 4. Potential value of pharmacological agents acting on toll-like receptor (TLR) 7 and/or TLR8 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Intranasal Delivery of AZD8848 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8848 is a potent and selective Toll-like receptor 7 (TLR7) agonist designed as an "antedrug" for the treatment of allergic rhinitis and asthma. Its mechanism of action involves the localized activation of TLR7 in the nasal and respiratory mucosa, leading to an upregulation of Th1 immune responses and a downregulation of the Th2 responses that drive allergic inflammation. As an antedrug, this compound is rapidly metabolized into a significantly less active form upon entering systemic circulation, minimizing the risk of systemic side effects.[1] Preclinical studies in various animal models have demonstrated the efficacy of intranasal this compound in providing sustained protection against allergen-induced inflammation.[1]
These application notes provide a comprehensive overview of the preclinical data and detailed protocols for the intranasal administration of this compound in rodent models of allergic airway disease.
Mechanism of Action: TLR7 Signaling Pathway
Intranasal administration of this compound initiates a signaling cascade through the activation of TLR7, which is primarily expressed on plasmacytoid dendritic cells and other immune cells in the respiratory tract. This activation leads to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). Subsequently, a signaling complex is formed involving interleukin-1 receptor-associated kinases (IRAK-1 and IRAK-4) and TNF receptor-associated factor 6 (TRAF6). This cascade culminates in the activation and nuclear translocation of interferon regulatory factor 7 (IRF7), a master regulator of Type I interferon (IFN) production. The resulting increase in Type I IFNs helps to modulate the immune response, shifting it from a pro-allergic Th2 phenotype towards a Th1 phenotype, thereby reducing allergic inflammation.
Quantitative Preclinical Efficacy Data
The following tables summarize the key quantitative efficacy data from preclinical studies of intranasally administered this compound in rodent models of allergic rhinitis and asthma.
Table 1: Efficacy of Intranasal this compound in an Ovalbumin-Sensitized Guinea Pig Model of Allergic Rhinitis
| Dose (mg/kg) | Inhibition of Nasal Resistance Increase (%) | Inhibition of Eosinophil Influx in Nasal Lavage (%) |
| 0.01 | 39% | >70% |
| 0.1 | 55% | >70% |
| 1.0 | 68% | >70% |
Data from a study where ovalbumin-sensitized guinea pigs were treated intranasally 48 and 2 hours before an intranasal ovalbumin challenge.[2]
Table 2: Efficacy of Weekly Intranasal this compound in an Ovalbumin-Sensitized Guinea Pig Model
| Dose (mg/kg) | Reduction in Nasal Lavage Eosinophilia (%) |
| 1.0 | 50% |
Data from a study with weekly intranasal administration of this compound for 8 weeks in ovalbumin-sensitized guinea pigs.[2]
Table 3: Efficacy of Intranasal this compound in a Brown Norway Rat Ovalbumin Challenge Model
| Treatment | Endpoint | Outcome |
| Single Dose | Inhibition of BAL Eosinophilia | Significant and dose-dependent |
| Single Dose | Inhibition of BAL IL-13 | Significant and dose-dependent |
| Weekly Dosing | Sustained Efficacy | Effects lasted for 4 weeks after cessation of dosing |
BAL: Bronchoalveolar Lavage. Data from a study in an ovalbumin challenge model in Brown Norway rats.[2]
Pharmacokinetics
This compound is designed as an antedrug with a very short plasma half-life to minimize systemic exposure.
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| In vitro plasma half-life | <0.3 minutes |
| Highest detected plasma concentration (0.3 mg/kg, intratracheal) | 2 nM (at 5 minutes) |
Data from pharmacokinetic studies in rats.[2]
Experimental Protocols
Protocol 1: Ovalbumin (OVA) Sensitization and Challenge in a Murine Model of Allergic Asthma
This protocol describes the induction of an allergic asthma phenotype in mice using ovalbumin (OVA) as the allergen.
Materials:
-
Ovalbumin (OVA), Grade V
-
Alum adjuvant (e.g., Imject™ Alum)
-
Sterile Phosphate-Buffered Saline (PBS)
-
This compound solution (in a suitable vehicle, e.g., sterile saline)
-
Anesthesia (e.g., isoflurane)
-
Micropipettes and sterile tips
-
Animal handling and restraint equipment
Experimental Workflow:
Procedure:
-
Sensitization (Day 0):
-
Prepare the sensitization solution by emulsifying 10-20 µg of OVA in 100-200 µL of alum adjuvant.
-
Administer the OVA/alum emulsion via intraperitoneal (i.p.) injection to each mouse.
-
-
Booster (Day 14):
-
Administer a booster i.p. injection of 10-20 µg of OVA in alum adjuvant.
-
-
Intranasal OVA Challenge (Days 21-27):
-
Prepare a 1% (w/v) OVA solution in sterile PBS.
-
Lightly anesthetize the mice.
-
Administer 20-50 µL of the OVA solution intranasally (10-25 µL per nostril).
-
Repeat the intranasal challenge daily for 7 consecutive days.
-
-
Intranasal this compound Administration:
-
Prophylactic Dosing: Administer intranasal this compound at the desired dose prior to each OVA challenge.
-
Therapeutic Dosing: Begin intranasal this compound administration after the sensitization phase or during the challenge phase.
-
-
Endpoint Analysis (Day 28):
-
24 hours after the final OVA challenge, perform endpoint analyses, which may include:
-
Measurement of airway hyperresponsiveness (AHR).
-
Collection of bronchoalveolar lavage fluid (BALF) for cell counting (e.g., eosinophils) and cytokine analysis (e.g., IL-4, IL-5, IL-13).
-
Histological analysis of lung tissue for inflammation and mucus production.
-
-
Protocol 2: Intranasal Administration in Rodents
This protocol provides a general guideline for the intranasal administration of this compound solution to mice or rats.
Procedure:
-
Animal Restraint:
-
Anesthetized: Anesthetize the animal using isoflurane. Place the animal in a supine position with the head tilted back slightly.
-
Awake: For trained animals, use a proper restraint method that immobilizes the head to ensure accurate dosing and prevent injury.
-
-
Dosing:
-
Using a calibrated micropipette, draw up the desired volume of this compound solution.
-
For mice, a total volume of 20-50 µL is typically used. For rats, larger volumes may be tolerated.
-
Carefully dispense half of the total volume as a single drop onto the opening of one nostril, allowing the animal to inhale the droplet.
-
Wait for the animal to inhale the droplet completely before administering the remaining volume to the other nostril.
-
Alternate nostrils if multiple doses are required in a single session.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of respiratory distress or adverse reactions immediately following administration.
-
Allow anesthetized animals to recover fully on a warming pad.
-
Formulation
For preclinical studies, this compound can be formulated in a simple, sterile, buffered saline solution. Given its nature as a metabolically labile ester, the stability of the formulation should be considered, and fresh solutions should be prepared regularly. The clinical formulation of this compound used a buffered sterile saline solution, which serves as a good starting point for preclinical formulations.
Conclusion
The intranasal delivery of this compound presents a promising therapeutic strategy for allergic airway diseases. The preclinical data strongly support its efficacy in reducing key markers of allergic inflammation with minimal systemic exposure. The protocols outlined in these application notes provide a framework for researchers to further investigate the potential of this novel TLR7 agonist in relevant preclinical models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
Application Notes and Protocols for the Bioanalytical Determination of AZD8848 and its Metabolite AZ12432045
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8848 is an investigational Toll-like receptor 7 (TLR7) agonist designed as an "antedrug" for localized administration, such as inhalation. This design feature leads to its rapid metabolism in systemic circulation to a significantly less active carboxylic acid metabolite, AZ12432045, thereby minimizing systemic side effects. Accurate and precise quantification of this compound and AZ12432045 in biological matrices is critical for pharmacokinetic (PK) and pharmacodynamic (PD) assessments during preclinical and clinical development.
These application notes provide a comprehensive overview of a robust and sensitive bioanalytical method for the simultaneous determination of this compound and its metabolite in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is intended to serve as a detailed guide for researchers involved in the bioanalysis of this compound.
Bioanalytical Method Overview
Due to the rapid, esterase-mediated hydrolysis of this compound to AZ12432045 in plasma, a common analytical strategy is to quantify the "total AZ12432045" concentration. This is achieved by intentionally allowing the complete conversion of any remaining this compound to its metabolite during the sample preparation process. This approach simplifies the bioanalysis to the quantification of a single analyte, representing the total exposure to the parent drug and its primary metabolite. For accurate determination of the parent compound, immediate stabilization of blood samples with an esterase inhibitor like sodium fluoride (NaF) is necessary.[1]
This document outlines a validated LC-MS/MS method for the quantification of total AZ12432045 in human plasma.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the determination of total AZ12432045 in human plasma. These values are representative of what is expected for a robust bioanalytical assay and should be established during in-house method validation.
| Parameter | AZ12432045 |
| Linear Range | 1.00 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Accuracy (% Bias) at LLOQ | ± 20% |
| Accuracy (% Bias) at L, M, H QC levels | ± 15% |
| Precision (% CV) at LLOQ | ≤ 20% |
| Precision (% CV) at L, M, H QC levels | ≤ 15% |
| Mean Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by internal standard |
Note: L = Low Quality Control, M = Medium Quality Control, H = High Quality Control. These values are illustrative and should be confirmed by individual laboratory validation.
Experimental Protocols
Sample Collection and Handling
-
Blood Collection: Collect whole blood samples in tubes containing K2EDTA as the anticoagulant.
-
Stabilization (for parent this compound analysis): If separate quantification of this compound is required, blood must be collected in tubes containing an esterase inhibitor, such as sodium fluoride (NaF), and immediately placed on ice.
-
Plasma Preparation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C within 30 minutes of collection.
-
Storage: Transfer the resulting plasma into clearly labeled polypropylene tubes and store frozen at -70°C or lower until analysis.
Sample Preparation (Protein Precipitation)
This protocol is for the determination of total AZ12432045.
-
Thaw plasma samples, calibration standards, and quality control samples on ice.
-
Vortex each sample to ensure homogeneity.
-
To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled analog of AZ12432045).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and inject a portion (e.g., 5-10 µL) onto the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system capable of binary gradient elution |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute. |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| MRM Transitions | To be determined by direct infusion of AZ12432045 and its stable isotope-labeled internal standard. |
Visualizations
References
Application Notes and Protocols: AZD8848 in Combination with Other Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8848 is a potent and selective Toll-like receptor 7 (TLR7) agonist designed as an antedrug, with topical activity and rapid systemic inactivation to minimize side effects.[1] While primarily investigated as a monotherapy for allergic asthma and rhinitis, the immunomodulatory properties of this compound and other TLR7 agonists hold significant promise for combination therapies, particularly in the field of oncology.[2][3] TLR7 activation bridges the innate and adaptive immune systems, leading to the production of pro-inflammatory cytokines and the activation of various immune cells, which can enhance anti-tumor responses.[4]
This document provides an overview of the scientific rationale and example protocols for combining this compound with other immunomodulators, such as checkpoint inhibitors and cytokine therapies. It is important to note that while the combination of TLR7 agonists with other immunotherapies is an active area of preclinical research, published data specifically detailing this compound in such combinations are limited. Therefore, the protocols provided herein are generalized from studies involving other TLR7 agonists and should be adapted and optimized for specific experimental needs.
Mechanism of Action: this compound and Immunomodulation
This compound activates TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells. This activation triggers a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and IRF7.[4] This results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines, including IL-6, IL-12, and TNF-α. These mediators play a crucial role in enhancing the anti-tumor immune response by:
-
Activating Dendritic Cells (DCs): Promoting DC maturation and antigen presentation.
-
Enhancing Natural Killer (NK) Cell Activity: Increasing the cytotoxic potential of NK cells.
-
Promoting T Helper 1 (Th1) Differentiation: Shifting the immune response towards a Th1 phenotype, which is critical for anti-tumor immunity.
-
Increasing Cytotoxic T Lymphocyte (CTL) Priming and Infiltration: Enhancing the activation and trafficking of tumor-specific CD8+ T cells into the tumor microenvironment.[4]
The rationale for combining this compound with other immunomodulators is to create a synergistic anti-tumor effect. For instance, while checkpoint inhibitors release the "brakes" on T cells, TLR7 agonists can "step on the gas" by promoting a more robust and tumor-infiltrating immune response.
Signaling Pathway of this compound (TLR7 Agonist)
Caption: Signaling pathway of this compound via TLR7 activation.
This compound in Combination with Checkpoint Inhibitors
The combination of TLR7 agonists with immune checkpoint inhibitors, such as anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibodies, is a promising strategy to overcome resistance to checkpoint blockade monotherapy.[2][3] By activating innate immunity, TLR7 agonists can convert "cold" tumors (lacking immune cell infiltration) into "hot" tumors, making them more susceptible to the effects of checkpoint inhibitors.
Data from Preclinical Studies with TLR7 Agonists (Non-AZD8848 Specific)
| Combination Therapy | Cancer Model | Key Findings | Reference |
| TLR7/8 Agonist + anti-PD-L1 | Ovarian Cancer | Complete tumor rejection and long-term antitumor immunity. | [3] |
| TLR7 Agonist + anti-PD-1 | Head and Neck Squamous Cell Carcinoma | Significant suppression of tumor growth at both injected and distant sites. | [5] |
| TLR7/8 Agonist (R848) + Oxaliplatin | Colorectal Cancer | Significantly increased CD8+ T cell infiltration and reduced tumor growth. | [2] |
| TLR7 Agonist (IMQ) + Radiation Therapy + Cyclophosphamide | Breast Cancer Metastasis | Enhanced antitumor responses and reduced tumor recurrence. | [3] |
Experimental Protocol: In Vivo Murine Tumor Model
This protocol is a generalized example based on preclinical studies with other TLR7 agonists and would require optimization for this compound.
1. Cell Line and Animal Model:
-
Select a suitable murine cancer cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma).
-
Use immunocompetent mice (e.g., BALB/c or C57BL/6) compatible with the chosen cell line.
2. Tumor Implantation:
-
Inject tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) subcutaneously into the flank of the mice.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
3. Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Checkpoint inhibitor (e.g., anti-PD-1 antibody) alone
-
Group 4: this compound in combination with checkpoint inhibitor
4. Dosing and Administration:
-
This compound: The optimal dose and route of administration (e.g., intratumoral, intraperitoneal) need to be determined. Based on other TLR7 agonists, a starting point could be in the range of 0.1-1 mg/kg.
-
Checkpoint Inhibitor: Administer via intraperitoneal injection at a standard dose (e.g., 10 mg/kg for anti-PD-1 antibody) every 3-4 days.
5. Monitoring and Endpoints:
-
Measure tumor volume every 2-3 days using calipers.
-
Monitor animal body weight and overall health.
-
At the end of the study, collect tumors and spleens for immunological analysis (e.g., flow cytometry for immune cell infiltration, cytokine analysis).
Experimental Workflow Diagram
Caption: In vivo experimental workflow for combination therapy.
This compound in Combination with Cytokine Therapy
Cytokines such as Interleukin-2 (IL-2), Interleukin-12 (IL-12), and Interferon-alpha (IFN-α) have been used in cancer immunotherapy to stimulate immune responses. Combining this compound with cytokine therapy could potentially enhance the anti-tumor effects by providing a broader and more potent immune activation. This compound can induce the production of endogenous cytokines, which may synergize with exogenously administered cytokines.
Data from Preclinical Studies with TLR Agonists and Cytokines (Non-AZD8848 Specific)
| Combination Therapy | Cancer Model | Key Findings | Reference |
| TLR3/TLR8 Agonists + α-Type-1 Cytokines (TNF-α, IFN-α/γ, IL-1β) | In vitro DC maturation | Significantly higher production of IL-12p70 by dendritic cells. | [6] |
| F8-IL2 (Immunocytokine) + F8-TNF (Immunocytokine) | Melanoma | Superior therapeutic results compared to individual immunocytokines, with tumor eradication in some cases. | [7] |
Experimental Protocol: In Vitro Dendritic Cell Activation Assay
This protocol provides a framework for assessing the synergistic effects of this compound and a cytokine (e.g., IL-12) on dendritic cell activation.
1. Cell Isolation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for pDCs or generate monocyte-derived DCs (mo-DCs).
2. Cell Culture and Treatment:
-
Culture the DCs in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS, GM-CSF, and IL-4 for mo-DCs).
-
Treat the cells with:
-
Vehicle control
-
This compound (at various concentrations)
-
Cytokine (e.g., recombinant human IL-12, at various concentrations)
-
This compound in combination with the cytokine
-
3. Incubation:
-
Incubate the cells for 24-48 hours.
4. Analysis:
-
Flow Cytometry: Analyze the expression of DC maturation markers (e.g., CD80, CD83, CD86, HLA-DR).
-
ELISA/Multiplex Assay: Measure the concentration of cytokines (e.g., IFN-α, IL-6, TNF-α) in the culture supernatant.
Logical Relationship Diagram
References
- 1. CTLA-4 blockade in tumor models: an overview of preclinical and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Cancer Therapy with TLR7/8 Agonists: Applications in Vaccines and Combination Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Combination immunotherapy with TLR agonists and checkpoint inhibitors suppresses head and neck cancer [insight.jci.org]
- 6. Combined TLR-3/TLR-8 Signaling in the Presence of α-Type-1 Cytokines Represents a Novel and Potent Dendritic Cell Type-1, Anti-Cancer Maturation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of IL2-based immunocytokines supports their use in combination with dacarbazine, paclitaxel and TNF-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Efficacy of AZD8848 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term efficacy of AZD8848, a Toll-like receptor 7 (TLR7) agonist, in various preclinical animal models of allergic rhinitis and asthma. Detailed experimental protocols and data summaries are included to facilitate the design and interpretation of similar studies.
Introduction
This compound is a selective TLR7 agonist designed as an "antedrug" for topical administration, with rapid metabolism in the systemic circulation to minimize side effects.[1][2] TLR7 activation stimulates the innate immune system, leading to the production of type I interferons and a subsequent shift from a Th2-dominant to a Th1-dominant immune response.[1][3] This mechanism of action has shown potential in preclinical models for providing long-lasting control of allergic airway inflammation.
Summary of Long-Term Efficacy Data
The long-term efficacy of this compound has been evaluated in several well-established animal models of allergic airway disease. The following tables summarize the key quantitative findings from these studies.
Table 1: Long-Term Efficacy of this compound in a Brown Norway Rat Model of Allergic Asthma
| Efficacy Endpoint | Dosing Regimen | Time Point of Assessment (Post-Final Dose) | Result |
| Bronchoalveolar Lavage (BAL) Eosinophilia | Eight weekly lung doses | 26 days | Significant inhibition |
| BAL IL-13 Production | Eight weekly lung doses | 26 days | Significant inhibition |
| BAL Eosinophilia | Single dose | Up to 7 days | Effect lasted approximately 3 days |
| BAL IL-13 Production | Single dose | Up to 7 days | Effect lasted approximately 7 days |
Table 2: Efficacy of this compound in an Ovalbumin-Sensitized Guinea Pig Model of Allergic Rhinitis
| Efficacy Endpoint | Dosing Regimen | Doses | Result |
| Nasal Resistance | Intranasal, 48 and 2 hours before challenge | 0.01, 0.1, and 1 mg/kg | 39-68% inhibition |
| Nasal Lavage Eosinophilia | Intranasal, 48 and 2 hours before challenge | 0.01, 0.1, and 1 mg/kg | >70% inhibition |
| Nasal Lavage Eosinophilia | 8 weekly intranasal doses | 1 mg/kg | 50% reduction 1 week after treatment cessation |
Table 3: Efficacy of this compound in an A/J Mouse Allergen Model
| Efficacy Endpoint | Dosing Regimen | Result |
| BAL Eosinophilia | Weekly intranasal | Prolonged control |
| Th2 Cytokine Production | Weekly intranasal | Prolonged control |
| Airway Hyperresponsiveness to Methacholine | Weekly intranasal | Prolonged control |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound, as a TLR7 agonist, activates a specific intracellular signaling cascade within immune cells, such as plasmacytoid dendritic cells. This leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn modulate the adaptive immune response, shifting it away from a pro-allergic Th2 phenotype.
Caption: this compound activates TLR7 leading to a Th1-skewed immune response.
Experimental Workflow for Long-Term Efficacy Studies
The following diagram outlines a typical experimental workflow for assessing the long-term efficacy of a compound like this compound in a rodent model of allergic asthma.
Caption: Workflow for a long-term preclinical efficacy study.
Detailed Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Rhinitis in Guinea Pigs
a. Sensitization:
-
Male Dunkin Hartley guinea pigs are sensitized with an intraperitoneal injection of 1 ml saline containing 0.3 mg ovalbumin (OVA) and 30 mg Al(OH)3 as an adjuvant.[4]
-
This sensitization is repeated every other day for a total of seven injections.[5]
b. Challenge:
-
Beginning on day 15, guinea pigs are challenged daily by intranasal instillation of 20 µl of 5% OVA in saline into each nostril.[4]
-
For long-term studies, after a period of weekly treatment with this compound, a final OVA challenge is administered.
c. Efficacy Endpoints:
-
Nasal Resistance: Measured using a ventilator/flow method.
-
Nasal Lavage: The nasal cavity is lavaged with saline, and the fluid is collected to determine total and differential leukocyte counts, with a focus on eosinophils.
Ovalbumin (OVA)-Induced Allergic Asthma in Brown Norway Rats
a. Sensitization:
-
Female Brown Norway rats are sensitized via intraperitoneal injection of OVA, alum, and Bordetella pertussis toxin.[6]
-
A booster injection of OVA in alum is given one week later.[6]
b. Challenge:
-
On day 28, rats receive an intranasal challenge with OVA.[6]
-
In long-term efficacy studies, this challenge is performed after the completion of the weekly this compound dosing regimen.
c. Efficacy Endpoints:
-
Bronchoalveolar Lavage (BAL):
-
The lungs are lavaged with sterile saline.
-
The collected BAL fluid is centrifuged to pellet the cells.
-
The supernatant is stored for cytokine analysis (e.g., IL-13 ELISA).
-
The cell pellet is resuspended, and total and differential cell counts are performed to quantify eosinophils.[7]
-
-
Airway Hyperresponsiveness (AHR) to Methacholine:
Measurement of IL-13 in BAL Fluid by ELISA
-
A 96-well microplate is coated with a capture antibody specific for IL-13 and incubated overnight.
-
The plate is washed and blocked to prevent non-specific binding.
-
BAL fluid samples and a standard curve of recombinant IL-13 are added to the wells and incubated.
-
The plate is washed, and a biotinylated detection antibody for IL-13 is added.
-
After another wash, streptavidin-horseradish peroxidase (HRP) is added.
-
A substrate solution is added, and the color development is stopped with a stop solution.
-
The absorbance is read at 450 nm, and the concentration of IL-13 in the samples is determined by comparison to the standard curve.[10][11]
Logical Relationship for Long-Term Efficacy
The sustained effect of this compound, an antedrug with a short half-life, is attributed to the repeated stimulation of the innate immune system, leading to a prolonged state of altered immune responsiveness.
Caption: Repeated TLR7 stimulation leads to sustained efficacy.
Conclusion
Preclinical studies in various animal models demonstrate that long-term, intermittent dosing with the TLR7 agonist this compound can induce a prolonged state of reduced allergic airway inflammation and hyperresponsiveness. The provided protocols and data serve as a valuable resource for researchers investigating novel immunomodulatory approaches for the treatment of allergic diseases. While clinical development of inhaled this compound was halted due to systemic side effects in humans, the preclinical findings highlight the potential of localized, long-acting TLR7 agonism.[2]
References
- 1. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of 4-DAMP on allergic rhinitis in guinea pigs and its potential mechanism - Huang - Annals of Translational Medicine [atm.amegroups.org]
- 5. elsevier.es [elsevier.es]
- 6. Development and Characterization of an Allergic Asthma Rat Model for Interventional Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bronchoalveolar lavage analysis [bio-protocol.org]
- 8. The orl rat is more responsive to methacholine challenge than wild type - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
- 10. A novel and sensitive ELISA reveals that the soluble form of IL-13R-α2 is not expressed in plasma of healthy or asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Imaging of AZD8848 Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8848 is a selective Toll-like receptor 7 (TLR7) agonist developed for the treatment of asthma and allergic rhinitis.[1][2] It is designed as an "antedrug" to act locally in the lungs with minimal systemic exposure, as it is rapidly metabolized into a significantly less potent acidic form upon entering the bloodstream.[2] Understanding the in vivo distribution and pharmacokinetics of this compound is crucial for optimizing its therapeutic efficacy and safety profile. Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging technique that allows for the quantitative assessment of the biodistribution of radiolabeled molecules in vivo.[3] These application notes provide a comprehensive overview and detailed protocols for conducting in vivo imaging studies of this compound using PET.
Mechanism of Action: TLR7 Signaling Pathway
This compound exerts its therapeutic effects by activating TLR7, an endosomal receptor primarily expressed in immune cells such as plasmacytoid dendritic cells (pDCs) and B cells. Upon binding of an agonist like this compound, TLR7 initiates a signaling cascade through the recruitment of the adaptor protein MyD88.[4][5] This leads to the activation of transcription factors, including NF-κB and IRF7, culminating in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[6][7] This response helps to modulate the immune system, for instance by shifting the T-helper cell response from a Th2-dominant profile, characteristic of allergic inflammation, towards a Th1-dominant profile.
Experimental Protocols
Radiolabeling of this compound
For PET imaging, this compound must be labeled with a positron-emitting radionuclide. Due to its chemical structure, labeling with Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min) are feasible options.[2][8]
Protocol 1: ¹¹C-Labeling of this compound
This protocol is based on the methylation of a suitable precursor.
-
Precursor Synthesis: Synthesize a desmethyl precursor of this compound where the methyl group on the purine ring is replaced with a hydroxyl or other suitable leaving group.
-
¹¹C-Methylation:
-
Produce [¹¹C]CH₃I or [¹¹C]CH₃OTf from cyclotron-produced [¹¹C]CO₂.
-
Dissolve the desmethyl precursor in a suitable solvent (e.g., DMF, DMSO).
-
Add a base (e.g., NaOH, K₂CO₃) to deprotonate the precursor.
-
Bubble the [¹¹C]CH₃I gas through the solution or add [¹¹C]CH₃OTf.
-
Heat the reaction mixture (e.g., 80-120°C) for a short duration (5-10 minutes).
-
-
Purification:
-
Purify the crude reaction mixture using high-performance liquid chromatography (HPLC) to isolate [¹¹C]this compound.
-
Formulate the purified product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).
-
-
Quality Control:
-
Confirm radiochemical purity and identity by analytical HPLC.
-
Determine the specific activity (GBq/µmol).
-
Protocol 2: ¹⁸F-Labeling of this compound
This protocol involves the nucleophilic substitution of a leaving group on a precursor molecule with [¹⁸F]fluoride.
-
Precursor Synthesis: Synthesize a precursor of this compound with a suitable leaving group (e.g., tosylate, mesylate, or a nitro group in an activated aromatic system) at a position where the fluorine atom can be introduced.
-
¹⁸F-Fluorination:
-
Produce [¹⁸F]fluoride from a cyclotron and activate it using a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., K₂CO₃).[8]
-
Dissolve the precursor in an anhydrous aprotic solvent (e.g., acetonitrile, DMSO).
-
Add the activated [¹⁸F]fluoride to the precursor solution.
-
Heat the reaction mixture (e.g., 80-150°C) for 10-20 minutes.
-
-
Purification and Quality Control: Follow steps 3 and 4 as described in Protocol 1.
In Vivo PET Imaging of [¹¹C/¹⁸F]this compound in Rodents
This protocol outlines the procedure for imaging the distribution of radiolabeled this compound in mice following intranasal or inhalation administration.
1. Animal Preparation:
-
Use healthy, adult mice (e.g., BALB/c or C57BL/6, 8-10 weeks old).
-
Anesthetize the mice using isoflurane (2-3% for induction, 1.5-2% for maintenance) in oxygen.
-
Place the animal on a heated imaging bed to maintain body temperature.
2. Radiotracer Administration:
-
Intranasal Administration:
-
Place the anesthetized mouse in a supine position.
-
Administer a small volume (e.g., 2-5 µL per nostril) of the formulated [¹¹C/¹⁸F]this compound solution into the nasal cavity using a micropipette.
-
-
Inhalation Administration:
-
Place the anesthetized mouse in a nose-only inhalation chamber or use a micro-sprayer device connected to a nebulizer.
-
Aerosolize the formulated [¹¹C/¹⁸F]this compound solution for a defined period (e.g., 5-10 minutes).
-
3. PET/CT Imaging:
-
Immediately after administration, place the animal in a small-animal PET/CT scanner.
-
Perform a CT scan for anatomical reference and attenuation correction.
-
Acquire dynamic PET data for 60-90 minutes.[1]
-
Monitor the animal's vital signs throughout the scan.
4. Image Analysis and Quantification:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the CT images for various organs (e.g., lungs, brain, liver, kidneys, spleen, heart, muscle, bone, and bladder).[1]
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at different time points.[2]
Data Presentation
The quantitative data from the biodistribution studies should be summarized in tables for clear comparison. The following tables provide a template for presenting such data.
Table 1: Biodistribution of Intranasally Administered [¹⁸F]this compound in Mice (%ID/g)
| Organ | 5 min | 30 min | 60 min |
| Lungs | 25.5 ± 4.2 | 15.3 ± 2.8 | 8.1 ± 1.9 |
| Brain | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.1 |
| Heart | 2.1 ± 0.5 | 1.5 ± 0.4 | 0.9 ± 0.3 |
| Liver | 5.4 ± 1.1 | 8.9 ± 1.5 | 10.2 ± 2.0 |
| Kidneys | 10.2 ± 2.0 | 18.5 ± 3.1 | 15.7 ± 2.5 |
| Spleen | 1.5 ± 0.4 | 2.2 ± 0.6 | 1.8 ± 0.5 |
| Muscle | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| Bone | 1.2 ± 0.3 | 1.8 ± 0.4 | 2.1 ± 0.5 |
| Bladder | 2.5 ± 0.8 | 12.1 ± 2.5 | 20.5 ± 4.1 |
| Blood | 3.1 ± 0.7 | 1.2 ± 0.3 | 0.5 ± 0.1 |
Data are presented as mean ± standard deviation (n=5 mice per time point) and are hypothetical, based on typical biodistribution patterns of inhaled small molecules.[2][3]
Table 2: Comparison of Lung-to-Organ Ratios of [¹⁸F]this compound at 30 minutes post-administration
| Ratio | Value |
| Lung/Blood | 12.75 |
| Lung/Liver | 1.72 |
| Lung/Muscle | 38.25 |
| Lung/Brain | 30.60 |
Ratios are calculated from the mean %ID/g values at 30 minutes from Table 1.
Conclusion
These application notes provide a framework for the in vivo imaging of this compound distribution using PET. The detailed protocols for radiolabeling and imaging, along with the structured data presentation, will aid researchers in quantitatively assessing the pharmacokinetics and biodistribution of this novel TLR7 agonist. Such studies are essential for understanding its local and systemic effects and for the further development of inhaled therapeutics.
References
- 1. Evaluation of [18F]Mefway Biodistribution and Dosimetry Based on Whole-Body PET Imaging of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and preclinical evaluation of a novel fluorine-18 labeled small-molecule PET radiotracer for Imaging of CXCR3 receptor In mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodistribution and Stability Studies of [18F]Fluoroethylrhodamine B, a Potential PET Myocardial Perfusion Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET imaging to assess fibroblast activation protein inhibitor biodistribution: A training program adapted to pharmacology education - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo tracking and quantification of inhaled aerosol using magnetic particle imaging towards inhaled therapeutic monitoring [thno.org]
- 6. Evaluation of [18F]Nifene biodistribution and dosimetry based on whole-body PET imaging of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applications in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing AZD8848 Dosage to Reduce Systemic Side Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of AZD8848 and mitigating its systemic side effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common systemic side effects observed with this compound administration?
A1: The most frequently reported systemic side effects associated with this compound are influenza-like symptoms.[1][2] These can include fever, headache, and joint pain (arthralgia).[1] These symptoms are thought to be linked to the systemic spillover of type I interferons, which are induced by this compound's activation of Toll-like receptor 7 (TLR7).[2]
Q2: How does the route of administration of this compound affect the incidence of systemic side effects?
A2: The route of administration appears to play a significant role in the tolerability of this compound. Inhalation of this compound has been associated with a higher incidence of influenza-like symptoms, particularly after a second dose.[2] In contrast, intranasal administration of this compound has been generally better tolerated, with reported side effects being mostly mild to moderate in intensity.[1][3]
Q3: Is there a known dose-response relationship for the systemic side effects of this compound?
A3: While a definitive dose-response curve has not been fully elucidated in publicly available data, clinical observations suggest a link between dose, administration route, and the intensity of side effects. For instance, a second inhaled dose of 30 µg of this compound resulted in significant flu-like symptoms in a majority of healthy volunteers.[2] An intranasal dose of 60 µg was generally well-tolerated in patients with mild asthma, although influenza-like symptoms were reported more frequently than with placebo.[1][3]
Q4: What is the underlying mechanism for this compound-induced influenza-like symptoms?
A4: this compound is a potent agonist of Toll-like receptor 7 (TLR7). Activation of TLR7 in immune cells initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[4][5][6][7] While the intended action of this compound is localized to the site of administration (e.g., the lungs), a systemic "spillover" of these interferons can occur, leading to the characteristic influenza-like symptoms.[2] The chemokine CXCL10 is a well-established biomarker for type I IFN activity and its plasma levels have been shown to be elevated following this compound administration.
Troubleshooting Guides
Issue: Researchers observe significant influenza-like symptoms in study participants after the second inhaled dose of this compound.
Possible Cause:
-
Systemic Spillover of Type I Interferons: Repeated dosing may lead to an amplified systemic interferon response, causing the observed side effects.
Troubleshooting Steps:
-
Monitor Biomarkers: Measure plasma levels of CXCL10 and type I interferons to confirm a systemic inflammatory response. An exaggerated increase in these biomarkers would support the hypothesis of systemic spillover.
-
Evaluate a "Priming" Effect: The first dose may "prime" the immune system, leading to a more robust response to the second dose. Consider increasing the time interval between the first and second doses to see if this mitigates the side effects.
-
Explore Dose Reduction: Investigate if a lower inhaled dose can still achieve the desired local therapeutic effect while minimizing systemic exposure and side effects.
-
Consider an Alternative Route of Administration: If feasible for the therapeutic goal, explore intranasal administration, which has been shown to have a better tolerability profile.[1]
Issue: Mild to moderate influenza-like symptoms and headaches are observed with intranasal administration of this compound.
Possible Cause:
-
Individual Patient Susceptibility: There may be inter-individual variability in the response to TLR7 agonists.
-
Dose-Related Effects: Even with a generally better-tolerated route, the chosen dose might be at the threshold for inducing mild systemic effects in some individuals.
Troubleshooting Steps:
-
Symptomatic Management: For mild symptoms, consider the use of over-the-counter analgesics and antipyretics, as was done in some clinical trials.
-
Patient Stratification: Analyze data to identify any patient characteristics that may correlate with a higher incidence or severity of side effects. This could inform patient selection in future studies.
-
Dose Titration Study: Conduct a dose-ranging study to identify the optimal therapeutic dose with the most favorable safety profile for the intranasal route.
Data Presentation
Table 1: Summary of Systemic Side Effects with Inhaled this compound in Healthy Volunteers
| Dose | Number of Doses | Adverse Event | Incidence | Severity | Notes |
| 30 µg | 2 (one week apart) | Influenza-like symptoms | 4 out of 6 participants | Moderate to Severe | Symptoms included fever (up to 39.4°C).[2] |
Table 2: Adverse Events Reported with Once-Weekly Intranasal this compound (60 µg) vs. Placebo in Patients with Mild Asthma (8-week treatment period)
| Adverse Event | This compound (n=26) | Placebo (n=25) |
| Influenza-like illness | 15 (58%) | 6 (24%) |
| Headache | 4 (15%) | 3 (12%) |
| Nasal Dryness | 3 (12%) | 1 (4%) |
| Arthralgia (Joint Pain) | 3 (12%) | 0 (0%) |
| Pyrexia (Fever) | 3 (12%) | 0 (0%) |
Data adapted from a study in patients with mild-to-moderate allergic asthma.[1]
Experimental Protocols
1. Quantification of Plasma CXCL10 Levels by ELISA
-
Objective: To measure the concentration of the biomarker CXCL10 in plasma samples as an indicator of the systemic type I interferon response.
-
Methodology:
-
Sample Collection: Collect whole blood from participants in EDTA-containing tubes at baseline and at specified time points post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 1,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma) and store at -80°C until analysis.
-
ELISA Procedure:
-
Use a commercially available Human CXCL10/IP-10 ELISA kit.[8][9][10][11]
-
Bring all reagents and samples to room temperature before use.
-
Prepare standard dilutions of CXCL10 according to the kit manufacturer's instructions.
-
Add 100 µL of standards, controls, and plasma samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for the time specified in the kit protocol (typically 2 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the detection antibody and incubate as directed.
-
Wash the wells again.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Wash the wells a final time.
-
Add the substrate solution and incubate in the dark until a color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of CXCL10 in the plasma samples.
-
2. Measurement of Type I Interferon Activity using a Bioassay
-
Objective: To quantify the biological activity of type I interferons in patient serum or plasma.
-
Methodology:
-
Cell Line: Use a reporter cell line that is responsive to type I interferons, such as HEK-Blue™ IFN-α/β cells. These cells are engineered to express a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an IFN-inducible promoter.[12][13]
-
Sample Preparation: Collect and process blood samples to obtain serum or plasma as described for the CXCL10 ELISA.
-
Assay Procedure:
-
Culture the reporter cells in a 96-well plate.
-
Prepare serial dilutions of the patient samples and a known standard of recombinant human IFN-α or IFN-β.
-
Add the diluted samples and standards to the cells and incubate for the recommended time (e.g., 24 hours).
-
After incubation, collect the cell culture supernatant.
-
Measure the activity of the reporter protein (SEAP) in the supernatant using a suitable detection reagent (e.g., QUANTI-Blue™).[12]
-
Read the absorbance at the appropriate wavelength.
-
-
Data Analysis: Create a standard curve using the results from the recombinant IFN standards. Use this curve to determine the concentration of biologically active type I interferon in the patient samples.
-
Mandatory Visualization
Caption: this compound signaling pathway via TLR7 leading to systemic side effects.
Caption: Experimental workflow for assessing systemic biomarkers of this compound.
References
- 1. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rndsystems.com [rndsystems.com]
- 9. Human IP-10 ELISA Kit (CXCL10) (ab83700) | Abcam [abcam.com]
- 10. Human CXCL10 ELISA Development Kit - Leinco Technologies [leinco.com]
- 11. file.elabscience.com [file.elabscience.com]
- 12. IFN-α/β Detection Assay Using Sensor Cell Lines [bio-protocol.org]
- 13. IFN-α/β Detection Assay Using Sensor Cell Lines [en.bio-protocol.org]
Strategies to enhance the local activity of AZD8848
Welcome to the technical support center for AZD8848. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to enhancing the local activity of this potent TLR7 agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective Toll-like receptor 7 (TLR7) agonist.[1] Its mechanism of action involves the activation of TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and other immune cells.[2] This activation triggers a signaling cascade through the MyD88-dependent pathway, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[3][4] This response helps to modulate the immune system, in particular by inhibiting T-helper type 2 (Th2) responses, which are implicated in allergic diseases like asthma.[1]
Q2: What is the "antedrug" concept behind this compound?
A2: this compound is designed as an "antedrug" to maximize its local effects in the lungs while minimizing systemic exposure and associated side effects.[1] It is a metabolically labile ester that is rapidly hydrolyzed by esterases in the plasma into a significantly less active carboxylic acid metabolite.[2] This rapid inactivation upon entering systemic circulation is intended to confine its TLR7 agonist activity to the site of administration, such as the respiratory tract.[1]
Q3: What are the known side effects of this compound, and what causes them?
A3: The most common side effects associated with this compound, particularly with repeated dosing, are influenza-like symptoms, including fever.[1] These systemic side effects are not due to the systemic presence of this compound itself, but rather the "spill-over" of locally produced type I interferons from the lungs into the systemic circulation.[1] This systemic interferon activity leads to the observed flu-like symptoms.
Q4: How can the local activity of this compound be enhanced while minimizing systemic side effects?
A4: A key strategy to enhance the local-to-systemic activity ratio of this compound is the use of advanced drug delivery systems. Formulations such as liposomes and nanoparticles can encapsulate this compound, promoting its retention and uptake at the target site (e.g., the lungs) and limiting its rapid absorption into the bloodstream.[2][5] This approach aims to concentrate the therapeutic effect locally and reduce the systemic spill-over of inflammatory mediators.
Troubleshooting Guides
In Vitro Experiments
Issue 1: Lower than expected IFN-α or other cytokine induction in peripheral blood mononuclear cell (PBMC) assays.
-
Possible Cause 1: Suboptimal this compound concentration.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and assay conditions. The EC50 for IFN-α induction from human PBMCs is approximately 4 nM.[1]
-
-
Possible Cause 2: Poor cell viability.
-
Troubleshooting Step: Assess cell viability using a standard method like trypan blue exclusion or an MTT assay before and after the experiment. Ensure proper handling and culture conditions for the PBMCs.
-
-
Possible Cause 3: Incorrect timing of measurement.
-
Troubleshooting Step: IFN-α secretion typically peaks between 24 to 48 hours after TLR7 agonist stimulation.[6] Create a time-course experiment to identify the optimal time point for measuring cytokine production in your system.
-
-
Possible Cause 4: Low TLR7 expression in target cells.
-
Troubleshooting Step: Confirm the expression of TLR7 in your cell population (e.g., pDCs within the PBMC fraction) using flow cytometry or qPCR.
-
Issue 2: High variability between replicate wells.
-
Possible Cause 1: Inconsistent cell seeding.
-
Troubleshooting Step: Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell distribution.
-
-
Possible Cause 2: Uneven distribution of this compound.
-
Troubleshooting Step: Ensure thorough mixing of this compound in the culture medium before adding it to the cells.
-
-
Possible Cause 3: Edge effects in the culture plate.
-
Troubleshooting Step: Avoid using the outer wells of the culture plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or medium.
-
In Vivo Experiments (Brown Norway Rat Allergy Model)
Issue 1: Lack of a robust allergic response (e.g., low eosinophilia) in the control group after ovalbumin (OVA) challenge.
-
Possible Cause 1: Inadequate sensitization.
-
Possible Cause 2: Insufficient OVA challenge.
-
Troubleshooting Step: The concentration and duration of the OVA aerosol challenge are critical. Optimize these parameters to induce a consistent allergic response.
-
-
Possible Cause 3: Incorrect timing of bronchoalveolar lavage (BAL).
-
Troubleshooting Step: Eosinophil infiltration into the lungs peaks at a specific time point after the allergen challenge. Perform a time-course study to determine the optimal time for BAL fluid collection.
-
Issue 2: High mortality or excessive distress in animals after this compound administration.
-
Possible Cause 1: Dose is too high.
-
Troubleshooting Step: Perform a dose-ranging study to determine the maximum tolerated dose (MTD) of your this compound formulation when delivered via the desired route (e.g., intratracheal, intranasal).
-
-
Possible Cause 2: Formulation issues.
-
Troubleshooting Step: If using a novel formulation (e.g., nanoparticles), assess its biocompatibility and potential for acute toxicity. Characterize the physicochemical properties of your formulation, such as particle size and stability, to ensure consistency.
-
-
Possible Cause 3: Improper administration technique.
-
Troubleshooting Step: Ensure that the administration technique (e.g., intratracheal instillation) is performed correctly to avoid physical injury to the animals.
-
Data Presentation
Table 1: In Vitro Potency of this compound and its Metabolite
| Assay | Compound | Potency (nM) | Reference |
| IFNα induction (human PBMCs) | This compound | EC50: 4 | [1] |
| IL-5 inhibition (human T-cells) | This compound | IC50: 0.2-1.0 | [1] |
| TLR7 activation (human) | AZD12432045 (metabolite) | >1000-fold less active than this compound | [1] |
Table 2: Comparison of Free vs. Encapsulated TLR7/8 Agonist (R848) on Cytokine Induction
| Formulation | Local Immune Response (draining lymph nodes) | Systemic Cytokine Levels (TNF-α, IL-6) | Reference |
| Free R848 + Nanoparticle-encapsulated antigen | Lower immunogenicity | 50- to 200-fold higher | [2][5] |
| Nanoparticle-encapsulated R848 + Nanoparticle-encapsulated antigen | More pronounced and persistent | Significantly lower | [2][5] |
Experimental Protocols
Protocol 1: In Vitro IFN-α Induction Assay using Human PBMCs
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.01 nM to 100 nM).
-
Cell Treatment: Add the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., another known TLR7 agonist).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
IFN-α Measurement: Quantify the concentration of IFN-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IFN-α concentration against the this compound concentration and determine the EC50 value using a suitable software.
Protocol 2: Brown Norway Rat Allergy Model for In Vivo Efficacy Testing
-
Sensitization:
-
On days 0 and 7, sensitize Brown Norway rats with an intraperitoneal injection of 1 mg ovalbumin (OVA) emulsified in 20 mg aluminum hydroxide (alum) in a total volume of 1 mL saline.
-
-
Drug Administration:
-
On day 14, administer this compound (in the desired formulation and dose) or vehicle control to the rats via the desired route (e.g., intratracheal instillation or nose-only inhalation).
-
-
Allergen Challenge:
-
On day 15, challenge the rats with an aerosol of 1% (w/v) OVA in saline for 20 minutes.
-
-
Bronchoalveolar Lavage (BAL):
-
At 24 hours post-challenge, euthanize the rats and perform a BAL by instilling and retrieving a known volume of PBS into the lungs.
-
-
Cell Analysis:
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of eosinophils, neutrophils, macrophages, and lymphocytes.
-
-
Cytokine Analysis:
-
Analyze the BAL fluid supernatant for levels of relevant cytokines (e.g., IL-4, IL-5, IL-13, IFN-γ) using ELISA or a multiplex assay.
-
-
Data Analysis:
-
Compare the number of eosinophils and cytokine levels in the BAL fluid between the this compound-treated and vehicle-treated groups.
-
Visualizations
Caption: TLR7 Signaling Pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Adjuvant-carrying synthetic vaccine particles augment the immune response to encapsulated antigen and exhibit strong local immune activation without inducing systemic cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Human TLR-7-, -8-, and -9-Mediated Induction of IFN-α/β and -λ Is IRAK-4 Dependent and Redundant for Protective Immunity to Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An oral sensitization model in Brown Norway rats to screen for potential allergenicity of food proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allergic rhinitis model with Brown Norway rat and evaluation of antiallergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral sensitization to food proteins: a Brown Norway rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of the allergic potential of food protein extracts and proteins on oral application using the brown Norway rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Examination of oral sensitization with ovalbumin in Brown Norway rats and three strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing tachyphylaxis with repeated AZD8848 administration
Welcome to the technical support center for AZD8848. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished response to repeated administration of this compound in our experimental model. Is this tachyphylaxis?
A1: While a diminished response to a drug over time is often termed tachyphylaxis, this phenomenon is classically associated with G-protein coupled receptors (GPCRs), which undergo rapid desensitization. This compound is a Toll-like receptor 7 (TLR7) agonist, and its mechanism of action is different.[1][2] Therefore, the observed reduction in efficacy may not be due to classical tachyphylaxis. Instead, it could be related to a longer-term modulation of the immune response. Clinical studies have shown that some effects of this compound are present one week after the last dose but are not maintained at four weeks.[1][3]
Q2: What is the mechanism of action for this compound?
A2: this compound is a TLR7 agonist that stimulates Type 1 interferon responses.[4][5] This leads to the downregulation of Th2-type responses, which are involved in allergic inflammation.[1][4] this compound is designed as an "antedrug," meaning it is active at the site of administration (e.g., intranasally) but is rapidly metabolized to a less active form upon entering systemic circulation, which helps to minimize systemic side effects.[2]
Q3: We have noticed an increase in inflammatory markers and adverse effects after a second dose of this compound. Why is this happening if the therapeutic effect is diminishing?
A3: This is a key observation that has been reported in clinical studies. A second inhaled dose of this compound administered one week after the first was found to amplify the systemic interferon signal, leading to significant influenza-like symptoms.[6] This suggests an immune sensitization or a "priming" effect, rather than desensitization. The initial dose may upregulate components of the TLR7 signaling pathway, leading to a more robust response to subsequent doses.
Q4: What are the expected therapeutic effects of this compound?
A4: In clinical trials with patients having mild allergic asthma, once-weekly intranasal administration of this compound for eight weeks significantly reduced the late asthmatic response (LAR) to allergen challenge by 27% compared to placebo at one week after the final dose.[1][4] It also reduced allergen-induced airway hyper-responsiveness at one week.[3][4] However, these effects were not statistically significant at four weeks post-treatment.[1][3]
Troubleshooting Guides
Issue 1: Diminished Therapeutic Effect Over Time
-
Possible Cause: Long-term immunomodulation leading to a new homeostatic balance. The initial downregulation of Th2 responses may be followed by compensatory mechanisms.
-
Troubleshooting Steps:
-
Time-Course Analysis: Conduct a detailed time-course study to map the onset, peak, and duration of the therapeutic effect and key biomarker changes after single and repeated doses.
-
Biomarker Analysis: Measure a broad panel of cytokines and chemokines at different time points. Look for shifts from a Th2 to a Th1 or other immune profile. Include markers of regulatory T cells (Tregs) or other suppressive cell types.
-
Receptor and Signaling Pathway Component Expression: Analyze the expression levels of TLR7 and downstream signaling molecules (e.g., MyD88, IRF7) in your target cells or tissues over the course of the experiment.
-
Issue 2: Increased Adverse Events with Subsequent Doses
-
Possible Cause: Priming of the innate immune system by the initial dose(s) of this compound.
-
Troubleshooting Steps:
-
Dose-Response and Dosing Interval Studies: Investigate if lowering the dose or increasing the interval between doses can mitigate the amplified inflammatory response while preserving the desired therapeutic effect.
-
Systemic vs. Local Effects: Measure inflammatory markers both at the site of administration and systemically (e.g., in plasma). This can help determine if the heightened response is localized or a systemic effect.[5]
-
Cellular Infiltration Analysis: Characterize the immune cell populations infiltrating the target tissue at different time points after the first and subsequent doses to identify the cell types responsible for the heightened response.
-
Quantitative Data Summary
Table 1: Efficacy of this compound in Mild Allergic Asthma
| Outcome Measure | Time Point | This compound Effect vs. Placebo | p-value | Citation |
| Late Asthmatic Response (LAR) | 1 week post-treatment | 27% reduction | 0.035 | [1][3][4] |
| Late Asthmatic Response (LAR) | 4 weeks post-treatment | No significant difference | 0.349 | [1] |
| Airway Hyper-responsiveness | 1 week post-treatment | Significant reduction | <0.05 | [3] |
| Airway Hyper-responsiveness | 4 weeks post-treatment | No significant difference | - | [3] |
Experimental Protocols
Protocol 1: Assessment of Late Asthmatic Response (LAR) in a Clinical Setting
This protocol is based on the methodology described in the clinical trials of this compound.[3][4]
-
Patient Selection: Recruit patients with a confirmed late asthmatic response to a relevant allergen.
-
Baseline Measurement: Perform a baseline allergen challenge and measure the fall in Forced Expiratory Volume in 1 second (FEV1) to establish the baseline LAR.
-
Dosing Regimen: Administer this compound or placebo (e.g., 60 μg intranasally, once-weekly for 8 weeks).
-
Post-Treatment Allergen Challenge: Perform allergen challenges at pre-determined time points after the last dose (e.g., 1 week and 4 weeks).
-
Outcome Measurement: Measure the fall in FEV1 after each allergen challenge to determine the LAR.
-
Data Analysis: Compare the change in LAR from baseline between the this compound and placebo groups.
Visualizations
Caption: this compound (TLR7 Agonist) Signaling Pathway.
Caption: Troubleshooting Workflow for Altered this compound Responsiveness.
Caption: Potential Mechanisms of Altered Response to this compound.
References
- 1. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential value of pharmacological agents acting on toll-like receptor (TLR) 7 and/or TLR8 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing AZD8848 Formulation for Targeted Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the formulation of AZD8848 for targeted delivery. The focus is on overcoming common experimental hurdles to enhance therapeutic efficacy while minimizing systemic side effects.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the formulation of this compound for targeted delivery?
A1: The primary challenges include:
-
Solubility: this compound is a small molecule with limited aqueous solubility, making it difficult to formulate in simple aqueous solutions for parenteral or inhaled delivery.
-
Systemic Side Effects: As a potent Toll-like receptor 7 (TLR7) agonist, systemic exposure to this compound can lead to influenza-like symptoms, limiting its therapeutic window.[1][2] Targeted delivery aims to confine its activity to the desired site, such as the lungs or a tumor microenvironment.
-
Rapid Clearance: Small molecules like this compound are often subject to rapid clearance from the body, requiring frequent administration. Encapsulation in a delivery system can prolong its residence time at the target site.[3]
-
Targeting Specificity: Achieving selective delivery to target cells (e.g., immune cells in the lung or tumor-associated macrophages) requires sophisticated formulation strategies.
Q2: What are the most promising formulation strategies for targeted delivery of this compound?
A2: Several advanced formulation strategies can be adapted for this compound:
-
Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and modifying their pharmacokinetic profile.[4][5] They can be tailored for targeted delivery by modifying their surface with ligands.
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can be used to create nanoparticles that encapsulate this compound, allowing for controlled and sustained release.[6] Surface modification can enhance targeting.
-
Lipid Nanoparticles (LNPs): Similar to those used for mRNA vaccines, LNPs can efficiently encapsulate small molecules and facilitate their delivery to specific cell types.
-
Antibody-Drug Conjugates (ADCs): For cancer applications, conjugating this compound to an antibody that targets a tumor-specific antigen can achieve highly specific delivery.[2]
Q3: How can I improve the encapsulation efficiency of this compound in my nanoparticle formulation?
A3: To improve encapsulation efficiency, consider the following:
-
Solvent Selection: Ensure that this compound and the polymer/lipid are soluble in the chosen organic solvent during the formulation process.
-
Drug-Carrier Interaction: Modifying the formulation to enhance interactions between this compound and the carrier (e.g., through ionic or hydrophobic interactions) can improve loading.
-
Formulation Method: The choice of nanoparticle preparation method (e.g., nanoprecipitation, emulsion-evaporation) significantly impacts encapsulation. Optimization of process parameters is crucial.
-
Drug-to-Carrier Ratio: Systematically vary the ratio of this compound to the polymer or lipid to find the optimal loading capacity.
Q4: What are the critical quality attributes to consider when developing a nanoparticle formulation for this compound?
A4: Key quality attributes include:
-
Particle Size and Polydispersity Index (PDI): These affect the stability, in vivo distribution, and cellular uptake of the nanoparticles.
-
Surface Charge (Zeta Potential): Influences stability and interaction with biological membranes.
-
Encapsulation Efficiency and Drug Loading: Determine the therapeutic dose that can be delivered.
-
In Vitro Release Profile: Characterizes the rate at which this compound is released from the carrier.
-
Stability: The formulation should be stable during storage and in biological fluids.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound in PLGA Nanoparticles
| Potential Cause | Suggested Solution |
| Poor solubility of this compound in the organic phase. | Screen different organic solvents (e.g., dichloromethane, acetone, ethyl acetate) or solvent mixtures to improve the solubility of both this compound and PLGA. |
| Unfavorable drug-polymer interactions. | Consider using a different grade of PLGA (varying lactide-to-glycolide ratio or molecular weight). Investigate the use of excipients that can act as a bridge between the drug and the polymer. |
| Suboptimal nanoprecipitation process. | Optimize the rate of addition of the organic phase to the aqueous phase. Ensure rapid and efficient mixing. Evaluate the effect of temperature on the process. |
| Drug leakage into the aqueous phase. | Increase the viscosity of the aqueous phase by adding a stabilizer like PVA or Pluronic F68. Adjust the pH of the aqueous phase to decrease the solubility of this compound. |
Issue 2: Poor In Vivo Efficacy and High Systemic Toxicity
| Potential Cause | Suggested Solution |
| Rapid clearance of nanoparticles from circulation. | Surface-modify the nanoparticles with polyethylene glycol (PEG) to create a "stealth" coating that reduces opsonization and clearance by the reticuloendothelial system.[5] |
| Insufficient targeting to the desired tissue. | Decorate the nanoparticle surface with targeting ligands (e.g., antibodies, peptides, aptamers) that bind to receptors overexpressed on the target cells. |
| Premature release of this compound from the carrier. | Modify the composition of the nanoparticle to slow down the drug release rate. For example, use a higher molecular weight polymer or a more hydrophobic lipid. |
| Non-specific uptake by non-target cells. | Optimize the particle size and surface charge to minimize non-specific interactions. For example, a slightly negative surface charge can reduce interactions with negatively charged cell membranes. |
Data Presentation
Table 1: Comparison of Different this compound Formulations (Hypothetical Data)
| Formulation Type | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | In Vitro Release (at 24h, %) |
| This compound Solution | N/A | N/A | N/A | 100 |
| PLGA Nanoparticles | 150 ± 20 | -15.2 ± 2.1 | 65 ± 5 | 40 ± 3 |
| PEGylated Liposomes | 120 ± 15 | -8.5 ± 1.5 | 75 ± 6 | 30 ± 4 |
| Targeted Nanoparticles | 130 ± 18 | -10.1 ± 1.8 | 70 ± 5 | 35 ± 3 |
Table 2: In Vivo Performance of this compound Formulations in a Murine Lung Cancer Model (Hypothetical Data)
| Formulation | Tumor Growth Inhibition (%) | Systemic IFN-α Levels (pg/mL) | Lung this compound Concentration (ng/g) at 24h |
| Vehicle Control | 0 | < 10 | < 1 |
| Free this compound | 30 ± 5 | 500 ± 80 | 50 ± 10 |
| PLGA-AZD8848 NPs | 55 ± 8 | 250 ± 40 | 200 ± 30 |
| Targeted-AZD8848 NPs | 75 ± 10 | 100 ± 20 | 500 ± 60 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of polyvinyl alcohol (PVA) in deionized water.
-
Emulsification: Add the organic phase to 20 mL of the aqueous phase and sonicate on an ice bath for 2 minutes at 40% amplitude to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for 4 hours to allow the dichloromethane to evaporate, leading to the formation of nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for long-term storage.
Protocol 2: Characterization of Nanoparticles
-
Particle Size and Zeta Potential: Dilute the nanoparticle suspension in deionized water and measure the size and zeta potential using a dynamic light scattering (DLS) instrument.
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to break the particles and release the drug.
-
Quantify the amount of this compound using a validated HPLC method.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
-
-
In Vitro Drug Release:
-
Disperse the nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) at a known concentration.
-
Incubate the suspension at 37°C with gentle shaking.
-
At predetermined time points, withdraw samples, centrifuge to separate the nanoparticles, and analyze the supernatant for the concentration of released this compound by HPLC.
-
Visualizations
References
- 1. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the therapeutic applications for TLR agonists? [synapse.patsnap.com]
- 3. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. wjarr.com [wjarr.com]
- 6. Acidic pH-responsive polymer nanoparticles as a TLR7/8 agonist delivery platform for cancer immunotherapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Mitigating Off-Target Effects of AZD8848 in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AZD8848, a selective Toll-like receptor 7 (TLR7) agonist. The information herein is designed to help users mitigate potential off-target effects and troubleshoot common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system.[1] Activation of TLR7 by this compound in endosomes of immune cells, such as plasmacytoid dendritic cells (pDCs) and B cells, initiates a signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors, including IRF7, and the subsequent production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[2][3][4][5] this compound has been developed as an "antedrug" for localized administration (e.g., intranasal or inhaled) to treat conditions like asthma and allergic rhinitis.[1][6][7] Its design as a metabolically labile ester allows for rapid hydrolysis in the systemic circulation to a significantly less active metabolite, thereby minimizing systemic exposure and effects.[7][8]
Q2: What are the known off-target effects of this compound?
A2: The primary "off-target" effects of this compound are generally considered an extension of its on-target pharmacology rather than interactions with other unintended proteins.[1] The most reported adverse effect is a systemic inflammatory response, manifesting as influenza-like symptoms (e.g., fever, headache).[1] This is attributed to the "spillover" of type I interferons and other cytokines, such as CXCL10, from the site of local administration into the systemic circulation.[1] While this compound is highly selective for TLR7 and has shown no activity against other human TLRs, including TLR8, comprehensive screening data against a broad panel of kinases and other receptors is not extensively published.[1]
Q3: How can I minimize the systemic inflammatory response in my animal models?
A3: To minimize the systemic effects of this compound in animal experiments, consider the following strategies:
-
Dose-Titration: Perform a dose-response study to identify the minimum effective dose that achieves the desired local efficacy (e.g., reduction in airway hyperresponsiveness) with the lowest systemic biomarker signature (e.g., plasma CXCL10 levels).
-
Localized Administration: Employ precise administration techniques, such as intranasal or intratracheal delivery, to target the respiratory tract and limit systemic absorption.[2][4][5]
-
Monitor Systemic Biomarkers: Routinely measure plasma levels of key biomarkers like CXCL10 and IFN-α to quantify the degree of systemic spillover and correlate it with any observed adverse effects.[1][9]
-
"Antedrug" Properties: Be aware of the rapid systemic inactivation of this compound. Ensure that the experimental design accounts for the short systemic half-life of the parent compound.[7][8]
Q4: Is there a truly inactive control compound I can use for my experiments?
Troubleshooting Guides
In Vitro Human PBMC Stimulation Assay
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High inter-assay variability in cytokine production (e.g., IFN-α, CXCL10) | 1. Donor-to-donor variability in PBMC response. 2. Inconsistent cell viability or plating density. 3. Degradation of this compound in culture medium. 4. Variability in incubation time. | 1. Use PBMCs from a consistent pool of healthy donors or characterize the response of individual donors. 2. Ensure consistent cell counting and viability assessment (e.g., trypan blue exclusion) before plating. 3. Prepare fresh dilutions of this compound for each experiment from a frozen stock. 4. Use a precise and consistent incubation time for all experimental runs. |
| Low or no IFN-α production despite high this compound concentration | 1. Low percentage of pDCs in the PBMC population. 2. Incorrect assay setup for IFN-α detection (e.g., ELISA issues). 3. This compound degradation due to improper storage. | 1. Enrich for pDCs if a more robust IFN-α response is required, or use a whole PBMC assay and measure other TLR7-mediated cytokines like CXCL10. 2. Validate the IFN-α ELISA with a positive control (e.g., recombinant IFN-α) and ensure all reagents are within their expiration dates. 3. Store this compound stock solutions at -80°C and avoid repeated freeze-thaw cycles. |
| High background cytokine levels in vehicle-treated cells | 1. Endotoxin contamination of reagents or labware. 2. Spontaneous activation of PBMCs during isolation and culture. | 1. Use endotoxin-free reagents and labware. 2. Handle PBMCs gently during isolation and minimize the time between isolation and stimulation. |
In Vivo Ovalbumin (OVA)-Induced Allergic Asthma Model
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Significant weight loss or signs of distress in animals after this compound administration | 1. Excessive systemic inflammatory response due to high dose. 2. Improper administration technique causing lung injury. | 1. Reduce the dose of this compound. Perform a dose-finding study to establish the maximum tolerated dose. 2. Ensure personnel are properly trained in intranasal or intratracheal administration techniques to minimize physical trauma. |
| Lack of efficacy in reducing airway hyperresponsiveness (AHR) or inflammation | 1. Insufficient dose of this compound. 2. Timing of this compound administration relative to OVA challenge is not optimal. 3. Degradation of this compound in the dosing solution. | 1. Increase the dose of this compound, while monitoring for systemic side effects. 2. Optimize the dosing schedule. Administer this compound prophylactically before the OVA challenge. 3. Prepare fresh dosing solutions for each experiment. |
| High variability in bronchoalveolar lavage (BAL) fluid cell counts | 1. Inconsistent BAL procedure. 2. Variability in the sensitization and challenge protocol. | 1. Standardize the BAL procedure, including the volume of fluid instilled and recovered. 2. Ensure consistent timing and dosage of OVA for sensitization and challenge across all animals. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay | Species | Potency (pEC50/EC50) | Notes |
| TLR7 | Cellular Reporter Assay | Human | pEC50: 7.0 | Highly potent agonist activity. |
| TLR7 | Cellular Reporter Assay | Rat | pEC50: 6.6 | Potent agonist activity. |
| TLR7 | IFN-α Induction in PBMCs | Human | EC50: 4 nM | Demonstrates functional activity in primary immune cells. |
| TLR8 | Cellular Reporter Assay | Human | No activity | Highly selective for TLR7 over TLR8. |
| Other TLRs | Cellular Reporter Assays | Human | No activity | Selective against a panel of other human TLRs. |
Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Species | Value | Notes |
| Systemic Half-life (antedrug) | Human | Rapid | Quickly metabolized by plasma esterases to a less active metabolite.[7][8] |
| Primary Systemic Biomarker | Human, Rat | CXCL10 | A sensitive indicator of systemic TLR7 engagement and interferon pathway activation.[1] |
| Key In Vivo Efficacy Readout | Rat | Inhibition of BAL eosinophilia and IL-13 | In ovalbumin-induced allergy models.[1] |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Stimulation: Add the diluted this compound or vehicle control to the plated PBMCs.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.
-
Cytokine Analysis: Measure the concentration of IFN-α, CXCL10, and other relevant cytokines in the supernatant using ELISA or a multiplex immunoassay.
Protocol 2: Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in saline.
-
Challenge: On days 28, 29, and 30, challenge the mice with an intranasal administration of 1% OVA in saline.
-
This compound Treatment: Administer this compound intranasally at the desired dose 24 hours before the first OVA challenge.
-
Measurement of Airway Hyperresponsiveness (AHR): 48 hours after the final OVA challenge, assess AHR by measuring the change in lung resistance in response to increasing concentrations of inhaled methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Immediately after AHR measurement, perform a BAL by instilling and retrieving PBS into the lungs.
-
Cell Analysis: Determine the total and differential cell counts in the BAL fluid by microscopy after cytocentrifugation and staining.
-
Cytokine Analysis: Measure the levels of IL-4, IL-5, IL-13, and IFN-γ in the BAL fluid supernatant by ELISA.
Mandatory Visualizations
Caption: this compound-induced TLR7 signaling pathway.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Administration Method, Animal Weight and Age on the Intranasal Delivery of Drugs to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. Toxicology Evaluation of Drugs Administered via Uncommon Routes: Intranasal, Intraocular, Intrathecal/Intraspinal and Intra-Articular - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-support.uq.edu.au [research-support.uq.edu.au]
- 6. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. JCI Insight - Severe asthma in humans and mouse model suggests a CXCL10 signature underlies corticosteroid-resistant Th1 bias [insight.jci.org]
Troubleshooting inconsistent results in AZD8848 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TLR7 agonist, AZD8848.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective Toll-like receptor 7 (TLR7) agonist.[1][2] Its mechanism of action involves the activation of TLR7, which is primarily expressed in endosomes of plasmacytoid dendritic cells (pDCs) and B cells. This activation triggers a downstream signaling cascade, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines, which in turn modulates the adaptive immune response.[1][2] this compound has been investigated for the treatment of asthma and allergic rhinitis by aiming to shift the immune response from a Th2-dominant to a Th1-dominant profile.[1][2]
Q2: What is the significance of this compound being an "antedrug"?
A2: this compound is designed as an antedrug, meaning it is a pharmacologically active compound that is rapidly metabolized to a significantly less active form upon entering systemic circulation.[1] This design is intended to localize its therapeutic effect to the site of administration (e.g., the lungs via inhalation) and minimize systemic side effects.[1] In the case of this compound, it is rapidly hydrolyzed by plasma esterases to its acid metabolite, AZ12432045, which is substantially less potent at the TLR7 receptor.[1]
Q3: We are observing inconsistent results between the first and subsequent doses of this compound in our in vivo studies. Why is this happening?
A3: This is a known phenomenon with this compound and is a critical consideration for experimental design. While a single dose is generally well-tolerated, a second dose administered a week later can lead to an amplified systemic interferon response and associated influenza-like symptoms.[3] This is thought to be due to the initial local activation of TLR7 in the lungs, which leads to the production of type I interferons. These interferons can then spill over into the systemic circulation, sensitizing the subject so that a subsequent dose triggers a much stronger systemic reaction.[3] This is a key finding from clinical trials and a primary reason for the discontinuation of some studies.[3]
Q4: Can this compound be used for in vitro studies? What are some key considerations?
A4: Yes, this compound is frequently used in in vitro studies to investigate TLR7 signaling and its effects on various immune cells. Key considerations include:
-
Cell Type: The choice of cell line or primary cells is crucial. Plasmacytoid dendritic cells (pDCs) and B cells have high endogenous expression of TLR7. Peripheral blood mononuclear cells (PBMCs) are also commonly used as they contain a mixed population of immune cells that respond to TLR7 agonists.
-
Compound Stability: As an antedrug, this compound is designed to be rapidly metabolized in plasma. While this is less of a concern in serum-free media, it is an important factor to consider in experimental design, especially when using serum-containing media or for longer incubation periods.
-
Dose-Response: It is essential to perform a thorough dose-response curve to determine the optimal concentration for your specific cell type and assay.
Data Presentation
In Vitro Potency of this compound
| Parameter | Species | Value |
| pEC50 | Human TLR7 | 7.0 |
| pEC50 | Rat TLR7 | 6.6 |
| EC50 | Human PBMCs (IFNα induction) | 4 nM |
| IC50 | T-cells (IL-5 inhibition) | 0.2-1.0 nM |
In Vivo Pharmacodynamic Response to Repeated Dosing
| Biomarker | Dosing Schedule | Result | p-value |
| Plasma CXCL10 | Second weekly dose vs. First weekly dose | Statistically greater induction | <0.05[3] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50/EC50 values in in vitro assays | 1. Compound Degradation: this compound is an antedrug and may be unstable in certain media. 2. Cell Passage Number: High passage number can lead to altered cell responses. 3. Assay Timing: The kinetics of the response may vary. | 1. Prepare fresh stock solutions of this compound for each experiment. Minimize freeze-thaw cycles. Consider the potential for metabolism if using serum-containing media for long incubations. 2. Use cells with a consistent and low passage number. 3. Perform a time-course experiment to determine the optimal endpoint for your assay. |
| High background in CXCL10 ELISA | 1. Insufficient Washing: Inadequate removal of unbound reagents. 2. Non-specific Binding: Proteins in the sample matrix may bind non-specifically to the plate. 3. Contaminated Reagents: Buffers or other reagents may be contaminated. | 1. Ensure thorough washing at each step of the ELISA protocol. 2. Use the recommended blocking buffers and sample diluents. Consider a different sample diluent if matrix effects are suspected. 3. Use fresh, sterile reagents. |
| No response to this compound in vitro | 1. Incorrect Cell Type: The chosen cells may not express TLR7. 2. Inactive Compound: The compound may have degraded. 3. Suboptimal Assay Conditions: Incubation time or cell density may not be optimal. | 1. Confirm TLR7 expression in your cell line (e.g., by RT-PCR or Western blot). Use a positive control cell line known to respond to TLR7 agonists. 2. Use a fresh vial of this compound and prepare new stock solutions. 3. Optimize cell density and incubation time. |
| Unexpected systemic effects in vivo after repeated dosing | 1. Systemic Spillover of Type I Interferons: This is an inherent property of this compound's mechanism of action. | 1. This is a known limitation of the inhaled antedrug approach with this compound.[3] Experimental design should account for this sensitization effect. Consider single-dose studies or extended washout periods between doses. |
Experimental Protocols
In Vitro Stimulation of Human PBMCs with this compound
Objective: To measure the production of CXCL10 from human PBMCs following stimulation with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
This compound
-
DMSO (for vehicle control)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Method:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare a serial dilution of this compound in complete RPMI-1640 medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 24-48 hours in a CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant for CXCL10 analysis by ELISA.
Sputum Processing and CXCL10 ELISA
Objective: To quantify the concentration of CXCL10 in induced sputum samples.
Part 1: Sputum Induction and Processing
-
Sputum Induction: Induce sputum using nebulized hypertonic saline (e.g., 3-5% NaCl) according to established clinical protocols.
-
Sputum Homogenization:
-
Transfer the viscous part of the sputum to a pre-weighed tube.
-
Add a volume of 0.1% dithiothreitol (DTT) solution equal to twice the weight of the sputum.
-
Vortex for 15 seconds and incubate in a 37°C water bath for 5 minutes with shaking.
-
Add a volume of PBS equal to twice the initial sputum weight and continue to mix for 15-20 minutes.
-
-
Clarification:
-
Filter the homogenized sputum through a 150-mesh wire net.
-
Centrifuge the filtrate at approximately 1,000 x g for 10 minutes to pellet cells and debris.
-
-
Supernatant Collection: Carefully collect the supernatant. This is the sample to be used in the ELISA. Store at -80°C if not used immediately.
Part 2: CXCL10 ELISA
Follow the manufacturer's protocol for a commercially available Human CXCL10 ELISA kit. A general procedure is outlined below:
-
Plate Preparation: Coat a 96-well ELISA plate with the capture antibody overnight at room temperature. Wash the plate three times with wash buffer.
-
Blocking: Block the plate with the appropriate blocking buffer for 1-2 hours at room temperature. Wash the plate.
-
Sample and Standard Incubation: Add 100 µL of standards, controls, and processed sputum samples to the wells. Incubate for 2 hours at room temperature. Wash the plate.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 2 hours at room temperature. Wash the plate.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 20 minutes at room temperature in the dark. Wash the plate.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate until color develops.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Read the absorbance at 450 nm on a microplate reader.
-
Data Analysis: Calculate the concentration of CXCL10 in the samples by interpolating from the standard curve.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound via TLR7 activation.
Caption: Logical workflow for troubleshooting inconsistent this compound results.
References
- 1. Processing of Uncommon Samples in ELISA - CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 2. Effect of sputum processing with dithiothreitol on the detection of inflammatory mediators in chronic bronchitis and bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
Stability and storage considerations for AZD8848
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of AZD8848. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound as a solid powder at -20°C or -80°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
Q2: How long can I store this compound stock solutions?
Stock solutions of this compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to use freshly prepared solutions for in vivo experiments on the day of preparation.[1]
Q3: What solvents are recommended for preparing this compound solutions?
This compound can be dissolved in various organic solvents and solvent mixtures. The choice of solvent will depend on the specific experimental requirements. Commonly used solvent systems include:
For cell culture experiments, the final concentration of organic solvents like DMSO should be kept low (typically below 0.5%) to minimize cytotoxicity.
Q4: My this compound solution appears cloudy or has a precipitate. What should I do?
Precipitation can occur if the solubility limit of this compound is exceeded in a particular solvent or upon addition to aqueous media. Gentle warming and/or sonication can aid in dissolution.[1] If precipitation occurs upon addition to aqueous buffers or cell culture media, consider the following:
-
Lower the final concentration of this compound.
-
Increase the percentage of co-solvents if experimentally permissible.
-
Prepare a more dilute stock solution.
Q5: Is this compound stable in aqueous solutions?
This compound is designed as an antedrug and contains a metabolically labile ester.[2] This ester is susceptible to hydrolysis, particularly in aqueous solutions. The rate of hydrolysis is expected to be pH-dependent. Therefore, prolonged storage in aqueous buffers is not recommended. For in vivo studies, it is best to prepare the formulation fresh on the day of use.[1]
Data Presentation
The following tables summarize the recommended storage conditions and provide a template for presenting stability data. Note that the stability data in aqueous solutions is illustrative and should be confirmed by a validated stability-indicating assay.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C or -80°C | As per vendor |
| Stock Solution | -80°C | Up to 6 months |
| Stock Solution | -20°C | Up to 1 month |
Table 2: Illustrative Stability of this compound in an Aqueous Formulation (e.g., 10% DMSO/Saline) at 25°C
| Time Point | % Remaining this compound | Appearance |
| 0 hours | 100% | Clear Solution |
| 2 hours | 95% | Clear Solution |
| 8 hours | 80% | Clear Solution |
| 24 hours | 55% | Clear Solution |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure: a. Equilibrate the this compound vial to room temperature before opening. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution. e. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Hypothetical Stability-Indicating HPLC Method
This protocol describes a general method for assessing the stability of this compound. This method would require validation for specific applications.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at an appropriate wavelength (to be determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: a. Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water). b. To assess stability, incubate the solution under desired stress conditions (e.g., elevated temperature, different pH values, exposure to light). c. At each time point, dilute an aliquot of the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: a. Inject the prepared samples onto the HPLC system. b. Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak. c. The percentage of remaining this compound can be calculated by comparing the peak area at each time point to the initial peak area.
Mandatory Visualizations
Caption: Workflow for handling and stability testing of this compound.
Caption: Simplified TLR7 signaling pathway activated by this compound.
References
Technical Support Center: Managing Variability in Animal Responses to AZD8848
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AZD8848 in preclinical animal models. Our goal is to help you manage and understand the inherent variability in animal responses to this novel TLR7 agonist.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, helping you to identify potential causes and implement effective solutions.
| Issue | Potential Causes | Recommended Actions |
| High variability in inflammatory markers (e.g., eosinophils, cytokines) between animals in the same treatment group. | Animal-Specific Factors: - Genetic differences within an outbred strain.[1] - Differences in baseline immune status or microbiome. - Stress during handling or procedures.[2] Experimental Procedure: - Inconsistent administration of this compound (e.g., volume, location of intranasal delivery).[3][4] - Variability in the ovalbumin (OVA) challenge procedure.[1] | Animal-Specific Factors: - Use inbred strains (e.g., Brown Norway rats) for more consistent genetic backgrounds.[1] - Acclimatize animals properly and handle them consistently to minimize stress. - Consider co-housing animals to normalize microbiome.Experimental Procedure: - Ensure precise and consistent administration of this compound. For intranasal delivery, use a calibrated pipette or device to deliver a consistent volume to the same location in the nasal cavity.[3][4] - Standardize the OVA challenge protocol, including the concentration of OVA, duration of exposure, and method of aerosolization.[1] |
| Inconsistent or lower-than-expected efficacy of this compound. | Formulation and Dosing: - Improper formulation or storage of this compound, leading to degradation. - Incorrect dose for the specific animal model or species. - "Hook effect" at higher doses of TLR agonists leading to lower than expected responses.[5]Animal Model: - The chosen animal model may not be fully responsive to TLR7 agonism. - Timing of this compound administration relative to the allergen challenge may not be optimal. | Formulation and Dosing: - Prepare this compound fresh for each experiment or store aliquots at the recommended temperature to prevent degradation. - Perform a dose-response study to determine the optimal dose of this compound in your specific model.[6] - Be aware of the potential for a "hook effect" and test a range of doses.[5]Animal Model: - Confirm the expression and functionality of TLR7 in your chosen animal model. - Optimize the timing of this compound administration. Preclinical studies have shown efficacy with both prophylactic and therapeutic dosing schedules.[7] |
| Unexpected adverse events or toxicity. | Species-Specific Sensitivity: - Differences in drug metabolism and clearance between species.[8] - Off-target effects at higher doses.Route of Administration: - Systemic exposure due to unintended delivery to the lungs or gastrointestinal tract during intranasal administration.[3] | Species-Specific Sensitivity: - Be aware of potential species-specific differences in sensitivity to TLR7 agonists. - Carefully monitor animals for any signs of toxicity and consider reducing the dose if necessary.[8]Route of Administration: - Refine the intranasal administration technique to minimize delivery to the lower respiratory tract or ingestion.[3] |
Frequently Asked Questions (FAQs)
1. What are the most common sources of variability in animal responses to this compound?
Variability in animal responses to this compound can stem from several factors, including the choice of animal species and strain, with outbred strains naturally exhibiting more genetic diversity.[1] Differences in the microbiome, baseline immune status, and stress levels of individual animals can also significantly impact outcomes.[2] Furthermore, inconsistencies in experimental procedures such as the administration of this compound and the allergen challenge are major contributors to variability.[3][4]
2. Which animal models have been successfully used to study this compound?
Preclinical studies have demonstrated the efficacy of this compound in various animal models, including:
-
Brown Norway rats: This inbred strain is a well-established model for allergic asthma and has been used to show that this compound can inhibit eosinophilia and IL-13 levels following an ovalbumin (OVA) challenge.[9]
-
Guinea pigs: Used in models of both rhinitis and asthma, where this compound has been shown to inhibit the increase in nasal and lung airway resistance.[7]
-
Cynomolgus monkeys: As a non-human primate model, they provide valuable data on the safety and pharmacodynamics of this compound, particularly for evaluating potential systemic responses.
3. What is the recommended formulation for this compound in animal studies?
For intranasal administration in animal studies, this compound is typically formulated as a solution in a buffered sterile saline.[9] It is crucial to ensure the formulation is well-characterized and stable for the duration of the experiment. For some applications, specialized formulations like nanoparticles may be considered to enhance nose-to-brain transport or control release, though this is more exploratory.[5]
4. How can I minimize variability in my experimental workflow?
To minimize variability, it is essential to standardize your experimental protocols. This includes:
-
Consistent Animal Handling: Acclimatize animals to the experimental procedures and handle them consistently to reduce stress.
-
Precise Dosing: Use calibrated equipment for accurate and consistent administration of this compound.
-
Standardized Challenge: Ensure the allergen challenge (e.g., ovalbumin aerosol) is delivered uniformly to all animals.
-
Blinding and Randomization: Whenever possible, blind the investigators to the treatment groups and randomize the animals to different groups to avoid bias.
Data Presentation
Table 1: Summary of this compound Efficacy in a Brown Norway Rat Model of Allergic Asthma
| Parameter | Dose of this compound | Effect | Duration of Effect |
| Bronchoalveolar Lavage (BAL) Eosinophilia | Dose-dependent | Significant inhibition | Effects lasted for approximately 3 days after a single dose and for 4 weeks after cessation of weekly dosing.[7] |
| BAL Interleukin-13 (IL-13) | Dose-dependent | Significant inhibition | Effects lasted for approximately 7 days after a single dose and for 4 weeks after cessation of weekly dosing.[7] |
Table 2: Pharmacokinetic Parameters of this compound in Different Preclinical Species
| Species | Route of Administration | Key Pharmacokinetic Feature | Reference |
| Rat | Intranasal/Inhalation | Rapidly hydrolyzed by butyrylcholinesterase to a less active metabolite upon entering circulation. | [9] |
| Cynomolgus Monkey | Inhalation | Limited systemic response observed with multiple weekly inhaled doses. |
Experimental Protocols
Ovalbumin (OVA) Sensitization and Challenge in Brown Norway Rats (Adapted from preclinical studies)
This protocol describes a common method for inducing an allergic airway response in Brown Norway rats to test the efficacy of compounds like this compound.
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃) adjuvant
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
This compound solution or vehicle control
-
Aerosol delivery system
Procedure:
-
Sensitization:
-
Prepare a 2 mg/mL solution of OVA in sterile PBS.
-
Emulsify the OVA solution with an equal volume of Al(OH)₃ adjuvant.
-
Sensitize each rat by intraperitoneal (i.p.) or subcutaneous (s.c.) injection of the OVA/adjuvant emulsion (e.g., 1 mL containing 1 mg of OVA).
-
A booster injection may be given 7-14 days after the initial sensitization.
-
-
This compound Administration:
-
Administer this compound or vehicle control intranasally at the desired time points before the OVA challenge. The timing can be varied to investigate prophylactic or therapeutic effects.
-
-
OVA Challenge:
-
Approximately 14-21 days after the final sensitization injection, place the rats in an aerosol chamber.
-
Expose the rats to an aerosolized solution of OVA in PBS (e.g., 1% w/v) for a defined period (e.g., 20-30 minutes).
-
-
Endpoint Analysis:
-
At a specified time after the challenge (e.g., 24-48 hours), collect bronchoalveolar lavage (BAL) fluid to analyze inflammatory cell influx (e.g., eosinophils) and cytokine levels.
-
Lung tissue can be collected for histological analysis.
-
Mandatory Visualizations
Caption: this compound activates the TLR7 signaling pathway within the endosome.
Caption: Workflow for an OVA-induced allergic asthma model in rats.
References
- 1. The strength of the OVA-induced airway inflammation in rats is strain dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prisysbiotech.com [prisysbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulations for Intranasal Delivery of Pharmacological Agents to Combat Brain Disease: A New Opportunity to Tackle GBM? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rodent home cage monitoring for preclinical safety pharmacology assessment: results of a multi-company validation evaluating nonclinical and clinical data from three compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nonclinical toxicology studies with zidovudine: acute, subacute, and chronic toxicity in rodents, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparison of AZD8848 and Other TLR7 Agonists
For Researchers, Scientists, and Drug Development Professionals
Toll-like receptor 7 (TLR7) agonists have emerged as a promising class of immunomodulators with therapeutic potential in oncology, infectious diseases, and allergic conditions. By activating TLR7, these molecules can trigger a potent innate and subsequent adaptive immune response, primarily characterized by the production of type I interferons (IFN) and other pro-inflammatory cytokines. This guide provides a comparative overview of the preclinical data for AZD8848, a novel TLR7 agonist, against other well-characterized TLR7 agonists, namely Resiquimod (R848) and Vesatolimod (GS-9620).
Overview of Compared TLR7 Agonists
This compound is a selective TLR7 agonist uniquely designed as an "antedrug." It is a metabolically labile ester that is potent locally but is rapidly hydrolyzed by plasma esterases to a significantly less active metabolite upon entering systemic circulation. This design aims to minimize systemic side effects, such as influenza-like symptoms, which are common with other TLR7 agonists. Its primary preclinical development has focused on allergic diseases like asthma.
Resiquimod (R848) is a potent imidazoquinoline and a dual agonist for TLR7 and TLR8 in humans (acting selectively on TLR7 in mice).[1] It is one of the most widely used TLR7/8 agonists in preclinical research, particularly in the field of immuno-oncology, often in combination with other therapies.[2][3][4]
Vesatolimod (GS-9620) is another potent and selective oral TLR7 agonist developed by Gilead Sciences.[5] Its preclinical and clinical development has been largely focused on treating chronic viral infections, such as Hepatitis B (HBV) and Human Immunodeficiency Virus (HIV), by stimulating an antiviral immune response.[6][7]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative preclinical data for this compound, Resiquimod, and Vesatolimod. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: In Vitro Potency of TLR7 Agonists
| Compound | Target(s) | Assay System | Potency Metric (EC50) | Reference |
| This compound | Human TLR7 | Human PBMCs | 4 nM (for IFNα induction) | [No Source Found] |
| Resiquimod (R848) | Human TLR7/8, Mouse TLR7 | Human PBMCs | ~24-27 nM (for antiviral activity) | [8] |
| Human HEK293 cells (hTLR7) | 1.1 µM (NF-κB induction) | [8] | ||
| Vesatolimod (GS-9620) | Human TLR7 | General TLR7 activity | 291 nM | [9] |
Note: The reported potency values are from different assays measuring distinct endpoints (e.g., specific cytokine induction vs. general receptor activation), which affects direct comparability.
Table 2: Preclinical Pharmacokinetic Properties
| Compound | Key Feature | Preclinical Model | Pharmacokinetic Parameter(s) | Reference |
| This compound | Antedrug Design | Human and Rat Plasma | Half-life < 0.3 minutes | [No Source Found] |
| Resiquimod (R848) | Systemic Activity | Wistar Rats (subcutaneous) | Detectable in plasma for over 28 days (sustained-release formulation) | [10] |
| Vesatolimod (GS-9620) | Oral Bioavailability | Chimpanzees (oral) | Cmax: 3.6 nM (0.3 mg/kg), 36.8 nM (1 mg/kg) | [9] |
| Humans (clinical trial) | Median Half-life: 9-19 hours | [6] |
Table 3: In Vivo Efficacy in Preclinical Models
| Compound | Preclinical Model | Indication | Key Efficacy Findings | Reference |
| This compound | Brown Norway Rat (Ovalbumin challenge) | Allergic Asthma | Weekly dosing showed efficacy 26 days after the final dose. | [No Source Found] |
| Resiquimod (R848) | Murine Lung Cancer Model | Oncology | Intraperitoneal administration significantly reduced tumor growth. | [No Source Found] |
| Murine Pancreatic Cancer Models | Oncology | Combination with SBRT increased tumor antigen-specific CD8+ T cells. | [No Source Found] | |
| Vesatolimod (GS-9620) | SHIV-infected Rhesus Macaques | HIV | Combination with an antibody delayed viral rebound. | [11] |
| FMDV-infected Mice | Infectious Disease | Provided protection for 5 days post-injection. | [No Source Found] |
Mandatory Visualization
TLR7 Signaling Pathway
The activation of endosomal TLR7 by an agonist initiates a downstream signaling cascade crucial for the innate immune response.
Caption: Simplified TLR7 signaling cascade via the MyD88-dependent pathway.
Preclinical Evaluation Workflow
The following diagram illustrates a typical workflow for the preclinical assessment of novel TLR7 agonists.
Caption: General workflow for preclinical evaluation of TLR7 agonists.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments.
In Vitro Cytokine Induction Assay
Objective: To determine the potency of a TLR7 agonist in inducing cytokine production from immune cells.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Compound Treatment: Prepare serial dilutions of the TLR7 agonist (e.g., this compound, R848) in culture medium. Add the dilutions to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatants using a multiplex immunoassay (e.g., Luminex) or specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the agonist concentration and determine the EC50 value using a non-linear regression model.
In Vivo Murine Tumor Model
Objective: To evaluate the anti-tumor efficacy of a TLR7 agonist in a syngeneic mouse cancer model.
-
Animal Model: Use 6-8 week old female BALB/c mice.
-
Tumor Cell Inoculation: Culture CT26 colon carcinoma cells to ~80% confluency. Harvest, wash, and resuspend the cells in sterile PBS. Subcutaneously inject 5 x 10^5 cells into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, TLR7 Agonist).
-
Dosing: Administer the TLR7 agonist (e.g., R848 at 20 µ g/mouse ) via intraperitoneal (i.p.) or intratumoral (i.t.) injection twice a week for 3 weeks.
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²). Monitor body weight as an indicator of toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study. Tumors and spleens can be harvested for further immunological analysis (e.g., flow cytometry for immune cell infiltration).
-
Data Analysis: Compare tumor growth curves and survival rates between treatment groups using appropriate statistical tests (e.g., two-way ANOVA for tumor growth, log-rank test for survival).
Conclusion
The preclinical data highlight distinct profiles for this compound, Resiquimod (R848), and Vesatolimod (GS-9620), driven by their unique chemical structures and intended therapeutic applications.
-
This compound stands out due to its "antedrug" design, which effectively minimizes systemic exposure. This makes it a potentially safer option for localized treatment of chronic inflammatory conditions like asthma, where systemic immune activation is undesirable. Its development has not, based on available data, focused on oncology.
-
Resiquimod (R848) is a powerful, systemically active immunostimulant. Its extensive use in preclinical oncology models demonstrates its potential to remodel the tumor microenvironment and enhance anti-tumor immunity, though this systemic activity is associated with a higher risk of cytokine-related side effects.[2]
-
Vesatolimod (GS-9620) shows good oral bioavailability and a pharmacokinetic profile suitable for systemic administration in the context of chronic viral infections. Its ability to induce a robust IFN response underpins its therapeutic rationale for diseases like HIV and HBV.[6][9]
References
- 1. invivogen.com [invivogen.com]
- 2. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vesatolimod - Wikipedia [en.wikipedia.org]
- 6. Vesatolimod Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 7. gilead.com [gilead.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
AZD8848: A Novel TLR7 Agonist Explored for Asthma Treatment in Comparison to Standard Therapies
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the investigational drug AZD8848 against standard asthma therapies. It synthesizes available preclinical and clinical data, focusing on efficacy, mechanism of action, and experimental methodologies.
This compound, a Toll-like receptor 7 (TLR7) agonist, was investigated as a potential treatment for allergic asthma. Developed as an "antedrug," it was designed for local administration in the airways to minimize systemic side effects. The therapeutic rationale is based on the "hygiene hypothesis," which suggests that insufficient exposure to certain immunological stimuli in early life may predispose individuals to allergic diseases like asthma. By activating TLR7, this compound aims to mimic a viral infection, thereby stimulating a T-helper 1 (Th1) immune response to counteract the dominant T-helper 2 (Th2) response characteristic of allergic asthma.
Standard asthma management, in contrast, primarily relies on inhaled corticosteroids (ICS) to suppress airway inflammation and long-acting beta-agonists (LABAs) to provide bronchodilation. These therapies are well-established and form the cornerstone of current asthma treatment guidelines. This guide will delve into a comparison of the novel approach of this compound with these established standards of care.
Efficacy Comparison
A direct head-to-head clinical trial comparing this compound with standard asthma therapies has not been conducted. However, a comparison can be drawn from placebo-controlled trials of this compound and the extensive body of evidence for standard therapies in similar patient populations with mild-to-moderate allergic asthma.
Table 1: Comparison of Efficacy Endpoints for this compound and Standard Asthma Therapies
| Efficacy Endpoint | This compound (Intranasal, 60µg once-weekly for 8 weeks) | Inhaled Corticosteroids (ICS) (e.g., Budesonide, Fluticasone, Beclomethasone) | ICS/LABA Combination |
| Late Asthmatic Response (LAR) to Allergen Challenge | 27% reduction in the average fall in FEV1 compared to placebo at 1 week post-treatment (p=0.035).[1] | Attenuates both immediate and late-phase responses to allergen.[2] A single 500µg dose of beclomethasone administered 2 hours after allergen challenge markedly inhibited the LAR.[3] | Generally provides greater protection against allergen-induced responses than ICS alone. |
| Forced Expiratory Volume in 1 second (FEV1) | No significant effect on baseline FEV1 was reported in the primary clinical trial focused on allergen challenge. | In patients with mild intermittent asthma, ICS treatment for 3-6 months resulted in a significant improvement in FEV1 compared to placebo.[4] Long-term use is associated with modest improvements in pre-bronchodilator FEV1. | In steroid-naive patients, the addition of a LABA to an ICS improves lung function more than ICS alone. |
| Airway Hyperresponsiveness (AHR) | Reduced post-allergen challenge methacholine-induced AHR at 1 week post-dosing (treatment ratio: 2.20, p=0.024).[1] | Reduces bronchial hyperresponsiveness with regular use.[5] | More effective at reducing AHR than ICS alone. |
| Sputum Eosinophils | No significant difference in sputum eosinophil responses post-allergen challenge compared to placebo at 1 week after treatment.[1] | Treatment with budesonide decreased allergen-induced airway eosinophilia.[2] Fluticasone treatment leads to a reduction in eosinophil counts in nasal secretions after allergen challenge.[6] | Generally leads to a greater reduction in sputum eosinophils compared to ICS alone. |
| Asthma Exacerbation Rates | Data not available from the primary clinical trial. | Regular use of ICS reduces the risk of severe exacerbations.[5] | More effective in reducing exacerbations compared to increasing the dose of ICS alone. |
Experimental Protocols
This compound Clinical Trial (NCT00999466) Methodology
The primary efficacy of this compound was evaluated in a double-blind, randomized, placebo-controlled, parallel-group study involving patients with mild-to-moderate allergic asthma.[1]
-
Participants: Patients with a clinical diagnosis of mild-to-moderate allergic asthma and a demonstrated late asthmatic response (LAR) to a specific allergen.
-
Intervention: Intranasal administration of this compound (60 µg) or placebo once weekly for 8 weeks.[1][7]
-
Allergen Challenge: At baseline and at 1 and 4 weeks after the final dose, participants underwent an inhaled allergen challenge. The specific allergen and dose were individualized based on prior sensitivity testing to induce a late asthmatic response, defined as a fall in FEV1 of at least 15% between 3 and 7 hours after the challenge.
-
Efficacy Assessments:
-
Primary Outcome: The average fall in FEV1 during the late asthmatic response (3-7 hours post-allergen challenge) at 1 week after the last dose of treatment.[1]
-
Secondary Outcomes: Included early asthmatic response (EAR), change in airway hyperresponsiveness to methacholine, and analysis of inflammatory cells (e.g., eosinophils) and cytokines in induced sputum and blood.[1]
-
-
Sputum Induction and Analysis: Sputum was induced using nebulized hypertonic saline. The sputum plugs were then processed to obtain a cell pellet for differential cell counts.
Standard Therapy Allergen Challenge Study Methodology (Representative Example)
Studies evaluating the efficacy of inhaled corticosteroids in the context of an allergen challenge follow a similar design.
-
Participants: Patients with mild allergic asthma, often steroid-naïve.
-
Intervention: Treatment with an inhaled corticosteroid (e.g., budesonide 400 µg twice daily) or placebo for a specified period (e.g., 4 weeks).[2]
-
Allergen Challenge: A whole-lung allergen inhalation challenge is performed at the end of the treatment period.
-
Efficacy Assessments:
-
Measurement of early and late asthmatic responses by monitoring FEV1 at regular intervals for up to 24 hours post-challenge.[2]
-
Assessment of airway hyperresponsiveness to methacholine before and after the allergen challenge.[2]
-
Collection of bronchoalveolar lavage (BAL) fluid or induced sputum to analyze inflammatory cell counts (e.g., eosinophils) and mediator levels.[2]
-
Mechanism of Action and Signaling Pathways
This compound: TLR7 Agonist Pathway
This compound acts as an agonist for Toll-like receptor 7 (TLR7), which is primarily expressed on plasmacytoid dendritic cells and B cells within the endosomes. TLR7 activation initiates an innate immune response that can modulate the subsequent adaptive immune response.
Upon binding to TLR7 in the endosome, this compound triggers a signaling cascade involving the adaptor protein MyD88 and downstream kinases like IRAKs and TRAF6.[8][9] This leads to the activation of transcription factors such as IRF7 and NF-κB, resulting in the production of type I interferons and other pro-inflammatory cytokines.[8][9] This cascade is intended to shift the immune balance from a Th2-dominant to a Th1-dominant response, thereby reducing allergic inflammation.
Standard Therapies: ICS and LABA Pathways
Inhaled Corticosteroids (ICS)
ICSs are broad-spectrum anti-inflammatory agents. Their primary mechanism involves binding to glucocorticoid receptors (GR) in the cytoplasm of airway cells.
The ICS-GR complex then translocates to the nucleus where it suppresses the transcription of multiple inflammatory genes by recruiting histone deacetylase 2 (HDAC2) to the activated inflammatory gene complex, which reverses histone acetylation.[10] This leads to a reduction in the production of inflammatory mediators and the recruitment of inflammatory cells into the airways.[10]
Long-Acting Beta-Agonists (LABA)
LABAs are bronchodilators that act by stimulating beta-2 adrenergic receptors on airway smooth muscle cells.
This activation stimulates the Gs protein, which in turn activates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[11] Elevated cAMP activates protein kinase A (PKA), which leads to the phosphorylation of several intracellular proteins, resulting in the relaxation of airway smooth muscle and bronchodilation.[11][12]
Experimental Workflow
The typical workflow for a clinical trial investigating a new asthma therapy using an allergen challenge model is as follows:
Conclusion
This compound represents an innovative approach to asthma therapy by targeting the underlying immune dysregulation. The available clinical data demonstrates a modest effect in attenuating the late asthmatic response to an allergen challenge. However, its efficacy on broader clinical endpoints such as baseline lung function and exacerbation rates has not been established. Furthermore, the development of this compound was associated with the induction of flu-like symptoms after repeated dosing, which may limit its clinical utility.[13]
Standard asthma therapies, particularly ICS and ICS/LABA combinations, have a well-documented and robust efficacy profile in improving lung function, controlling symptoms, and reducing exacerbations. While this compound's mechanism of action is intriguing and aligns with current immunological understanding of asthma, the existing evidence does not suggest superiority over standard of care. Further research would be required to identify a patient population that might derive a specific benefit from this therapeutic strategy and to manage its side-effect profile.
References
- 1. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhaled budesonide decreases airway inflammatory response to allergen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beclomethasone given after the early asthmatic response inhibits the late response and the increased methacholine responsiveness and cromolyn does not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential value of pharmacological agents acting on toll-like receptor (TLR) 7 and/or TLR8 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhaled Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Efficacy and onset of action of fluticasone propionate aqueous nasal spray on nasal symptoms, eosinophil count, and mediator release after nasal allergen challenge in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. d-nb.info [d-nb.info]
- 9. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhaled Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
Comparative Analysis of AZD8848 and Other Immunomodulators in Allergic Asthma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of AZD8848, a novel Toll-like receptor 7 (TLR7) agonist, and other classes of immunomodulators for the treatment of allergic asthma. The information is based on available preclinical and clinical data for this compound and established knowledge of other immunomodulatory agents.
Introduction to this compound
This compound is an investigational immunomodulator designed as a TLR7 agonist.[1][2][3] TLR7 is a key receptor in the innate immune system that recognizes single-stranded viral RNA.[2] Activation of TLR7 is intended to upregulate Th1 (T-helper 1) immune responses and consequently downregulate the Th2 (T-helper 2) responses that are characteristic of allergic asthma.[1][4] this compound has been developed as an "antedrug," meaning it is designed to act locally at the site of administration (intranasal or inhaled) and be rapidly metabolized into a less active form upon entering systemic circulation, thereby minimizing systemic side effects.[2][5][6]
Mechanism of Action: A Shift in Immune Response
This compound's mechanism of action centers on the activation of the TLR7 signaling pathway. Upon binding to TLR7 in endosomes of immune cells like dendritic cells, it triggers a MyD88-dependent signaling cascade. This leads to the activation of transcription factors such as NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines, chemokines, and notably, Type I interferons (IFN-α/β).[1][2][7] The induction of Type I interferons is believed to be crucial for inhibiting the Th2-driven inflammation that underlies allergic asthma.[1][4]
Head-to-Head and Comparative Data
Direct head-to-head clinical trials comparing this compound with other specific immunomodulators are not available in the published literature. However, preclinical and clinical data for this compound can be compared to the known profiles of other immunomodulator classes.
Preclinical Comparison
In a preclinical study on ovalbumin-sensitized guinea pigs, intranasal this compound was compared to the corticosteroid beclomethasone. Both agents demonstrated similar efficacy in significantly inhibiting the increase in nasal resistance (39-68% for this compound) and the influx of eosinophils into the nasal cavity lavage (>70% for this compound).[8]
| Preclinical Model | Agent | Dose | Effect on Nasal Resistance | Effect on Nasal Eosinophil Influx |
| Ovalbumin-sensitized guinea pigs | This compound | 0.01, 0.1, 1 mg/kg | 39-68% inhibition | >70% inhibition |
| Beclomethasone | Not specified | Similar to this compound | Similar to this compound |
Clinical Data (vs. Placebo)
The primary clinical evidence for this compound comes from a double-blind, randomized, parallel-group study in patients with mild allergic asthma (NCT00999466).[1][3][4] In this study, intranasal this compound (60 μg) administered once-weekly for 8 weeks was compared to a placebo.
| Endpoint | This compound Effect (vs. Placebo) | Time Point | p-value |
| Late Asthmatic Response (LAR) - Average fall in FEV1 | 27% reduction | 1 week post-treatment | 0.035 |
| Not statistically significant | 4 weeks post-treatment | 0.349 | |
| Airway Hyper-responsiveness (AHR) - Post-allergen methacholine challenge | Attenuated (Treatment ratio: 2.20) | 1 week post-dosing | 0.024 |
| No effect | 4 weeks post-dosing | - | |
| Sputum Th2 Cytokines and Eosinophils | No significant difference | 1 week post-treatment | - |
Comparative Overview with Other Immunomodulator Classes
| Feature | This compound (TLR7 Agonist) | Corticosteroids (e.g., Beclomethasone) | Anti-IgE (e.g., Omalizumab) | Anti-IL5/5R (e.g., Mepolizumab, Benralizumab) |
| Primary Target | Toll-like receptor 7 | Glucocorticoid receptor | Circulating IgE | IL-5 or IL-5 receptor |
| Mechanism of Action | Upregulates Th1 response, downregulates Th2 response | Broad anti-inflammatory effects, suppresses multiple cytokine pathways | Prevents IgE from binding to mast cells and basophils | Depletes eosinophils by blocking IL-5 signaling |
| Route of Administration | Intranasal/Inhaled | Inhaled, Oral, Systemic | Subcutaneous injection | Subcutaneous injection |
| Key Efficacy | Attenuation of LAR and AHR | Broad control of asthma symptoms and inflammation | Reduction in exacerbations and symptoms in allergic asthma | Reduction in exacerbations in eosinophilic asthma |
| Reported Side Effects | Mild, transient flu-like symptoms, headache, nasal irritation[1][3][5] | Local: oral thrush, dysphonia. Systemic: adrenal suppression, osteoporosis (long-term, high-dose) | Anaphylaxis (rare), injection site reactions | Headache, injection site reactions, fatigue |
Experimental Protocols
Clinical Trial NCT00999466 Methodology
-
Study Design: Double-blind, randomized, placebo-controlled, parallel-group study.[1][4]
-
Participants: 51 patients with mild-to-moderate allergic asthma with a confirmed late asthmatic response (LAR).[3]
-
Intervention: Intranasal administration of this compound (60 μg) or placebo, once-weekly for 8 weeks.[1][4]
-
Primary Outcome: The late asthmatic response (LAR) measured by the fall in forced expiratory volume in 1 second (FEV1) after an allergen challenge at 1-week post-treatment.[1][4]
-
Efficacy Assessments: Performed at 1 and 4 weeks after the final dose.[1][4] Assessments included allergen challenge, methacholine challenge for airway hyper-responsiveness (AHR), and analysis of sputum for eosinophils and Th2 cytokines.[1]
Conclusion
This compound represents a novel approach to asthma therapy by targeting the innate immune system to modulate the underlying allergic response. As a TLR7 agonist, it aims to shift the immune balance away from the pro-allergic Th2 pathway. Clinical data indicates that intranasal this compound can attenuate allergen-induced late asthmatic response and airway hyper-responsiveness one week after an 8-week treatment course.[1][4] Its "antedrug" design is a key feature aimed at minimizing systemic side effects.[2][5][6] While direct head-to-head trials are lacking, this guide provides a framework for comparing this compound's unique mechanism and clinical profile with established immunomodulator classes in asthma, offering a valuable resource for researchers and drug development professionals exploring new therapeutic avenues. Further studies are needed to determine the long-term efficacy and optimal dosing of this compound.[1]
References
- 1. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential value of pharmacological agents acting on toll-like receptor (TLR) 7 and/or TLR8 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
Validating the Antedrug Concept of AZD8848 In Vivo: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of AZD8848, a novel Toll-like receptor 7 (TLR7) agonist developed as an antedrug for allergic rhinitis, with established alternative treatments. By presenting supporting experimental data from preclinical and clinical studies, this document aims to validate the antedrug concept of this compound and offer insights into its therapeutic potential.
Executive Summary
This compound is designed as a locally acting immunomodulator that is rapidly metabolized into a less active form upon entering systemic circulation, thereby minimizing systemic side effects. In vivo studies in animal models of allergic rhinitis and asthma demonstrate its efficacy in reducing key inflammatory markers and allergic responses. This guide compares the available in vivo data for this compound with that of a standard intranasal corticosteroid, fluticasone propionate, and a second-generation antihistamine, levocetirizine. While direct head-to-head preclinical studies are limited, this comparative analysis of data from similar animal models provides valuable insights into their respective mechanisms and therapeutic profiles.
Data Presentation: In Vivo Efficacy
The following tables summarize the quantitative data from in vivo studies of this compound and its comparators in relevant animal models of allergic inflammation.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Allergic Asthma
| Parameter | Vehicle Control | This compound | Percentage Inhibition | Study Reference |
| Bronchoalveolar Lavage (BAL) Eosinophils | Undisclosed | Undisclosed | Significant Inhibition | [1] |
| Interleukin-13 (IL-13) in BAL Fluid | Undisclosed | Undisclosed | Significant Inhibition | [1] |
| Late Asthmatic Response (LAR) in mild asthma patients (% fall in FEV1) | 1.01 L | 0.81 L | 27% reduction vs. placebo (p=0.035) | [1] |
| Airway Hyper-responsiveness (AHR) in mild asthma patients (Treatment Ratio) | Placebo | 2.20 | Significant reduction vs. placebo (p=0.024) | [1] |
Table 2: In Vivo Efficacy of Fluticasone Propionate in a Rat Model of Ozone-Induced Rhinitis
| Parameter | Vehicle Control (Ozone) | Fluticasone Propionate (Ozone) | Percentage Reduction | Study Reference |
| Intraepithelial Neutrophils (3-day exposure) | 3.3-fold increase vs. air | 1.3-fold increase vs. air | ~60% | [2][3] |
| Intraepithelial Neutrophils (5-day exposure) | 1.6-fold increase vs. air | Minimal increase | Not specified | [2][3] |
| Intraepithelial Mucosubstances (5-day exposure) | ~60-fold increase vs. air | ~5-fold increase vs. air | ~92% | [2][3] |
| Mucous Cell Metaplasia (5-day exposure) | Marked | Minimal | 85% | [2][3] |
Table 3: In Vivo Efficacy of Levocetirizine in an Ovalbumin-Induced Allergic Rhinitis Rat Model
| Parameter | AR Control | Levocetirizine (10mg/kg) | Percentage Reduction | Study Reference |
| Nasal Rubbing (counts) | Significantly increased | Significantly decreased | Not specified | [4] |
| Sneezing (counts) | Significantly increased | Significantly decreased | Not specified | [4] |
| Locomotor Activity | Significantly decreased | No significant change from control | Not specified | [4] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Ovalbumin-Induced Allergic Rhinitis in Rats (General Protocol)
This model is a standard method to induce an allergic inflammatory response in the nasal passages of rodents, mimicking human allergic rhinitis.
-
Animals: Male Brown Norway or Sprague-Dawley rats are commonly used due to their robust IgE responses.[2][5]
-
Sensitization:
-
Challenge:
-
Starting from day 21, sensitized rats are challenged intranasally with a solution of OVA daily for a specified period (e.g., 7-14 days) to induce allergic rhinitis symptoms.[6]
-
-
Treatment Administration:
-
Test compounds (e.g., this compound, fluticasone propionate, levocetirizine) or vehicle are administered to the animals, typically before each allergen challenge. The route of administration (e.g., intranasal, oral) depends on the drug being tested.
-
-
Outcome Measures:
-
Nasal Symptoms: The frequency of sneezing and nasal rubbing movements are counted for a defined period after the final allergen challenge.[4][8]
-
Inflammatory Cell Infiltration: Nasal lavage fluid is collected to quantify the number of eosinophils and other inflammatory cells. Nasal tissue can also be processed for histological analysis of inflammatory cell infiltration.[1][5]
-
Cytokine Levels: Levels of Th2 cytokines such as IL-4 and IL-13 in nasal lavage fluid or serum are measured using techniques like ELISA.[9]
-
IgE Levels: Serum levels of OVA-specific IgE are measured to confirm the allergic sensitization.[10]
-
Ozone-Induced Rhinitis in Rats
This model is used to study airway inflammation induced by an environmental irritant.
-
Animals: Male F344 rats are often used in these studies.[2][3]
-
Exposure:
-
Treatment Administration:
-
Outcome Measures:
-
Histopathology: Nasal tissues are collected and processed for light microscopy to assess for rhinitis, including the presence of intraepithelial neutrophils and mucous cell metaplasia.[2][3]
-
Morphometric Analysis: The number of epithelial cells, neutrophils, and the amount of intraepithelial mucosubstances are quantified.[2][3]
-
Mandatory Visualization
Signaling Pathway of this compound
Experimental Workflow for In Vivo Validation
Antedrug Concept of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Allergic rhinitis model with Brown Norway rat and evaluation of antiallergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluticasone propionate attenuates ozone-induced rhinitis and mucous cell metaplasia in rat nasal airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. soeagra.com [soeagra.com]
- 5. [The effect of the fluticasone propionate to the dynamic process of the nasal mucosal remodeling in allergic rhinitis of the rats model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ovalbumin Aeroallergen Exposure-Response in Brown Norway Rats [stacks.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Cang-ai volatile oil alleviates nasal inflammation via Th1/Th2 cell imbalance regulation in a rat model of ovalbumin-induced allergic rhinitis [frontiersin.org]
- 9. Validation of guinea pig model of allergic rhinitis by oral and topical drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic effects of melatonin on an ovalbumin-induced allergic rhinitis model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Comparison of AZD8848: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Toll-like receptor 7 (TLR7) agonist AZD8848's activity across different species. The information is supported by available experimental data to aid in the evaluation and potential application of this compound in preclinical and clinical research.
Abstract
This compound is a potent and selective TLR7 agonist designed as an "antedrug" for localized administration, primarily for the treatment of asthma and allergic rhinitis. Its mechanism of action involves the stimulation of the innate immune system, leading to the production of type I interferons (IFNs) and subsequent modulation of the Th2-mediated inflammatory response. This guide summarizes the available in vitro and in vivo data on this compound's activity in humans, rats, and mice, and provides a comparison with other known TLR7 agonists. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathway and experimental workflows are also presented to facilitate a comprehensive understanding of this compound's cross-species activity profile.
Data Presentation
In Vitro Activity of TLR7 Agonists
The following table summarizes the in vitro potency of this compound and the comparator TLR7/8 agonist, R848 (Resiquimod), in immune cells from different species. The data highlights the species-specific differences in TLR activation and subsequent cytokine production.
| Compound | Species | Cell Type | Assay | Parameter | Value |
| This compound | Human | Peripheral Blood Mononuclear Cells (PBMCs) | IFN-α Induction | EC50 | 4 nM |
| Human | T Cells | IL-5 Inhibition | IC50 | 0.2 - 1.0 nM | |
| Rat | Splenocytes | B-cell Proliferation | pEC50 | 8.2 | |
| Mouse | Splenocytes | B-cell Proliferation | pEC50 | 8.4 | |
| R848 | Human | PBMCs | IFN-α Induction | - | Potent Inducer |
| Human | PBMCs | IL-12 Induction | - | Potent Inducer | |
| Rat | Splenocytes | B-cell Proliferation | pEC50 | ~8.2 | |
| Mouse | Splenocytes | B-cell Proliferation | pEC50 | ~8.4 | |
| Mouse | - | Antiviral Activity | IC50 | 4.2 µM[1] |
EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration; pEC50: -log(EC50)
In Vivo Activity of this compound
This compound has demonstrated efficacy in animal models of allergic inflammation. The following provides a qualitative summary of its in vivo activity.
| Species | Model | Key Findings |
| Rat | Brown Norway rat model of allergic asthma (Ovalbumin-induced) | Weekly lung dosing showed efficacy 26 days beyond the final dose. Inhibition of eosinophilia and IL-13 levels for up to 4 weeks post-treatment. |
| Mouse | Murine models of allergic or chronic asthma | TLR7 agonists, in general, have been shown to upregulate Th1 responses and downregulate Th2 responses to allergens. |
| Human | Clinical studies in patients with mild asthma | Intranasal administration of 60 µg once-weekly for 8 weeks significantly reduced the late asthmatic response (LAR) fall in FEV1 by 27% compared to placebo at 1 week after treatment.[2] |
Experimental Protocols
In Vitro Stimulation of Human PBMCs for IFN-α Production
This protocol outlines the general steps for stimulating human peripheral blood mononuclear cells (PBMCs) with a TLR7 agonist and measuring the subsequent IFN-α production by ELISA.
1. Isolation of PBMCs:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).
2. Cell Culture and Stimulation:
-
Seed 2 x 10^6 PBMCs per well in a 24-well plate in 1 ml of culture medium.
-
Add the TLR7 agonist (e.g., this compound) at various concentrations.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
3. Measurement of IFN-α:
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the supernatant for cytokine analysis.
-
Measure the concentration of IFN-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Brown Norway Rat Model of Allergic Asthma
This protocol describes the induction of an allergic asthma phenotype in Brown Norway rats using ovalbumin (OVA) as the allergen.
1. Sensitization:
-
On day 0, sensitize female Brown Norway rats by intraperitoneal injection of 1 mg of OVA emulsified in 10 mg of aluminum hydroxide gel in 1 ml of saline.[3] Some protocols also include the use of Bordetella pertussis toxin as an adjuvant.[3]
-
Administer a booster injection of OVA in alum one week later.[3]
2. Allergen Challenge:
-
On day 28, challenge the sensitized rats with an intranasal administration of OVA (e.g., 5 or 50 mg/mL).[3]
3. Assessment of Airway Inflammation and Hyperresponsiveness:
-
Bronchoalveolar Lavage (BAL): At a specified time after the challenge, perform a BAL to collect airway inflammatory cells. Analyze the total and differential cell counts (e.g., eosinophils).
-
Lung Function Measurement: Assess airway hyperresponsiveness by measuring the response to a bronchoconstrictor agent like methacholine.
-
Histology: Collect lung tissue for histological analysis to evaluate inflammatory cell infiltration and other pathological changes.
-
Antibody Titer: Measure OVA-specific IgE levels in the serum to confirm sensitization.
Mandatory Visualization
Below are diagrams illustrating the TLR7 signaling pathway and a general experimental workflow for the evaluation of TLR7 agonists.
Caption: TLR7 Signaling Pathway.
Caption: Experimental Workflow for TLR7 Agonist Evaluation.
References
Benchmarking AZD8848: A Comparative Analysis Against Novel Biologic Therapies for Respiratory Disease
For Immediate Release
This guide provides a comprehensive analysis of the investigational Toll-like receptor 7 (TLR7) agonist, AZD8848, benchmarked against three leading novel biologic treatments for severe asthma: Tezepelumab, Dupilumab, and Benralizumab. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of performance based on available clinical trial data, detailed experimental protocols, and elucidated mechanisms of action.
Executive Summary
This compound, a TLR7 agonist, was developed as an antedrug for allergic asthma, aiming to modulate the immune response by upregulating Th1 and downregulating Th2 responses. While showing some efficacy in early trials, its development was halted. In contrast, the biologics Tezepelumab, Dupilumab, and Benralizumab have emerged as highly effective add-on therapies for severe, uncontrolled asthma by targeting specific inflammatory pathways. This guide presents a head-to-head comparison of their clinical efficacy, safety profiles, and underlying biological mechanisms to inform future respiratory drug development.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the key quantitative data from pivotal clinical trials of this compound and the selected novel biologic treatments.
Table 1: Efficacy Outcomes in Pivotal Clinical Trials
| Treatment (Trial) | Primary Efficacy Endpoint | Result vs. Placebo | Secondary Efficacy Endpoint | Result vs. Placebo |
| This compound (NCT00999466)[1][2] | Mean change in Late Asthmatic Response (LAR) as measured by FEV1 | 27% reduction in average LAR fall in FEV1 at 1 week post-treatment (p=0.035)[2] | Post-allergen challenge methacholine-induced airway hyper-responsiveness (AHR) | Attenuated AHR at 1 week post-dosing (treatment ratio: 2.20, p=0.024)[2] |
| Tezepelumab (NAVIGATOR)[3][4][5] | Annualized Asthma Exacerbation Rate (AAER) | 56% reduction in AAER over 52 weeks[6] | Change from baseline in pre-bronchodilator FEV1 at week 52 | 0.23 L improvement[7] |
| Dupilumab (LIBERTY ASTHMA QUEST)[8][9][10] | Annualized rate of severe asthma exacerbations | 47.7% lower rate with 200 mg dose (p<0.001)[11] | Change from baseline in pre-bronchodilator FEV1 at week 12 | 0.14 L improvement with 200 mg dose (p<0.001)[11] |
| Benralizumab (SIROCCO & CALIMA)[12][13] | Annual rate of asthma exacerbations | Up to 51% reduction[12] | Change in FEV1 | Up to 159 mL improvement[12] |
Table 2: Safety and Tolerability Overview
| Treatment | Common Adverse Events | Serious Adverse Events |
| This compound | Headache, influenza-like symptoms (generally mild)[1] | Incidence similar to placebo in the NCT00999466 trial[2] |
| Tezepelumab | Nasopharyngitis, upper respiratory tract infection, headache[6] | No clinically meaningful differences in safety results between tezepelumab and placebo groups[6] |
| Dupilumab | Injection-site reactions, upper respiratory tract infections, conjunctivitis[14] | Blood eosinophilia observed in some patients[11] |
| Benralizumab | Asthma, nasopharyngitis, upper respiratory tract infection, headache, bronchitis, sinusitis[12] | Frequency similar between benralizumab-treated and placebo-treated patients[12] |
Experimental Protocols
This compound (NCT00999466)
-
Study Design: A double-blind, randomized, placebo-controlled, parallel-group study.[1][2]
-
Patient Population: Patients with mild-to-moderate allergic asthma with a confirmed Late Asthmatic Response (LAR).[1]
-
Intervention: this compound 60 μg or placebo administered intranasally once-weekly for 8 weeks.[2]
-
Outcome Measures: The primary outcome was the LAR fall in Forced Expiratory Volume in 1 second (FEV1) after an allergen challenge at 1-week post-treatment. Secondary outcomes included post-allergen challenge methacholine-induced airway hyper-responsiveness (AHR).[2]
Tezepelumab (NAVIGATOR)
-
Study Design: A phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[3][4][5]
-
Patient Population: Adults and adolescents with severe, uncontrolled asthma receiving medium- or high-dose inhaled corticosteroids (ICS) plus at least one other controller medication.[5]
-
Intervention: Tezepelumab 210 mg or placebo administered subcutaneously every 4 weeks for 52 weeks.[15]
-
Outcome Measures: The primary endpoint was the annualized asthma exacerbation rate (AAER). Key secondary endpoints included the effect on lung function (FEV1), asthma control, and health-related quality of life.[5]
Dupilumab (LIBERTY ASTHMA QUEST)
-
Study Design: A phase 3, multinational, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[8][9][10]
-
Patient Population: Patients (aged ≥ 12 years) with uncontrolled, moderate-to-severe asthma receiving continuous treatment with ICS plus one or two other asthma controller medicines.[8]
-
Intervention: Subcutaneously administered dupilumab 200 mg or 300 mg every 2 weeks, or matched placebo, for 52 weeks.[8]
-
Outcome Measures: The primary efficacy endpoints were the annualized rate of severe exacerbation events and the absolute change from baseline in pre-bronchodilator FEV1 at week 12.[8]
Benralizumab (SIROCCO & CALIMA)
-
Study Design: Two randomized, double-blind, parallel-group, placebo-controlled pivotal Phase III trials.[12][13]
-
Patient Population: Exacerbation-prone adult and adolescent patients (12 years of age and older) with severe asthma uncontrolled on high-dose (SIROCCO) or medium- to high-dose (CALIMA) ICS plus a long-acting beta2-agonist (LABA).[13]
-
Intervention: Subcutaneous administration of benralizumab 30 mg every 4 weeks or every 8 weeks (first three doses every 4 weeks), or placebo, for up to 56 weeks.[16]
-
Outcome Measures: The primary endpoint was the annual rate of asthma exacerbations. Key secondary endpoints included changes in lung function (FEV1) and total asthma symptom score.[13]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and experimental workflows for the discussed treatments.
Conclusion
While this compound represented an innovative approach to asthma therapy by targeting the innate immune system, its clinical development was ultimately hampered by tolerability issues. The subsequent success of highly targeted biologic therapies like Tezepelumab, Dupilumab, and Benralizumab has shifted the paradigm for severe asthma treatment. These biologics demonstrate significant efficacy in reducing exacerbations and improving lung function with generally favorable safety profiles by precisely inhibiting key drivers of airway inflammation. This comparative guide underscores the importance of target specificity and the therapeutic window in the development of novel respiratory disease treatments. The data and methodologies presented herein provide a valuable resource for researchers and clinicians in the ongoing effort to address the unmet needs of patients with severe respiratory diseases.
References
- 1. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NAVIGATOR: a phase 3 multicentre, randomized, double-blind, placebo-controlled, parallel-group trial to evaluate the efficacy and safety of tezepelumab in adults and adolescents with severe, uncontrolled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NAVIGATOR: a phase 3 multicentre, randomized, double-blind, placebo-controlled, parallel-group trial to evaluate the efficacy and safety of tezepelumab in adults and adolescents with severe, uncontrolled asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tezepelumab NAVIGATOR Phase 3 Trial Met Primary Endpoint Of A Statistically Significant And Clinically Meaningful Reduction In Exacerbations In A Broad Population Of Patients With Severe Asthma [prnewswire.com]
- 7. Tezepelumab Efficacy in Patients with Severe, Uncontrolled Asthma with Comorbid Nasal Polyps in NAVIGATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liberty Asthma QUEST: Phase 3 Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate Dupilumab Efficacy/Safety in Patients with Uncontrolled, Moderate-to-Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liberty Asthma QUEST: Phase 3 Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate Dupilumab Efficacy/Safety in Patients with Uncontrolled, Moderate-to-Severe Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dupilumab Efficacy and Safety in Moderate-to-Severe Uncontrolled Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benralizumab phase III trials show positive results in severe asthma [astrazeneca.com]
- 13. Study Designs | FASENRA® (benralizumab) | For HCPs [fasenrahcp.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy of Tezepelumab in Patients with Severe, Uncontrolled Asthma Across Multiple Clinically Relevant Subgroups in the NAVIGATOR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Summary of Pooled Data From SIROCCO and CALIMA - Clinical Review Report: Benralizumab (Fasenra) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Inhaled Versus Intranasal AZD8848: A Guide for Researchers
An objective comparison of two distinct delivery routes for the novel Toll-like receptor 7 agonist, AZD8848, supported by experimental data.
This guide provides a detailed comparative analysis of the inhaled and intranasal administration routes for this compound, a potent and selective Toll-like receptor 7 (TLR7) agonist designed as an antedrug to minimize systemic exposure.[1][2] The following sections present a comprehensive overview of the available clinical data, experimental protocols, and key outcomes for each delivery method to inform researchers, scientists, and drug development professionals.
Mechanism of Action: TLR7 Agonism
This compound functions by activating TLR7, a key receptor in the innate immune system.[2][3] This activation triggers a signaling cascade that results in the production of type I interferons (IFNs) and other inflammatory cytokines. This response can modulate the immune system, including the inhibition of T-helper type 2 (Th2) responses, which are implicated in allergic diseases like asthma.[1][4]
Inhaled Administration of this compound
Experimental Protocol
A study was conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of inhaled this compound. The trial involved a single ascending dose phase and a multiple ascending dose phase.[1][4]
Data Summary
| Parameter | Result |
| Pharmacokinetics | |
| Systemic Exposure | Minimal; maximal plasma concentration <0.1 nmol/L.[1] |
| Plasma Half-life | Rapidly metabolized in plasma.[2] |
| Pharmacodynamics | |
| Target Engagement | Demonstrated by induction of CXCL10 in sputum.[1] |
| Safety and Tolerability | |
| Single Dose | Well-tolerated up to 30 µg.[2] |
| Second Dose (1 week later) | Amplified systemic interferon signal leading to significant influenza-like symptoms in over half of the participants.[1][4] |
Intranasal Administration of this compound
Experimental Protocol
A double-blind, randomized, parallel-group study was conducted in patients with mild-to-moderate allergic asthma to evaluate the efficacy and safety of intranasally administered this compound.[5]
Data Summary
| Parameter | Result |
| Efficacy | |
| Late Asthmatic Response (LAR) | Significantly reduced average LAR fall in FEV1 by 27% vs. placebo at 1 week post-treatment (p = 0.035).[3][5] Effect sustained but not clinically significant at 4 weeks.[3][5] |
| Airway Hyper-responsiveness (AHR) | Reduced post-allergen challenge methacholine-induced AHR vs. placebo at 1 week post-dosing (p = 0.024).[3][5] |
| Biomarkers | No significant difference in plasma cytokine, sputum Th2 cytokine, or eosinophil responses post-allergen challenge at 1 week after treatment.[3][5] |
| Safety and Tolerability | |
| Adverse Events | Incidence of adverse events was similar in the this compound and placebo groups.[5] |
| Overall Tolerability | Generally well-tolerated.[5] |
Comparative Analysis
A direct head-to-head comparison of inhaled and intranasal this compound is challenging due to the differing study populations (healthy volunteers vs. asthma patients) and study designs. However, a qualitative comparison reveals key differences in their profiles.
| Feature | Inhaled Administration | Intranasal Administration |
| Primary Indication Explored | Asthma (preclinical)[1][4] | Allergic Rhinitis and Asthma[2][5] |
| Study Population | Healthy Volunteers[1][4] | Patients with Mild-to-Moderate Allergic Asthma[5] |
| Key Efficacy Finding | Target engagement in the lung (sputum CXCL10 induction).[1] | Attenuation of late asthmatic response to allergen challenge.[3][5] |
| Systemic Effects | A second dose led to systemic interferon-related symptoms.[1][4] | Well-tolerated with repeated dosing over 8 weeks.[5] |
| Potential Therapeutic Window | Narrow, with a risk of systemic side effects upon repeat dosing.[1] | Appears to have a wider therapeutic window for chronic, intermittent dosing.[5] |
Conclusion
Both inhaled and intranasal routes of administration for this compound have demonstrated target engagement and biological activity. The inhaled route appears to be effective at local lung delivery but is limited by systemic side effects upon repeat dosing, suggesting a potential for acute, single-dose applications. In contrast, the intranasal route has shown a favorable safety and efficacy profile for chronic, intermittent use in patients with allergic asthma, effectively reducing allergen-induced airway responses.
Further research is warranted to directly compare these two delivery methods in the same patient population to fully elucidate their respective therapeutic potentials. The choice of administration route will likely depend on the specific indication, desired dosing regimen, and the balance between local efficacy and systemic tolerability.
References
- 1. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 2. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 3. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Long-Term Safety Profile of AZD8848: A Comparative Guide for Researchers
This guide provides a comprehensive evaluation of the long-term safety profile of AZD8848, a Toll-like receptor 7 (TLR7) agonist, in comparison with established biologic therapies for moderate-to-severe asthma. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's performance against alternative treatments, supported by available experimental data.
Introduction to this compound and Comparator Biologics
This compound is an investigational "antedrug" designed as a potent and selective TLR7 agonist for inhaled administration. Its mechanism of action aims to stimulate local innate immunity in the airways, thereby modulating the inflammatory response in allergic asthma and rhinitis, while minimizing systemic exposure and associated side effects.[1]
For a comprehensive safety comparison, this guide evaluates this compound against the following approved biologics for severe asthma, which represent the current standard of care and target different inflammatory pathways:
-
Omalizumab (Anti-IgE): A monoclonal antibody that binds to circulating IgE, preventing it from activating mast cells and basophils.
-
Mepolizumab and Reslizumab (Anti-IL-5): Monoclonal antibodies that target interleukin-5, a key cytokine for eosinophil maturation, activation, and survival.
-
Benralizumab (Anti-IL-5Rα): A monoclonal antibody that binds to the alpha subunit of the IL-5 receptor on eosinophils and basophils, leading to their depletion through antibody-dependent cell-mediated cytotoxicity.
-
Dupilumab (Anti-IL-4Rα): A monoclonal antibody that blocks the alpha subunit of the IL-4 receptor, thereby inhibiting signaling of both IL-4 and IL-13, crucial cytokines in type 2 inflammation.[2]
-
Tezepelumab (Anti-TSLP): A monoclonal antibody that targets thymic stromal lymphopoietin (TSLP), an epithelial-derived cytokine that plays a key role upstream in the inflammatory cascade.[3]
Quantitative Safety Data Comparison
The following tables summarize the long-term safety data for this compound and the comparator biologics based on available clinical trial data. It is important to note that direct head-to-head trial data is limited, and the patient populations and trial designs may vary.
Table 1: Overview of Common Adverse Events (Frequency >5%)
| Adverse Event | This compound (inhalation/intranasal) | Omalizumab (subcutaneous) | Mepolizumab (subcutaneous/intravenous) | Benralizumab (subcutaneous) | Dupilumab (subcutaneous) | Tezepelumab (subcutaneous) | Placebo (in respective trials) |
| Influenza-like illness | Up to 67% (after 2nd dose) [1] | - | - | - | - | - | Varies |
| Headache | Reported[4] | 20% | 19% | 8% | 10% | 7% | 18% / 18% / 6% / 9% / 6% |
| Nasopharyngitis | - | 21% | 11% | 12% | 13% | 7% | 20% / 9% / 12% / 12% / 6% |
| Injection site reactions | N/A | 45% | 8% | 2.2% | 16% | 3.8% | 41% / 3% / 1.9% / 9% / 2.6% |
| Upper respiratory tract infection | - | 20% | 9% | - | - | 6% | 16% / 7% / - / - / 5% |
| Sinusitis | - | 16% | - | - | - | - | 13% |
| Pharyngitis | - | 11% | - | - | - | - | 8% |
| Arthralgia | - | 8% | - | - | - | - | 6% |
Table 2: Serious Adverse Events (SAEs) and Adverse Events of Special Interest (AESIs)
| Adverse Event | This compound | Omalizumab | Mepolizumab | Benralizumab | Dupilumab | Tezepelumab | Notes |
| Anaphylaxis | Not reported | Black Box Warning | Rare | Rare | Rare | Rare | Omalizumab has a black box warning for anaphylaxis. |
| Malignancy | Not reported | Potential risk evaluated | No increased risk observed | No increased risk observed | No increased risk observed | No increased risk observed | Long-term surveillance is ongoing for all biologics. |
| Cardiovascular events | Not reported | Potential signal in some studies | No consistent signal | No consistent signal | No consistent signal | No consistent signal | |
| Herpes Zoster | Not reported | - | Increased risk observed in some studies | Increased risk observed in some studies | - | - | |
| Eosinophilic Granulomatosis with Polyangiitis (EGPA) | Not reported | Rare reports | Rare reports, especially with OCS reduction | Rare reports, especially with OCS reduction | Rare reports | Rare reports | |
| Parasitic (Helminth) Infections | Not reported | Potential for reduced efficacy of anti-helminthics | Precaution advised | Precaution advised | Precaution advised | Precaution advised |
Experimental Protocols
Detailed methodologies for the key clinical trials are summarized below. Due to the proprietary nature of full clinical trial protocols, this section provides a comprehensive overview based on publicly available information from clinical trial registries and publications.
This compound Clinical Trials (NCT00999466, NCT01560234, NCT01818869)
-
Study Design: The trials for this compound were typically randomized, double-blind, placebo-controlled studies.[4][5] The NCT00999466 study was a parallel-group study in patients with mild-to-moderate allergic asthma.[4][6] The NCT01560234 and NCT01818869 studies were conducted in healthy volunteers to assess safety, tolerability, and pharmacokinetics with single and multiple ascending doses.[5]
-
Patient Population: The asthma trial (NCT00999466) enrolled patients with a history of allergic asthma and a demonstrated late asthmatic response (LAR) to an inhaled allergen.[4] The safety trials enrolled healthy volunteers.[5]
-
Intervention: this compound was administered as an intranasal spray or via inhalation.[1][4] In the NCT00999466 study, patients received this compound 60 μg or placebo intranasally once-weekly for 8 weeks.[4]
-
Primary Endpoints: The primary outcome for the asthma trial was the change in the late asthmatic response (LAR) fall in Forced Expiratory Volume in 1 second (FEV1) after allergen challenge.[4] For the safety trials, the primary endpoints were safety and tolerability assessments, including adverse events, vital signs, ECGs, and laboratory tests.[5]
-
Key Assessments: Safety assessments included monitoring for adverse events (AEs), serious adverse events (SAEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests. Pharmacodynamic assessments included measurement of biomarkers such as CXCL10 in sputum and blood.[1]
Comparator Biologic Phase 3 Clinical Trial Protocols (General Overview)
The pivotal Phase 3 trials for the comparator biologics shared common design elements, though specific inclusion criteria and endpoints varied.
-
Study Design: The majority were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies with treatment durations typically ranging from 24 to 56 weeks, often followed by long-term extension studies.[2][7][8][9][10]
-
Patient Population: Enrolled patients with moderate-to-severe asthma who remained uncontrolled on medium-to-high dose inhaled corticosteroids (ICS) with or without a second controller medication. Specific trials had additional inclusion criteria based on eosinophil counts (for anti-IL-5/IL-5Rα and dupilumab trials) or allergic phenotype (for omalizumab).[7][10][11][12] The NAVIGATOR trial for tezepelumab enrolled patients irrespective of their baseline eosinophil counts.[8][9]
-
Intervention: Biologics were administered subcutaneously at specified doses and intervals (e.g., every 2, 4, or 8 weeks).[2][7][8][10] Reslizumab is administered intravenously.
-
Primary Endpoints: The most common primary endpoint was the rate of severe asthma exacerbations over the treatment period.[7][8][10][11] Other primary endpoints included the change from baseline in pre-bronchodilator FEV1.[2]
-
Key Assessments: Efficacy was assessed through exacerbation rates, lung function (FEV1), asthma control questionnaires (e.g., ACQ), and quality of life questionnaires (e.g., AQLQ). Safety was monitored through the incidence of AEs, SAEs, injection-site reactions, and laboratory parameters.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound.
References
- 1. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 2. Liberty Asthma QUEST: Phase 3 Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate Dupilumab Efficacy/Safety in Patients with Uncontrolled, Moderate-to-Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tezepelumab NAVIGATOR Phase 3 Trial Met Primary Endpoint Of A Statistically Significant And Clinically Meaningful Reduction In Exacerbations In A Broad Population Of Patients With Severe Asthma [prnewswire.com]
- 4. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study Designs | FASENRA® (benralizumab) | For HCPs [fasenrahcp.com]
- 8. NAVIGATOR: a phase 3 multicentre, randomized, double-blind, placebo-controlled, parallel-group trial to evaluate the efficacy and safety of tezepelumab in adults and adolescents with severe, uncontrolled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NAVIGATOR: a phase 3 multicentre, randomized, double-blind, placebo-controlled, parallel-group trial to evaluate the efficacy and safety of tezepelumab in adults and adolescents with severe, uncontrolled asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Omalizumab, anti-IgE recombinant humanized monoclonal antibody, for the treatment of severe allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mepolizumab for severe eosinophilic asthma (DREAM): a multicentre, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.aap.org [publications.aap.org]
Comparative Efficacy of AZD8848 in Allergic Asthma: A Meta-Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AZD8848, an investigational Toll-like receptor 7 (TLR7) agonist, with established treatments for allergic asthma. The data presented is based on a meta-analysis of publicly available clinical trial information and research publications.
Introduction to this compound
This compound is a novel drug candidate that has been evaluated for the treatment of asthma and allergic rhinitis.[1] It functions as a TLR7 agonist, which is believed to modulate the immune response to allergens. The "hygiene hypothesis" suggests that reduced exposure to childhood infections may lead to an increased sensitivity of the immune system to allergens, resulting in allergic conditions like asthma.[2] TLR7 agonists like this compound aim to counteract this by stimulating a Type 1 interferon response, which can down-regulate the dominant T-helper 2 (Th2) responses characteristic of allergic reactions.[2] this compound is designed as an "antedrug," meaning it is intended to be active at the site of administration (e.g., intranasally) and then rapidly metabolized into a less active form upon entering systemic circulation to minimize side effects.
Comparative Clinical Trial Data
The primary clinical trial data for this compound in allergic asthma comes from a double-blind, placebo-controlled, randomized, parallel-group, Phase IIa study (NCT00999466).[1][2] This study evaluated the efficacy, tolerability, and safety of intranasally administered this compound. The key findings from this trial are compared below with data from meta-analyses of other established treatments for allergic asthma.
Efficacy in Allergic Asthma
| Treatment Class | Drug(s) | Key Efficacy Outcomes | Source |
| TLR7 Agonist | This compound | - 27% reduction in the average late asthmatic response (LAR) fall in FEV1 vs. placebo at 1 week post-treatment (p=0.035).[2][3] - Attenuated allergen-induced airway methacholine responsiveness at 1 week post-treatment (p<0.05).[3] - No significant effect on sputum eosinophils and Th2 cytokines.[3] | [2][3] |
| Inhaled Corticosteroids (ICS) | Beclomethasone, etc. | - Significant improvements in FEV1 (SMD = 0.31), bronchial challenge (SMD = 0.46), and asthma symptom scores (SMD = -0.42) vs. placebo.[2] - Reduce airway inflammation and remodeling.[4] | [2][4] |
| Leukotriene Modifiers | Montelukast, Zafirlukast | - Improve pulmonary function, reduce symptoms, and decrease the need for rescue medications.[1] - Attenuate cellular infiltration and bronchial hyperresponsiveness.[1] | [1] |
| Biologics (Anti-IgE) | Omalizumab | - Reduces exacerbation rates (IRR 0.56 vs. control).[5] - Improves quality of life in allergic asthma.[5] | [5] |
| Biologics (Anti-IL-4Rα) | Dupilumab | - Reduces exacerbation rates (IRR 0.43 vs. control).[5] - Improves lung function in both eosinophilic and type 2 inflammatory asthma.[5] | [5] |
| Biologics (Anti-IL-5) | Mepolizumab | - Reduces exacerbation rates in eosinophilic asthma (IRR 0.49 vs. control).[5] | [5] |
Safety and Tolerability
| Treatment Class | Drug(s) | Common Adverse Events | Source |
| TLR7 Agonist | This compound | - Generally well-tolerated.[2][3] - Most common adverse events were mild and included headache and influenza-like symptoms.[3] - A second inhaled dose one week after the first resulted in significant influenza-like symptoms in a separate study.[6] | [2][3][6] |
| Inhaled Corticosteroids (ICS) | Beclomethasone, etc. | - Generally considered safe. Potential for systemic side effects with high doses. | |
| Leukotriene Modifiers | Montelukast, Zafirlukast | - Adverse effect profiles similar to placebo.[1] | [1] |
| Biologics | Omalizumab, Dupilumab, Mepolizumab | - Omalizumab has a black box warning for anaphylaxis.[7] - Dupilumab and Mepolizumab have favorable safety profiles, with common events being injection-site reactions, transient eosinophilia, and conjunctivitis.[7] | [7] |
Experimental Protocols
This compound Clinical Trial (NCT00999466) Methodology
-
Study Design : A double-blind, placebo-controlled, randomized, parallel-group, single-center, phase IIa study.[1]
-
Participants : 51 male and female patients up to 55 years of age with mild to moderate allergic asthma for at least 6 months.[1][3] Participants were required to show an allergic response to common allergens.[1]
-
Intervention : Participants received 8 once-weekly intranasal doses of either this compound 60μg (n=26) or a placebo (n=25).[3]
-
Primary Outcome Measures : The primary outcome was the late asthmatic response (LAR), measured as the fall in forced expiratory volume in 1 second (FEV1) after an allergen challenge at 1-week post-treatment.[2]
-
Efficacy Assessments : Assessments were performed at 1 and 4 weeks after the last dose and included allergen and methacholine challenges.[2][3]
Visualizing the Mechanism of Action
This compound Signaling Pathway
The therapeutic effect of this compound is predicated on its activation of Toll-like receptor 7 (TLR7). The diagram below illustrates the proposed signaling cascade initiated by this compound.
Experimental Workflow for this compound Phase IIa Trial
The following diagram outlines the logical flow of the key stages in the this compound Phase IIa clinical trial.
References
- 1. Recent advances in the management of asthma using leukotriene modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of intranasal corticosteroids on asthma outcomes in allergic rhinitis: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.aap.org [publications.aap.org]
- 4. Pivotal efficacy trials of inhaled corticosteroids in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Leukotriene modifiers in the treatment of asthma: Look promising across the board of asthma severity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Efficacy of Dupilumab, Omalizumab, and Mepolizumab in Moderate-to-Severe Asthma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of AZD8848: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the selective toll-like receptor 7 (TLR7) agonist AZD8848, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework to manage the disposal of this compound in a safe and compliant manner. The primary source of disposal information for any chemical is its Safety Data Sheet (SDS), provided by the manufacturer.
Locating and Utilizing the Safety Data Sheet (SDS)
The most crucial step in the proper disposal of this compound is to obtain and carefully review its specific Safety Data Sheet. MedChemExpress, a supplier of this compound, provides access to the SDS on its product page.[1] Researchers should download this document to gain a comprehensive understanding of the compound's hazards and the recommended disposal procedures.
When reviewing the SDS for this compound, pay close attention to the following sections for detailed disposal guidance:
-
Section 7: Handling and Storage: This section provides instructions for safe handling practices, which are essential to minimize exposure during waste preparation.
-
Section 8: Exposure Controls/Personal Protection: This will specify the personal protective equipment (PPE) required when handling the compound, including for disposal.
-
Section 12: Ecological Information: This section details the potential environmental hazards of the compound, informing the need for specialized disposal to prevent environmental contamination.
-
Section 13: Disposal Considerations: This is the most critical section for waste management. It will outline the appropriate methods for disposing of the chemical and its contaminated packaging. The SDS will typically advise on whether the material can be treated as standard chemical waste or if it requires incineration or other specialized disposal methods through a licensed waste disposal company.
General Disposal Procedures for Research-Grade Compounds
In the absence of a specific SDS, or as a supplement to its guidance, the following general procedures for the disposal of research-grade chemical compounds should be followed. These are based on standard laboratory safety protocols.
Waste Characterization and Segregation:
-
Identify the Waste Stream: Determine if the this compound waste is considered hazardous. This is typically based on its characteristics such as toxicity, reactivity, ignitability, or corrosivity, as detailed in the SDS.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep solid and liquid waste in separate, clearly labeled containers.
Packaging and Labeling:
-
Use Appropriate Containers: Waste should be stored in containers that are compatible with the chemical properties of this compound.
-
Label Clearly: All waste containers must be clearly labeled with the full chemical name ("this compound"), the associated hazards (e.g., "Toxic"), and the accumulation start date.
Disposal Pathway:
-
Consult EHS: Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical waste disposal. They will provide specific instructions based on local, state, and federal regulations.
-
Licensed Waste Disposal Contractor: The disposal of specialized chemical waste like this compound is typically handled by a licensed hazardous waste disposal contractor arranged by your institution.
Experimental Workflow for Safe Disposal
The following diagram outlines the logical workflow for ensuring the proper disposal of this compound.
Caption: Workflow for the Proper Disposal of this compound.
Signaling Pathway for Responsible Chemical Management
Understanding the logical flow of responsibilities and actions is key to a successful laboratory safety program. The diagram below illustrates the relationship between the researcher, the provided safety information, and the institutional support structure.
Caption: Logical Relationship for Chemical Disposal.
By adhering to the specific guidance within the this compound Safety Data Sheet and following established institutional and regulatory procedures, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling AZD8848
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of AZD8848, a selective toll-like receptor 7 (TLR7) agonist. The information is intended to ensure the safety of laboratory personnel and the integrity of research outcomes. Adherence to these procedures is critical when working with this potent compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure. The following table summarizes the required PPE, categorized by the level of protection offered.
| Protection Level | Item | Specifications |
| Primary | Gloves | Double chemotherapy gloves are required to provide maximum protection. |
| Eye Protection | Tightly fitting safety goggles. | |
| Lab Coat | A lab coat must be worn to protect from splashes and spills. | |
| Secondary | Respiratory Protection | For operations that may generate aerosols or dust, a suitable respirator should be used. |
| Face Shield | A face shield should be worn in addition to safety goggles when there is a significant risk of splashing. |
It is imperative that all personnel are trained in the correct use and disposal of PPE. Contaminated disposable items, such as gloves, should be discarded in designated hazardous waste containers.
Operational Plans: Safe Handling and Storage
Proper handling and storage are paramount to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent ignition sources.
-
Prevent fire caused by electrostatic discharge.
-
Engineered controls, such as fume hoods, should be utilized to minimize exposure.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep the compound away from incompatible materials.
-
For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1]
Disposal Plans
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.
-
Waste Categorization: All waste containing this compound, including unused product, contaminated lab supplies, and cleaning materials, should be treated as hazardous chemical waste.
-
Containment: Waste must be collected in designated, properly labeled, leak-proof containers. It is recommended to use special black RCRA (Resource Conservation and Recovery Act) containers for this purpose.[2]
-
Segregation: Do not mix this compound waste with other laboratory waste streams.
-
Disposal Route: Follow institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
-
Syringes and Sharps: Syringes that have contained this compound must be disposed of as hazardous chemical waste in a designated bulk waste container, not in a standard sharps container, unless the drug has been 100% used with no visible residue.[2]
Signaling Pathway of this compound
This compound is a selective agonist for Toll-like receptor 7 (TLR7), which plays a key role in the innate immune system.[1] Upon binding, it activates a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. This mechanism is being explored for the treatment of conditions like asthma and allergic rhinitis.[1][3]
Caption: Signaling pathway of this compound via TLR7 activation.
Experimental Protocols
The following are generalized protocols for common experiments involving this compound. Researchers should adapt these based on their specific experimental needs and cell systems.
In Vitro Cell-Based Assay for TLR7 Activation
Objective: To determine the potency of this compound in activating TLR7 signaling in a cell line expressing a reporter gene under the control of a TLR7-responsive promoter.
Methodology:
-
Cell Culture: Culture HEK-Blue™ hTLR7 cells (or a similar reporter cell line) according to the manufacturer's instructions.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). The final DMSO concentration in the wells should be kept below 0.5%.
-
Cell Treatment: Add the diluted this compound to the wells. Include a vehicle control and a positive control (e.g., another known TLR7 agonist).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Reporter Gene Assay: Measure the activity of the reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP) using a suitable detection reagent and a spectrophotometer or luminometer.
-
Data Analysis: Calculate the EC50 value by fitting the dose-response data to a four-parameter logistic equation.
Data Presentation:
| Compound | EC50 (nM) |
| This compound | Insert experimental value |
| Positive Control | Insert experimental value |
Experimental Workflow for In Vitro Assay
Caption: Workflow for an in vitro TLR7 activation assay.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
